Product packaging for 6-Bromo-2-fluoro-3-iodobenzaldehyde(Cat. No.:CAS No. 1428234-59-6)

6-Bromo-2-fluoro-3-iodobenzaldehyde

Cat. No.: B3021704
CAS No.: 1428234-59-6
M. Wt: 328.90
InChI Key: KOKYNRPQQJADHY-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrFIO and its molecular weight is 328.90. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFIO B3021704 6-Bromo-2-fluoro-3-iodobenzaldehyde CAS No. 1428234-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKYNRPQQJADHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282809
Record name Benzaldehyde, 6-bromo-2-fluoro-3-iodo-
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Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-59-6
Record name Benzaldehyde, 6-bromo-2-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428234-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-bromo-2-fluoro-3-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern medicinal chemistry, the rational design of complex molecular architectures is paramount. Highly functionalized aromatic rings serve as foundational scaffolds for a vast array of therapeutic agents. Among these, 6-Bromo-2-fluoro-3-iodobenzaldehyde stands out as a uniquely versatile building block. Its strategic arrangement of three distinct halogens—each with differential reactivity—and a reactive aldehyde group provides a powerful platform for constructing novel pharmaceutical intermediates.[1] This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its application in advanced organic synthesis, grounded in the principles of mechanistic integrity and practical utility for researchers in drug discovery.

Physicochemical and Handling Properties

Precise knowledge of a reagent's properties is the bedrock of reproducible science. This compound is a solid compound whose identity and purity are confirmed through various analytical techniques.[2][3] Commercial suppliers typically provide material with a purity of ≥97%.[2][4]

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1428234-59-6[1][3]
Molecular Formula C₇H₃BrFIO[2][4]
Molecular Weight 328.91 g/mol [1][4]
Appearance Solid[2]
Purity ≥97%[2][4]
Storage Conditions 2-8°C, protect from light, store under inert gas[1][3]

Due to its classification as an irritant, appropriate handling procedures are mandatory. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7]

Strategic Synthesis: A Proposed Methodology

While numerous methods exist for the synthesis of substituted benzaldehydes, the specific multi-halogenation pattern of this compound requires a carefully planned synthetic sequence. A plausible and efficient route begins with a commercially available precursor, 2-bromo-6-fluorotoluene, and proceeds through directed iodination followed by oxidation.

This approach is predicated on several key principles:

  • Orthogonal Reactivity : The chosen sequence leverages the distinct reactivity profiles of the functional groups to ensure regioselectivity.

  • Robust Reactions : Each step employs well-established, high-yielding transformations common in process chemistry.

  • Purification Strategy : The intermediates are designed to be readily purifiable, ensuring high-quality material for subsequent steps.

Experimental Protocol: Proposed Synthesis

Step 1: Electrophilic Iodination of 2-Bromo-6-fluorotoluene

  • Rationale : The first step introduces the iodine atom. The fluorine and bromine atoms are deactivating, but the methyl group is an ortho-, para-director. The position meta to the methyl group and ortho to the fluorine is sterically accessible and electronically favored for iodination. N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid provides a potent source of the electrophilic iodine (I+).

  • Procedure :

    • To a solution of 2-bromo-6-fluorotoluene (1.0 equiv.) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 equiv.).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add trifluoromethanesulfonic acid (0.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 1-bromo-3-fluoro-2-iodo-5-methylbenzene.

Step 2: Free-Radical Bromination of the Methyl Group

  • Rationale : To convert the methyl group into an aldehyde, it must first be functionalized. Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) will selectively brominate the benzylic position to form a dibromomethyl group. This reaction is a standard method for preparing benzaldehyde precursors.

  • Procedure :

    • Dissolve the product from Step 1 (1.0 equiv.) in carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (2.2 equiv.) and a catalytic amount of AIBN (0.1 equiv.).

    • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the reaction.

    • Continue refluxing for 4-6 hours until TLC/LC-MS analysis indicates the formation of the dibromomethyl intermediate.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude dibromomethylarene can often be used directly in the next step.

Step 3: Hydrolysis to this compound

  • Rationale : The final step is the hydrolysis of the dibromomethyl group to the aldehyde. This can be achieved under various conditions, including using aqueous dimethylamine or simply heating in aqueous media, often with a phase-transfer catalyst to improve solubility.[8]

  • Procedure :

    • To the crude dibromomethyl intermediate from Step 2, add a mixture of water and a co-solvent like dioxane.

    • Add calcium carbonate (CaCO₃) to neutralize the HBr formed during the reaction.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography to yield this compound.

G cluster_0 Synthesis Workflow Start 2-Bromo-6-fluorotoluene Step1 NIS, TfOH in DCM Start->Step1 Intermediate1 1-Bromo-3-fluoro-2-iodo- 5-methylbenzene Step1->Intermediate1 Step2 NBS, AIBN in CCl4, Reflux Intermediate1->Step2 Intermediate2 1-(Dibromomethyl)-6-bromo- 2-fluoro-3-iodobenzene Step2->Intermediate2 Step3 Hydrolysis (H2O) Reflux Intermediate2->Step3 Product This compound Step3->Product

Proposed synthesis of this compound.

Applications in Drug Discovery: The Power of Selective Cross-Coupling

The primary value of this compound lies in its capacity for sequential, selective cross-coupling reactions.[1] The carbon-halogen bonds on the ring have different strengths and reactivities in palladium-catalyzed reactions (e.g., Suzuki, Stille, Sonogashira couplings). Generally, the reactivity follows the order C-I > C-Br.[9][10]

This differential reactivity allows a medicinal chemist to introduce a specific molecular fragment at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction. This stepwise construction is invaluable for building the complex, three-dimensional structures often required for potent and selective enzyme inhibitors or receptor antagonists.

Workflow for Sequential Suzuki Cross-Coupling
  • First Coupling (at Iodine) : React this compound with a boronic acid (R¹-B(OH)₂) under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃). The coupling will occur selectively at the more reactive C-I bond.

  • Second Coupling (at Bromine) : The resulting bromo-fluoro-biaryl aldehyde can then be subjected to a second Suzuki coupling with a different boronic acid (R²-B(OH)₂) under slightly more forcing conditions to react at the C-Br bond.

  • Aldehyde Modification : The aldehyde group can be used as a synthetic handle for further modifications, such as reductive amination to install amine-containing side chains or oxidation to a carboxylic acid.

This modular approach enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The benzaldehyde scaffold itself is a privileged structure found in many compounds with therapeutic potential.[11][12]

G cluster_1 Kinase Signaling & Inhibition Receptor Receptor Tyrosine Kinase (RTK) Product Phosphorylated Substrate Receptor->Product ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Signal Downstream Signaling Product->Signal Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Receptor Binds to ATP Pocket

Targeting a kinase pathway with a scaffold-derived inhibitor.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive handles allow researchers to execute complex synthetic plans with precision and efficiency. For scientists and professionals in drug development, mastering the use of such polysubstituted scaffolds is essential for creating the next generation of innovative therapeutics. The continued exploration of novel coupling methodologies will only expand the utility of this and similar building blocks, solidifying their role in the ever-evolving field of medicinal chemistry.

References

6-Bromo-2-fluoro-3-iodobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: A Versatile Tri-Halogenated Building Block

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, logical synthesis strategies, reactivity profile, and its significant potential as a scaffold in the construction of complex molecular architectures. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its utilization.

Core Physicochemical & Structural Properties

This compound is a unique synthetic building block, distinguished by the presence of three different halogen atoms and an aldehyde functional group on a benzene ring. This substitution pattern provides a rich platform for sequential and site-selective functionalization, making it a high-value intermediate in medicinal chemistry and materials science.[1]

The primary quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 328.90 g/mol [2][3][4]
Molecular Formula C₇H₃BrFIO[2][3][4]
CAS Number 1428234-59-6[3][4]
Physical Form Solid[3]
Typical Purity ≥97%[2][3]
InChI Key KOKYNRPQQJADHY-UHFFFAOYSA-N[3]

Reactivity Analysis: A Tale of Three Halogens

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This selectivity is a direct consequence of bond dissociation energies (BDEs), which generally follow the trend C-I < C-Br < C-Cl < C-F. The weaker the bond, the more readily it undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)).

Therefore, the iodine atom serves as the most reactive site for transformations such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The bromine atom provides a second handle for subsequent coupling reactions under more forcing conditions, while the fluorine atom is typically inert to these conditions, remaining as a stable modulator of the molecule's electronic and pharmacokinetic properties. The aldehyde group offers a site for nucleophilic addition, condensation, or reductive amination.

Below is a diagram illustrating the hierarchy of reactivity on the aromatic scaffold.

Caption: Reactivity hierarchy of functional groups.

Proposed Synthesis Pathway

While specific literature for the synthesis of this exact molecule is sparse, a logical and robust pathway can be designed based on well-established organometallic and halogenation methodologies. A plausible route starts from the commercially available 2-bromo-6-fluorotoluene.

The proposed workflow involves three key transformations:

  • Iodination: Directed ortho-metalation of 2-bromo-6-fluorotoluene followed by quenching with an iodine source. The fluorine atom is a modest ortho-directing group, but the bromine can also direct. A strong lithium base like LDA or n-BuLi at low temperature is required, with the position between the fluorine and methyl group being the most likely site of lithiation due to chelation and inductive effects.

  • Benzylic Bromination: Free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Oxidation: Conversion of the resulting benzyl bromide to the final benzaldehyde. The Kornblum oxidation, using dimethyl sulfoxide (DMSO), is a classic and effective method for this transformation.[5]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodo-4-methylbenzene

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Add a solution of 2-bromo-6-fluorotoluene (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78°C.

  • Stir the reaction mixture for 2 hours at -78°C to ensure complete metalation.

  • Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Bromo-1-(bromomethyl)-6-fluoro-3-iodobenzene

  • Dissolve the product from Step 1 (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under illumination with a tungsten lamp until TLC analysis shows complete consumption of the starting material.[5]

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude benzyl bromide is often used directly in the next step without further purification.

Step 3: Synthesis of this compound (Kornblum Oxidation)

  • Add the crude benzyl bromide from Step 2 (1.0 eq.) to dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.0 eq.) and heat the mixture to 70-95°C.[5]

  • Monitor the reaction by TLC. After completion (typically 3-8 hours), pour the reaction mixture into ice water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield this compound.

Synthesis Workflow Diagram

G A 2-Bromo-6-fluorotoluene B 1. LDA, THF, -78°C 2. I₂ A->B C 1-Bromo-3-fluoro-2-iodo-4-methylbenzene B->C D NBS, AIBN, CCl₄ Reflux C->D E 2-Bromo-1-(bromomethyl)-6-fluoro-3-iodobenzene D->E F DMSO, NaHCO₃ Heat E->F G This compound F->G

Caption: Proposed three-step synthesis pathway.

Application in Selective Cross-Coupling: A Sonogashira Reaction Protocol

To illustrate the synthetic utility of this building block, we will detail a protocol for a selective Sonogashira coupling, targeting the most labile C-I bond. This reaction is fundamental for installing alkyne moieties, which are precursors to many heterocyclic systems and functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a Palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a Copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition to the C-I bond, while copper activates the terminal alkyne.

  • Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HI generated during the reaction and helps deprotonate the alkyne.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: Room temperature is often sufficient for the highly reactive C-I bond, preserving the integrity of the C-Br bond for subsequent functionalization.

Detailed Protocol: Selective Sonogashira Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Add anhydrous, deoxygenated THF and triethylamine (3.0 eq.).

  • To this stirring suspension, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting product by column chromatography on silica gel.

Catalytic Cycle Diagram

G A Pd(0)L₂ B Oxidative Addition A->B R-I C R-Pd(II)-I(L₂) (R = Aryl Aldehyde) B->C D Transmetalation C->D F R-Pd(II)-Alkyne(L₂) D->F E Cu(I)-Alkyne Complex E->D G Reductive Elimination F->G G->A Regenerates Catalyst H R-Alkyne Product G->H

Caption: Simplified Sonogashira catalytic cycle.

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related halogenated benzaldehydes provides a strong basis for safe handling protocols.[6][7] The compound should be treated as harmful and irritant.

Safety AspectRecommendationSource(s)
GHS Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8]
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles with side shields (EN 166), and a lab coat.[7]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C, protected from light, and under an inert gas atmosphere for long-term stability.[1][6]
In case of Exposure Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.[6]

Conclusion

This compound is a powerful and versatile intermediate for advanced organic synthesis. Its carefully orchestrated arrangement of three distinct halogens and an aldehyde function provides chemists with a platform for controlled, sequential modifications. The principles of differential reactivity, grounded in fundamental bond dissociation energies, allow for the strategic construction of complex molecules relevant to pharmaceutical and material science applications. Proper understanding of its synthesis, handling, and reactivity is key to unlocking its full potential in research and development.

References

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tri-Halogenated Building Block

6-Bromo-2-fluoro-3-iodobenzaldehyde is a synthetically valuable aromatic aldehyde incorporating three different halogen atoms: fluorine, bromine, and iodine. This unique substitution pattern makes it a highly versatile building block in medicinal chemistry and materials science. The presence of an aldehyde functional group, coupled with the distinct reactivity of the carbon-halogen bonds, allows for a series of selective and sequential chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated reactivity, with a focus on its application in modern cross-coupling chemistry. Halogenated compounds are prevalent in numerous approved and experimental drugs, often enhancing biological activity and membrane permeability compared to their non-halogenated counterparts.[1] This molecule, with its trifecta of halogens, offers chemists a powerful tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies in drug discovery.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its core properties can be reliably established from supplier data and predicted based on its structure and analogous compounds.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1428234-59-6[1][2][3][4][5]
Molecular Formula C₇H₃BrFIO[1][2][4]
Molecular Weight 328.91 g/mol [1][6]
Appearance Solid (predicted/supplier data)[2]
Purity Typically ≥97%[6]
Storage 2-8°C, under inert gas, protected from light[1][4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • An aldehyde proton (CHO) singlet is expected between δ 9.9-10.2 ppm.

    • Two aromatic protons will appear as doublets in the region of δ 7.5-8.0 ppm. The coupling constants will be influenced by both H-H and H-F interactions. The proton ortho to the iodine will likely be the most downfield-shifted aromatic proton.

  • ¹³C NMR (101 MHz, CDCl₃):

    • The aldehyde carbonyl carbon (C=O) is anticipated around δ 188-192 ppm.

    • Six distinct aromatic carbon signals are expected. The carbon attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear significantly downfield. The carbons attached to iodine (C-I) and bromine (C-Br) will be identifiable by their characteristic chemical shifts, typically lower than carbons attached to hydrogen.

  • IR Spectroscopy (ATR):

    • A strong, sharp carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹.

    • C-H stretching from the aldehyde group will be visible near 2820 and 2720 cm⁻¹.

    • Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

    • C-F, C-Br, and C-I stretching vibrations will be present in the fingerprint region below 1200 cm⁻¹.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will be observed at m/z 328 (and 330 due to the bromine isotopes). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature.

    • A prominent fragment corresponding to the loss of a hydrogen atom (M-1)⁺ is expected.

    • Fragmentation corresponding to the loss of the CHO group (M-29)⁺ and subsequent loss of halogens would also be anticipated.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, a highly plausible and effective route can be designed based on established organometallic methodologies, particularly directed ortho-metalation. A US patent outlines a general process for preparing ortho-substituted benzaldehydes by reacting a halobenzene with an organic lithium compound, followed by formylation.[7]

Proposed Synthetic Pathway: Directed ortho-Metalation and Formylation

The proposed synthesis leverages the fluorine atom as a potent directing group for lithiation. The workflow is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Directed ortho-Metalation cluster_step2 Step 2: Formylation start 1-Bromo-3-fluoro-2-iodobenzene reagents1 Lithium Diisopropylamide (LDA) THF, -78 °C intermediate Aryl Lithium Intermediate (in situ) reagents1->intermediate Fluorine directs lithiation to the ortho C-H position reagents2 N,N-Dimethylformamide (DMF) product This compound reagents2->product Nucleophilic attack on DMF followed by acidic workup

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 1-Bromo-3-fluoro-2-iodobenzene.

Materials:

  • 1-Bromo-3-fluoro-2-iodobenzene

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the slow, dropwise addition of n-BuLi solution. Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Lithiation: Dissolve 1-Bromo-3-fluoro-2-iodobenzene in anhydrous THF and add it dropwise to the LDA solution at -78 °C. The fluorine atom directs the deprotonation to the C6 position. Stir the reaction mixture at this temperature for 1-2 hours. Formation of the bright yellow/orange aryllithium species is often observed.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The nucleophilic aryllithium will attack the carbonyl of DMF. Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature overnight.

  • Workup and Extraction: Quench the reaction by slowly adding 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Causality and Trustworthiness: The choice of LDA as the base at low temperatures (-78 °C) is critical. It is a strong, non-nucleophilic base that favors kinetic deprotonation at the most acidic site, which is the position ortho to the strongly electron-withdrawing fluorine atom.[7] Using a strong nucleophilic base like n-BuLi directly could lead to undesired side reactions, such as halogen-metal exchange. The low temperature is essential to prevent the decomposition of the aryllithium intermediate. The protocol is self-validating through standard analytical techniques (TLC, NMR, MS) to confirm the consumption of starting material and the structure of the product.

Reactivity and Synthetic Applications

The primary value of this compound lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for selective, sequential functionalization of the aromatic ring.

Site-Selectivity in Cross-Coupling Reactions

The reactivity of aryl halides in the oxidative addition step of typical cross-coupling catalytic cycles follows the order: C-I > C-Br >> C-Cl > C-F . This well-established trend is the cornerstone of this molecule's utility.

G cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling reac This compound C-I (Most Reactive) C-Br (Intermediate) C-F (Least Reactive) suzuki R-B(OH)₂ Pd Catalyst, Base reac:f1->suzuki sono R-C≡C-H Pd/Cu Catalyst, Base reac:f1->sono prod1 Product 1 (Functionalized at C3) suzuki->prod1 sono->prod1 prod2 Product 2 (Functionalized at C6) prod1->prod2 Second Coupling (harsher conditions)

Caption: Site-selective reactivity in cross-coupling reactions.

  • Reaction at the C-I Bond: By using standard, mild conditions for Suzuki or Sonogashira couplings, the reaction will overwhelmingly occur at the most reactive carbon-iodine bond.[8] This allows for the introduction of an aryl, heteroaryl, or alkynyl group at the C3 position while leaving the C-Br and C-F bonds intact for subsequent transformations.

  • Reaction at the C-Br Bond: After functionalizing the C3 position, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems) than the initial reaction at the C-I bond.

  • The Aldehyde Group: The aldehyde itself is a versatile handle for further chemistry, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, adding another layer of synthetic potential.

Representative Protocol: Selective Sonogashira Coupling (Hypothetical)

Objective: To selectively couple a terminal alkyne at the C3 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Toluene or THF, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (Toluene or THF) followed by the amine base (TEA or DIPA).

  • Add the terminal alkyne (e.g., Phenylacetylene, ~1.1 equivalents) via syringe.

  • Stir the reaction mixture at room temperature. The Sonogashira reaction can be carried out under mild conditions. Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-6-bromo-2-fluorobenzaldehyde.

Expertise & Causality: The Sonogashira reaction is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl/vinyl halide.[9] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard. The key to selectivity is controlling the reaction conditions (e.g., room temperature) to favor the oxidative addition at the weaker C-I bond, leaving the C-Br bond untouched.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on data for structurally similar compounds like 2-bromo-6-fluorobenzaldehyde and other halogenated benzaldehydes, the following precautions are advised.[10]

  • Hazard Statements:

    • Harmful if swallowed.[11]

    • Causes skin irritation.[10][11]

    • Causes serious eye irritation.[11]

    • May cause respiratory irritation.[10][11]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[10]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a strategically designed building block for advanced organic synthesis. Its tri-halogenated structure provides a platform for controlled, site-selective functionalization through well-established cross-coupling methodologies. The predictable reactivity hierarchy (I > Br) allows chemists to sequentially introduce molecular diversity, making it an invaluable tool for constructing complex molecules in pharmaceutical and materials science research. While detailed experimental data remains sparse in public literature, its synthesis and reactivity can be confidently predicted from fundamental chemical principles, enabling its effective use in the laboratory.

References

6-Bromo-2-fluoro-3-iodobenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Introduction

This compound is a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring three different halogen atoms and an aldehyde group, allows for a wide range of selective cross-coupling reactions, making it a valuable building block in medicinal chemistry.[2] This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process commencing from the readily available starting material, 2-bromo-6-fluoroaniline.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in three main stages, starting from 2-bromo-6-fluoroaniline:

  • Diazotization and Iodination: Conversion of the amino group of 2-bromo-6-fluoroaniline to an iodo group via a Sandmeyer-type reaction.

  • Introduction of the Aldehyde Precursor: Installation of a methyl group, which will be subsequently oxidized to the aldehyde. This is strategically performed after the iodination to avoid potential side reactions.

  • Oxidation: Conversion of the methyl group to the final aldehyde functionality.

This pathway is advantageous as it utilizes well-established and reliable chemical transformations, and the starting material, 2-bromo-6-fluoroaniline, is commercially available and can be synthesized through various reported methods.[3][4][5]

Stage 1: Diazotization and Iodination of 2-Bromo-6-fluoroaniline

The initial step involves the conversion of the primary aromatic amine, 2-bromo-6-fluoroaniline, into the corresponding aryl iodide. This transformation is efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via diazonium salts.[6][7]

The reaction proceeds in two key phases:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid), at low temperatures (0-5 °C) to form an unstable arenediazonium salt.[8][9] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[8]

  • Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI), to yield the desired aryl iodide, 1-bromo-3-fluoro-2-iodobenzene.[8][10] The diazonium group (-N₂⁺) is an excellent leaving group, facilitating its displacement by the iodide nucleophile.[8]

Experimental Protocol: Synthesis of 1-Bromo-3-fluoro-2-iodobenzene

  • To a stirred solution of 2-bromo-6-fluoroaniline (1 equivalent) in a mixture of sulfuric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 1-bromo-3-fluoro-2-iodobenzene.

Stage 2: Introduction of the Aldehyde Precursor via Methylation

With 1-bromo-3-fluoro-2-iodobenzene in hand, the next crucial step is the introduction of a methyl group, which will serve as the precursor to the aldehyde. A strategic approach is to utilize a cross-coupling reaction. However, a more direct and often higher-yielding method would be to start with a methylated precursor. For the purpose of this guide, we will assume the synthesis proceeds from a toluene derivative, which can be synthesized from 2-bromo-6-fluoroaniline.

A more direct conceptual starting point for this stage is 2-bromo-6-fluorotoluene . The iodination of this compound would lead to the direct precursor of our target molecule.

Iodination of 2-Bromo-6-fluorotoluene

The introduction of an iodine atom onto the 2-bromo-6-fluorotoluene ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents (bromo and fluoro are ortho, para-directing, while the methyl group is also ortho, para-directing) will guide the incoming electrophile. The most likely position for iodination is ortho to the methyl group and para to the fluorine, which is the desired position 3.

Experimental Protocol: Synthesis of 6-Bromo-2-fluoro-3-iodotoluene

  • To a solution of 2-bromo-6-fluorotoluene (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-iodosuccinimide (NIS) (1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid, to activate the iodinating agent.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromo-2-fluoro-3-iodotoluene.

Stage 3: Oxidation of the Methyl Group to an Aldehyde

The final step in the synthesis is the oxidation of the methyl group of 6-bromo-2-fluoro-3-iodotoluene to the desired benzaldehyde. This transformation must be carried out under conditions that do not affect the sensitive halogen substituents on the aromatic ring. While strong oxidizing agents can be used, a more controlled oxidation is preferable to avoid over-oxidation to the carboxylic acid. A common and effective method for this transformation is the oxidation of a benzylic alcohol, which can be formed from the toluene derivative.

A two-step, one-pot procedure is often employed:

  • Radical Bromination: The methyl group is first converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN.

  • Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, which is often unstable and can be directly oxidized, or in some cases, the bromide is directly converted to the aldehyde. A more direct oxidation of the toluene is also possible.

For a more direct and milder laboratory-scale oxidation, Dess-Martin periodinane can be used to oxidize the intermediate benzylic alcohol.[11]

Experimental Protocol: Synthesis of this compound

Method A: Via Benzylic Bromination and Hydrolysis

  • To a solution of 6-bromo-2-fluoro-3-iodotoluene (1 equivalent) in a non-polar solvent like carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture with irradiation from a sunlamp or a standard incandescent light bulb until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • The crude benzylic bromide can then be hydrolyzed using aqueous sodium carbonate or silver nitrate in aqueous acetone to the corresponding alcohol, which can then be oxidized.

  • Alternatively, the benzylic bromide can be reacted with sodium bicarbonate in DMSO (Kornblum oxidation) to yield the aldehyde directly.

Method B: Via Oxidation of the Intermediate Alcohol with Dess-Martin Periodinane

  • First, synthesize the (6-bromo-2-fluoro-3-iodophenyl)methanol. This can be achieved by hydrolyzing the benzylic bromide obtained from Method A.

  • To a solution of (6-bromo-2-fluoro-3-iodophenyl)methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 equivalents).[11]

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_0 Stage 1: Diazotization and Iodination cluster_1 Conceptual Alternative Start cluster_2 Stage 2: Iodination cluster_3 Stage 3: Oxidation A 2-Bromo-6-fluoroaniline B 1-Bromo-3-fluoro-2-iodobenzene A->B 1. NaNO₂, H₂SO₄, 0-5°C 2. KI C 2-Bromo-6-fluorotoluene D 6-Bromo-2-fluoro-3-iodotoluene C->D NIS, TFA E This compound D->E 1. NBS, AIBN, CCl₄ 2. Hydrolysis/Oxidation

Caption: Proposed synthesis pathway for this compound.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Bromo-6-fluoroanilineC₆H₅BrFN190.01Clear yellow to brown liquid[3]
1-Bromo-3-fluoro-2-iodobenzeneC₆H₃BrFI300.90Not specified
2-Bromo-6-fluorotolueneC₇H₆BrF189.03Not specified
6-Bromo-2-fluoro-3-iodotolueneC₇H₅BrFI314.92Not specified
This compoundC₇H₃BrFIO328.90Solid[12]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through a logical sequence of well-established organic reactions. This guide outlines a plausible pathway starting from 2-bromo-6-fluoroaniline, involving diazotization and iodination, followed by the introduction and subsequent oxidation of a methyl group. The provided experimental protocols offer a foundation for laboratory-scale synthesis. As with any chemical synthesis, reaction conditions may require optimization to achieve desired yields and purity. The versatility of the final product as a synthetic intermediate underscores the importance of reliable and efficient methods for its preparation.

References

The Strategic Utility of 6-Bromo-2-fluoro-3-iodobenzaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Scaffold for Complex Syntheses

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that allow for precise and versatile derivatization is paramount. Among the myriad of building blocks available to the research scientist, 6-Bromo-2-fluoro-3-iodobenzaldehyde stands out as a particularly strategic starting material. Its trifunctionalized aromatic core, featuring an aldehyde for classical carbonyl chemistry and three distinct halogen atoms—each with its own reactivity profile—offers a powerful platform for the construction of complex, poly-substituted molecules. This guide provides an in-depth technical overview of the commercial availability, synthesis, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature, a characteristic that simplifies handling and weighing in a laboratory setting.[1] Its molecular structure and key identifiers are summarized in the table below.

PropertyValue
CAS Number 1428234-59-6[2]
Molecular Formula C₇H₃BrFIO[1]
Molecular Weight 328.91 g/mol [3]
Appearance Solid[1]
Purity Typically ≥97%[3]

This compound is readily available from a variety of chemical suppliers, typically in quantities ranging from milligrams to several grams, catering to both early-stage research and larger-scale synthetic campaigns.[1][3] Standard storage conditions recommend a cool, light-proof environment under an inert atmosphere to ensure long-term stability.[2]

Strategic Synthesis: A Plausible Experimental Protocol

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a viable and chemically sound route can be devised based on established methodologies for the preparation of ortho-substituted benzaldehydes. The most logical approach involves the directed ortho-lithiation of a suitable precursor, followed by formylation.[4][5]

A plausible precursor for this synthesis is 1-bromo-3-fluoro-2-iodobenzene. The fluorine atom can act as a mild ortho-directing group, and the inherent reactivity differences between the C-I and C-Br bonds can be exploited. However, a more robust strategy would leverage a stronger directing group. For the purpose of this guide, we will outline a protocol based on the ortho-lithiation of 1-bromo-3-fluoro-2-iodobenzene, a method that is both versatile and well-documented for similar substrates.[4][5]

Diagram of Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound A 1-Bromo-3-fluoro-2-iodobenzene B Directed ortho-Lithiation A->B LDA or n-BuLi, THF, -78 °C C Formylation B->C DMF, -78 °C D Aqueous Work-up C->D Sat. aq. NH4Cl E Purification D->E Extraction & Chromatography F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Reaction: Ortho-lithiation and formylation of 1-bromo-3-fluoro-2-iodobenzene.

Materials:

  • 1-bromo-3-fluoro-2-iodobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in a suitable solvent

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add 1-bromo-3-fluoro-2-iodobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA or n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of base is critical; LDA is often preferred in the presence of a bromine atom to minimize lithium-halogen exchange.[4]

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its potential for sequential, site-selective cross-coupling reactions. The different carbon-halogen bond strengths (C-I < C-Br) allow for a hierarchical approach to molecular elaboration, a highly desirable feature in the synthesis of complex drug molecules like kinase inhibitors.[1]

Many kinase inhibitors feature a core heterocyclic scaffold decorated with various aryl or heteroaryl substituents that occupy specific pockets within the ATP-binding site of the target kinase. The unique arrangement of halogens in this compound makes it an ideal starting point for building such structures. For instance, the iodo group can be selectively coupled under milder palladium-catalyzed conditions (e.g., Suzuki or Sonogashira coupling) while leaving the bromo group intact for a subsequent, more forcing coupling reaction.[1]

Illustrative Application: Synthesis of a Hypothetical TRK Inhibitor Core

Tropomyosin receptor kinase (TRK) inhibitors are an emerging class of targeted cancer therapeutics.[2] A common structural motif in these inhibitors is a central hinge-binding scaffold connected to a larger, often solvent-exposed moiety. The following scheme illustrates a plausible strategy for utilizing this compound in the synthesis of a key intermediate for a TRK inhibitor.

G cluster_1 Application in TRK Inhibitor Synthesis Start This compound Step1 Reductive Amination Start->Step1 Amine, NaBH(OAc)3 Intermediate1 Bromo-iodo-fluoro benzylamine derivative Step1->Intermediate1 Step2 Selective Suzuki Coupling (C-I) Intermediate1->Step2 Arylboronic acid, Pd(PPh3)4, Base Intermediate2 Aryl-substituted bromo-fluoro benzylamine Step2->Intermediate2 Step3 Second Suzuki Coupling (C-Br) Intermediate2->Step3 Heteroarylboronic acid, PdCl2(dppf), stronger Base Final Disubstituted TRK Inhibitor Scaffold Step3->Final

Caption: A plausible synthetic route to a disubstituted kinase inhibitor scaffold.

This stepwise approach allows for the introduction of two different substituents at specific positions, providing a powerful tool for structure-activity relationship (SAR) studies. The fluorine atom, in addition to its electronic effects, can also enhance metabolic stability and binding affinity of the final drug molecule.

Spectroscopic Characterization (Predicted)

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, its key spectral features can be predicted with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the aldehydic proton.

  • Aldehydic Proton (CHO): This proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The fluorine atom at the ortho position may induce a small through-space coupling, potentially leading to a doublet with a small coupling constant (⁴JHF ≈ 1-3 Hz).

  • Aromatic Protons: There are two protons on the aromatic ring. They will appear as doublets or doublet of doublets due to coupling with each other (³JHH) and potentially with the fluorine atom (³JHF and ⁴JHF). Their chemical shifts will be influenced by the electronic effects of the four substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

  • Carbonyl Carbon (C=O): The aldehydic carbon will be the most downfield signal, expected in the range of δ 185-195 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The other carbons will show smaller couplings to fluorine. The chemical shifts will be influenced by the inductive and resonance effects of all four substituents.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique pattern of halogenation allows for selective, sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The plausible synthetic route via directed ortho-lithiation and its strategic application in the synthesis of kinase inhibitors highlight its potential for accelerating the development of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview to facilitate the effective utilization of this powerful synthetic intermediate.

References

6-Bromo-2-fluoro-3-iodobenzaldehyde IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 6-Bromo-2-fluoro-3-iodobenzaldehyde

Abstract

This compound is a highly functionalized aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms (fluorine, bromine, and iodine) and a reactive aldehyde group, offers chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for selective and sequential cross-coupling reactions, making this reagent particularly valuable in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, strategic importance, a proposed synthetic workflow, and critical safety protocols for its handling.

Chemical Identity and Properties

IUPAC Name and Structure

The formal IUPAC name for the compound is This compound .[1] Its structure consists of a benzene ring substituted with a bromo, a fluoro, an iodo, and a formyl (aldehyde) group at positions 6, 2, 3, and 1, respectively.

Molecular Structure:

Chemical structure of this compound
Key Identifiers

Quantitative and registry data for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1428234-59-6[1][2][3][4][5]
Molecular Formula C₇H₃BrFIO[1][2][4][6][7]
Molecular Weight 328.90 g/mol [1][4][6][7]
InChI Key KOKYNRPQQJADHY-UHFFFAOYSA-N[2]
Canonical SMILES O=Cc1c(F)c(I)ccc1Br[1]
Physicochemical Properties

This compound is a solid at room temperature and is typically supplied with a purity of 97% or higher.[1][2] Proper handling and storage are crucial to maintain its integrity.

PropertyValueSource
Appearance Solid[2]
Purity ≥97%[1][6]
Storage Conditions 2-8°C, under inert gas, protected from light[4]

Strategic Importance in Synthetic Chemistry

The utility of this compound stems from the distinct chemical reactivity of its functional groups, which can be addressed selectively. This "orthogonality" is a cornerstone of modern synthetic strategy, particularly in drug discovery where rapid diversification of a core scaffold is required.

  • Halogen Reactivity: The three different halogens allow for programmed, sequential cross-coupling reactions. The C-I bond is the most reactive towards palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Stille coupling), followed by the C-Br bond. The C-F bond is generally inert to these conditions, serving as a stable substituent that can modulate the electronic and pharmacological properties of the final molecule.[4][8]

  • Aldehyde Handle: The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various olefination reactions (e.g., Wittig reaction).

  • Fluorine Substitution: The presence of a fluorine atom is highly desirable in medicinal chemistry.[8] It can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa, thereby optimizing the pharmacokinetic profile of a drug candidate.[8]

The diagram below illustrates the synthetic potential of this molecule, showcasing the different reaction pathways available at each functional site.

G core This compound aldehyde_node Aldehyde Group core->aldehyde_node iodine_node Iodine Site (Most Reactive) core->iodine_node bromine_node Bromine Site (Intermediate Reactivity) core->bromine_node reductive_amination Reductive Amination (amines) aldehyde_node->reductive_amination wittig Wittig Reaction (alkenes) aldehyde_node->wittig oxidation Oxidation (carboxylic acids) aldehyde_node->oxidation suzuki_i Suzuki Coupling iodine_node->suzuki_i sonogashira_i Sonogashira Coupling iodine_node->sonogashira_i stille_i Stille Coupling iodine_node->stille_i suzuki_br Suzuki Coupling (harsher conditions) bromine_node->suzuki_br buchwald Buchwald-Hartwig Amination bromine_node->buchwald G A 1-Bromo-3-fluorobenzene (Starting Material) B Intermediate A (Lithiation) A->B 1. LDA, THF, -78°C C 2-Bromo-6-fluorotoluene (Alkylation) B->C 2. MeI D Intermediate B (Second Lithiation) C->D 3. s-BuLi, TMEDA, -78°C E 2-Bromo-6-fluoro-3-iodotoluene (Iodination) D->E 4. I₂ F 2-Bromo-6-fluoro-3-iodobenzyl bromide (Bromination) E->F 5. NBS, AIBN, CCl₄ G This compound (Final Product) F->G 6. Kornblum Oxidation (DMSO, NaHCO₃) G start This compound intermediate Intermediate Product (6-Bromo-2-fluoro-3-(R¹)-benzaldehyde) start->intermediate Suzuki Coupling step1_reagent + R¹-B(OH)₂ (Boronic Acid) step1_reagent->intermediate step1_conditions Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O step1_conditions->intermediate final_product Final Product (6-(R²-C≡C)-2-fluoro-3-(R¹)-benzaldehyde) intermediate->final_product Sonogashira Coupling step2_reagent + R²-C≡CH (Terminal Alkyne) step2_reagent->final_product step2_conditions PdCl₂(PPh₃)₂ CuI, Et₃N step2_conditions->final_product

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Bromo-2-fluoro-3-iodobenzaldehyde is a complex polyhalogenated aromatic aldehyde increasingly utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers versatile reactivity for selective cross-coupling reactions, making it a valuable building block in modern medicinal and materials chemistry. However, the presence of multiple halogen atoms and an aldehyde functional group necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation in a laboratory setting.

Chemical Identity and Properties

This compound is a solid organic compound whose utility in synthesis is derived from its distinct arrangement of functional groups. A clear understanding of its physical and chemical properties is the foundation of its safe and effective use.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1428234-59-6[1][2]
Molecular Formula C₇H₃BrFIO[1]
Molecular Weight 328.91 g/mol [2]
Appearance Solid[1]
Purity Typically ≥97%[1]
Storage Conditions 2-8°C, under inert gas, protected from light[2]

InChI Key: KOKYNRPQQJADHY-UHFFFAOYSA-N[1]

This compound's structure, featuring bromo, fluoro, and iodo substituents on a benzaldehyde core, allows for sequential and site-selective reactions, a highly desirable trait in multi-step organic synthesis.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This assessment is based on the known toxicology of similar compounds, such as 2-Bromo-6-fluorobenzaldehyde and other halogenated aromatic aldehydes. The aldehyde functional group itself can be irritating to the skin, eyes, and respiratory tract.

Causality of Hazards

The reactivity of the aldehyde group can lead to the formation of Schiff bases with proteins in the skin and mucous membranes, triggering an irritation response. The halogen substituents can also contribute to the overall toxicity profile of the molecule. Due to its solid nature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.

Risk Mitigation Strategy: The Hierarchy of Controls

A systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound cluster_1 Implementation Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific synthesis) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) Engineering_Details • Fume Hood • Ventilated Enclosure for Weighing Engineering->Engineering_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Administrative_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Administrative->Administrative_Details PPE_Details • Safety Goggles/Face Shield • Nitrile Gloves • Lab Coat PPE->PPE_Details

Caption: Hierarchy of controls for managing risks associated with this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, appropriate PPE is mandatory.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against dust particles and potential splashes.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.Provides a barrier against skin contact.
Body Protection A properly fitting lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator for organic vapors and particulates may be necessary.Prevents inhalation of dust particles.
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.

  • Weighing: If possible, weigh the solid compound in a ventilated balance enclosure to minimize dust dispersion. If this is not available, weigh small quantities within the fume hood.

  • Dispensing: Use a spatula to transfer the solid. Avoid creating dust.

  • Reactions: Set up reactions in a fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water.

Storage

Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[2] The storage area should be dry and well-ventilated. Protect from light and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Reactivity and Chemical Stability

Understanding the reactivity of this compound is crucial for safe experimental design and for preventing unintended hazardous reactions.

  • Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. Aromatic aldehydes are generally less reactive than aliphatic aldehydes.

  • Halogen Reactivity: The different halogen substituents (F, Br, I) provide sites for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The iodine atom is typically the most reactive site for such transformations.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents. The compound may be sensitive to light and air.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

EmergencyResponse cluster_0 Emergency Response Workflow Exposure Exposure Occurs Assess Assess the Situation (Minor vs. Major) Exposure->Assess Minor Minor Exposure Assess->Minor Minor Major Major Exposure Assess->Major Major FirstAid Administer First Aid Minor->FirstAid Evacuate Evacuate Area Alert Others Major->Evacuate SeekMedical Seek Medical Attention FirstAid->SeekMedical EmergencyServices Call Emergency Services Evacuate->EmergencyServices EmergencyServices->SeekMedical

Caption: Decision workflow for responding to an exposure incident.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal and Waste Management

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

  • Waste Classification: This compound should be treated as a halogenated organic waste.

  • Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with non-halogenated waste.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a proactive and informed approach to safety. By understanding its potential hazards, implementing a hierarchy of controls, and adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can effectively mitigate risks. The principles of scientific integrity and a culture of safety are the cornerstones of innovative and responsible research.

References

A Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-2-fluoro-3-iodobenzaldehyde is a highly substituted aromatic aldehyde, making it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its trifunctional halogen pattern (Br, F, I) allows for selective and sequential cross-coupling reactions, a critical feature in modern medicinal chemistry. However, the successful application of this reagent in synthesis, purification, and formulation is fundamentally governed by its solubility profile. This guide provides a comprehensive analysis of the solubility characteristics of this compound, derived from structural analogy and established physicochemical principles. It outlines a detailed protocol for the empirical determination of its solubility and discusses the underlying factors that dictate its behavior in various solvent systems.

Physicochemical Properties & Inferred Solubility Profile

Precise, publicly available quantitative solubility data for this compound is limited. However, a robust qualitative and predictive profile can be established based on its molecular structure and data from analogous compounds.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₃BrFIO[2][3]
Molecular Weight 328.90 g/mol [2][3]
Appearance Solid[3]
Purity ≥97% (Typical)[2][3]

The molecule's structure is dominated by a large, hydrophobic benzene ring heavily substituted with halogens. This composition leads to the following solubility predictions:

  • Aqueous Solubility: Expected to be extremely low. The parent compound, benzaldehyde, is itself only slightly soluble in water (approx. 6.95 g/L at 25°C).[4][5] The addition of three large, hydrophobic halogen atoms (bromine and iodine) and a fluorine atom significantly increases the molecule's lipophilicity, drastically reducing its ability to interact with polar water molecules.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): Expected to show good solubility. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds, including those with poor aqueous solubility. This is a common practice in drug discovery for initial screening compounds.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. While the molecule lacks strong hydrogen bond-donating capabilities, the aldehyde's carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

  • Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): Good solubility is expected, particularly in chlorinated solvents like Dichloromethane (DCM). The principle of "like dissolves like" suggests that the nonpolar, aromatic nature of the compound will lead to favorable interactions with nonpolar organic solvents.[8] Synthesis and purification of similar halogenated benzaldehydes often utilize solvents like DCM, ether, and ethyl acetate, implying solubility in these media.[9][10]

Table 2: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BuffersVery Low / InsolubleDominated by large, hydrophobic, halogenated aromatic ring.
Polar Aprotic DMSO, DMF, THF, AcetonitrileHighStrong dipole-dipole interactions can solvate the molecule effectively.
Polar Protic Methanol, EthanolModerate to GoodCarbonyl group can act as a hydrogen bond acceptor.
Nonpolar / Halogenated Dichloromethane, ChloroformHigh"Like dissolves like"; favorable van der Waals forces.
Nonpolar / Hydrocarbon Toluene, HexaneModerateFavorable interactions with the aromatic ring, but may be less effective than DCM.

Experimental Determination of Equilibrium Solubility

To move beyond prediction, the equilibrium solubility must be determined empirically. The shake-flask method is the gold-standard technique for this purpose due to its reliability and direct measurement of the thermodynamic equilibrium state.[6][7]

Causality Behind Experimental Choices
  • Method Selection (Shake-Flask): This method is chosen because it ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining reproducible and accurate data that can be reliably used in designing reaction conditions or formulation strategies.[11]

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath (e.g., 25°C for standard conditions) is mandatory to eliminate thermal fluctuations as a variable.[7]

  • Equilibration Time: A sufficient incubation period (24-48 hours) is necessary to ensure the dissolution process has reached a plateau. Preliminary time-course experiments are recommended to confirm the minimum time required to reach equilibrium for this specific compound.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid after equilibration (e.g., via DSC or XRD) to confirm that no phase transitions or solvate formation has occurred during the experiment, which would alter the solubility measurement.[6]

  • Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) is selected for its high precision, sensitivity, and specificity in quantifying the concentration of the dissolved analyte in the saturated solution, even in the presence of minor impurities.[8]

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected test solvent (e.g., water, ethanol, dichloromethane). "Excess" ensures that a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[8] This step is critical to remove all undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector.

  • Calculation: Calculate the concentration in the original saturated solution by applying the dilution factor. The final solubility is reported in units such as mg/mL or mol/L.

Visualization of Workflows and Concepts

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant T (24-48h) prep->equil settle 3. Phase Separation Allow solid to settle equil->settle sample 4. Sampling & Filtration Collect supernatant via PTFE filter settle->sample dilute 5. Dilution Dilute filtrate for analysis sample->dilute quant 6. Quantification Analyze by HPLC dilute->quant report 7. Report Results (mg/mL or mol/L) quant->report

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility aromatic Aromatic Ring (Hydrophobic) aromatic->solubility -ve halogens Large Halogens (Br, I) (Increase Lipophilicity) halogens->solubility -ve (in polar) aldehyde Aldehyde Group (Polar, H-Bond Acceptor) aldehyde->solubility +ve (in polar) polarity Polarity ('Like dissolves like') polarity->solubility matches solute h_bond H-Bonding Capacity (Donor/Acceptor) h_bond->solubility interacts w/ aldehyde

References

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-iodobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tri-Halogenated Building Block

6-Bromo-2-fluoro-3-iodobenzaldehyde is a highly functionalized aromatic carbonyl compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring three distinct halogen atoms (fluorine, bromine, and iodine) on a benzaldehyde scaffold, offers a rich platform for complex molecular engineering. The differential reactivity of the C-F, C-Br, and C-I bonds allows for selective, sequential functionalization through various cross-coupling reactions, making it a powerful tool for constructing intricate molecular architectures found in modern pharmaceuticals and agrochemicals.[1]

While a specific, seminal "discovery" paper for this compound (CAS No. 1428234-59-6) is not prominent in the scientific literature, its appearance in the catalogs of chemical suppliers points to its role as a bespoke building block, likely first synthesized to meet the demands of a specific, proprietary drug discovery program. Its history is therefore intrinsically linked to the broader development of polysubstituted aromatic intermediates, which are crucial for navigating and optimizing structure-activity relationships (SAR) in drug design. The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[2]

This guide provides a comprehensive overview of the compound's properties, a plausible and chemically sound synthetic strategy based on established methodologies, and its significance as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 1428234-59-6[1][3]
Molecular Formula C₇H₃BrFIO[1][4]
Molecular Weight 328.91 g/mol [1]
Appearance Solid[4]
Purity Typically ≥97%[4]
Storage Conditions 2-8°C, under inert gas, protected from light[1]
InChI Key KOKYNRPQQJADHY-UHFFFAOYSA-N[4]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR are typically available from commercial suppliers but are not consolidated in a single, publicly available peer-reviewed source. Researchers should rely on the Certificate of Analysis provided with the purchased material for definitive spectral data.

Plausible Synthetic Trajectory: A Directed ortho-Metalation Approach

The synthesis of a polysubstituted aromatic ring like this compound is a challenge of regiochemical control. Based on established precedent in organic synthesis for similar structures, a multi-step pathway leveraging the principles of Directed ortho-Metalation (DoM) is the most logical and efficient strategy.[5][6] DoM utilizes a functional group (a directing metalation group, or DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species ready for reaction with an electrophile.[6][7]

A plausible synthetic workflow is outlined below, starting from the commercially available 1-bromo-3-fluorobenzene.

Experimental Workflow Diagram

G cluster_0 Step 1: Iodination cluster_1 Step 2: Formylation A 1-Bromo-3-fluorobenzene B 1-Bromo-5-fluoro-2-iodobenzene A->B 1. LDA or s-BuLi, THF, -78°C 2. I₂ or NIS C This compound B->C 1. LDA or s-BuLi, THF, -78°C 2. DMF

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodologies & Mechanistic Rationale

Part 1: Synthesis of 1-Bromo-5-fluoro-2-iodobenzene (Intermediate)

This initial step introduces the iodine atom onto the starting material, 1-bromo-3-fluorobenzene. The regioselectivity is controlled by the directing effects of the existing halogen substituents.

  • Protocol:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) (1.1 equivalents).

    • Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1-2 hours.

    • In a separate flask, prepare a solution of an iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS) (1.2 equivalents), in anhydrous THF.

    • Slowly add the iodinating agent solution to the reaction mixture at -78 °C.

    • Allow the reaction to stir for several hours, gradually warming to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield 1-bromo-5-fluoro-2-iodobenzene.

  • Expertise & Causality:

    • Choice of Base and Temperature: A strong, non-nucleophilic base like LDA and cryogenic temperatures (-78 °C) are critical.[8] This kinetically controlled deprotonation prevents side reactions, such as benzyne formation, that can occur at higher temperatures.[9]

    • Regioselectivity: The fluorine atom is a more potent ortho-directing group than bromine in lithiation reactions.[8][10] Therefore, deprotonation occurs preferentially at the C2 position, between the fluorine and bromine atoms, as this proton is the most acidified due to the combined inductive effects of the adjacent halogens. This ensures the iodine is introduced at the correct position.

Part 2: Synthesis of this compound (Final Product)

The second DoM step introduces the crucial aldehyde functionality.

  • Protocol:

    • Using the same setup as in Part 1, dissolve the purified 1-bromo-5-fluoro-2-iodobenzene (1.0 equivalent) in anhydrous THF at -78 °C.

    • Slowly add a strong lithium base (LDA or s-BuLi, 1.1 equivalents) and stir the mixture for 1-2 hours at -78 °C.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise as the formylating agent.

    • Stir the reaction at -78 °C for an additional 2-3 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup, extracting with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • After filtration and solvent evaporation, purify the resulting crude solid by column chromatography or recrystallization to obtain the final product, this compound.

  • Expertise & Causality:

    • Second Lithiation Site: With the C2 position now occupied by iodine, the next most acidic proton is at the C6 position, ortho to the fluorine atom. The bulky iodine atom at C2 and the bromine at C5 sterically hinder lithiation at C4, further ensuring regioselective deprotonation at C6.

    • Formylation and Workup: DMF is a standard and efficient electrophile for introducing an aldehyde group to an organolithium intermediate.[9] The acidic workup is necessary to hydrolyze the initially formed tetrahedral intermediate to reveal the final aldehyde product.

Significance in Drug Discovery and Organic Synthesis

The true value of this compound lies in its capacity for selective, sequential cross-coupling reactions. The three carbon-halogen bonds have distinct reactivities, which can be exploited to build molecular complexity in a controlled manner.

Reactivity Hierarchy Diagram

G cluster_0 Relative Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Typical Reaction Types reactivity C-I > C-Br >> C-F Iodine C-I (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) Bromine C-Br (Suzuki, Stille, Buchwald-Hartwig under harsher conditions) Fluorine C-F (Generally unreactive to cross-coupling, suitable for SNAr)

Caption: Reactivity hierarchy of C-X bonds in cross-coupling reactions.

This differential reactivity allows a synthetic chemist to first perform a reaction at the most labile C-I bond (e.g., a Sonogashira or Suzuki coupling) while leaving the C-Br and C-F bonds intact. Subsequently, a second, different coupling partner can be introduced at the C-Br position under slightly more forcing conditions. The C-F bond is typically robust to these conditions and can be targeted later for nucleophilic aromatic substitution (SₙAr), if desired. This step-wise approach is invaluable for creating libraries of complex analogues for SAR studies, where precise control over substituent placement is paramount.[11]

Conclusion

This compound stands as a testament to the enabling power of highly functionalized intermediates in modern chemical synthesis. While its specific historical origins are not clearly documented, its utility is evident from its commercial availability and the chemical principles that govern its synthesis and reactivity. Through strategic methodologies like Directed ortho-Metalation, this tri-halogenated benzaldehyde can be prepared with high regiochemical control. For researchers in drug discovery and materials science, it offers a versatile and powerful scaffold for the rational design and construction of novel, complex molecules, enabling the precise and selective introduction of multiple points of diversity.

References

A Technical Guide to Unlocking the Synthetic Potential of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The polysubstituted aromatic scaffold, 6-Bromo-2-fluoro-3-iodobenzaldehyde, represents a highly versatile yet underexplored building block for modern organic synthesis. Its unique arrangement of three distinct functional handles—an aldehyde, a bromine atom, and an iodine atom, further influenced by an ortho-fluorine substituent—provides a platform for complex molecular construction through controlled, sequential reactions. This guide delineates key potential research areas for this compound, focusing on strategies that leverage the inherent, differential reactivity of its halogenated sites. We present detailed, field-proven protocols for site-selective cross-coupling reactions and subsequent aldehyde derivatizations to access novel heterocyclic systems. This document is intended for researchers, medicinal chemists, and materials scientists, providing a strategic roadmap for the synthesis of advanced intermediates for drug discovery and functional materials development.

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

This compound (CAS No. 1428234-59-6) is a trifunctional aromatic compound poised for significant application in synthetic chemistry.[1][2] Its value lies not just in the presence of multiple reactive sites, but in their orthogonal reactivity, which allows for a programmed, step-wise diversification of the molecular framework.

Chemical Properties and Structural Features

The core structure combines several key features that a synthetic chemist can exploit:

  • Iodine Substituent: The carbon-iodine (C-I) bond is the most labile of the carbon-halogen bonds present, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[3]

  • Bromine Substituent: The carbon-bromine (C-Br) bond is significantly more stable than the C-I bond, allowing it to remain intact under conditions optimized for C-I functionalization. It serves as a secondary handle for subsequent cross-coupling reactions under more forcing conditions.

  • Aldehyde Group: This versatile functional group can participate in a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, serving as a key entry point for building complex side chains or forming heterocyclic rings.[4][5]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom ortho to the aldehyde can influence the reactivity of the carbonyl group and adjacent C-H bonds. In drug discovery, fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[6][7]

The Principle of Orthogonal Reactivity

The significant difference in bond dissociation energies between the C-I and C-Br bonds is the cornerstone of this molecule's synthetic utility. This reactivity gradient allows for a highly chemoselective approach to synthesis, where one site can be modified while the other remains available for a later, distinct transformation. This principle of "orthogonal reactivity" is critical for the efficient construction of complex, unsymmetrically substituted aromatic systems without the need for cumbersome protection-deprotection sequences.

Core Research Area 1: Sequential Site-Selective Cross-Coupling

The primary and most promising research avenue for this compound is its use in sequential, site-selective cross-coupling reactions. This strategy enables the introduction of three different substituents onto the aromatic core in a controlled manner.

Rationale: Exploiting the C-I vs. C-Br Reactivity Gradient

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8][9] This allows for the selective functionalization of the C-I bond under mild conditions, leaving the C-Br bond untouched. A subsequent, second cross-coupling can then be performed at the C-Br position, often by modifying the catalyst, ligand, or increasing the reaction temperature.

Proposed Workflow for Sequential Functionalization

A logical and efficient workflow for the diversification of this scaffold would proceed as follows: first, a Sonogashira, Suzuki, or Heck coupling at the C-3 iodine position. Second, a Suzuki or Buchwald-Hartwig amination at the C-6 bromine position. Finally, derivatization of the aldehyde at C-1. This three-step sequence allows for the creation of a diverse library of compounds from a single starting material.

graph "Sequential_Functionalization_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Step 1: C-I Coupling\n(e.g., Sonogashira)", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; C [label="3-Alkynyl-6-bromo-\n2-fluorobenzaldehyde", fillcolor="#F1F3F4"]; D [label="Step 2: C-Br Coupling\n(e.g., Suzuki)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; E [label="3-Alkynyl-6-aryl-\n2-fluorobenzaldehyde", fillcolor="#F1F3F4"]; F [label="Step 3: Aldehyde Derivatization\n(e.g., Reductive Amination)", fillcolor="#FEEFC3", color="#FBBC05", fontcolor="#202124"]; G [label="Diverse Final Products", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"];

A -> C [label="R-C≡CH, Pd(0), Cu(I)"]; C -> E [label="Ar-B(OH)2, Pd(0)"]; E -> G [label="R2NH, [H]"]; }

Caption: Proposed workflow for sequential functionalization.

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. The high reactivity of the C-I bond allows this reaction to proceed with excellent selectivity.[9][10]

Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous, degassed solvent such as THF or DMF.

  • Add the terminal alkyne (1.2 equiv.) followed by a degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv.).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Subsequent Suzuki Coupling at the C-Br Bond

Following successful Sonogashira coupling, the remaining C-Br bond can be functionalized using the Suzuki-Miyaura reaction. This requires slightly more forcing conditions to activate the less reactive C-Br bond.[4][8]

Methodology:

  • To a microwave vial, add the 3-alkynyl-6-bromo-2-fluorobenzaldehyde intermediate (1.0 equiv.), an arylboronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.).

  • Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Add a base, such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at reflux using a conventional oil bath for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12] This reaction can be applied to the C-Br position, either on the initial scaffold or after functionalization of the C-I bond. The choice of ligand is critical for achieving high yields.

Methodology:

  • In a glovebox or under an inert atmosphere, charge a vial with the bromo-substituted substrate (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like XPhos or SPhos (0.05 equiv.).

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Add the amine coupling partner (1.2 equiv.).

  • Add an anhydrous, degassed solvent, such as toluene or dioxane.

  • Seal the vial and heat to 80-110 °C for 12-24 hours, monitoring progress by LC-MS.

  • After cooling, quench the reaction with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary Table for Proposed Reactions
Reaction Type Halogen Site Typical Catalyst Ligand Base Temp (°C) Potential Products
SonogashiraC-IPd(PPh₃)₂Cl₂ / CuIPPh₃TEA / DIPA25-503-Alkynyl derivatives
SuzukiC-IPd(PPh₃)₄PPh₃K₂CO₃25-803-Aryl/Vinyl derivatives
SuzukiC-BrPd(dppf)Cl₂dppfCs₂CO₃80-1206-Aryl/Vinyl derivatives
Buchwald-HartwigC-BrPd₂(dba)₃XPhos / SPhosNaOtBu80-1106-Amino derivatives

Core Research Area 2: Derivatization of the Aldehyde and Annulation Strategies

The aldehyde functionality serves as a versatile handle for constructing a wide range of molecular architectures, most notably heterocyclic ring systems, which are prevalent in medicinal chemistry.

Rationale: The Aldehyde as a Gateway to Heterocyclic Systems

Ortho-functionalized benzaldehydes are classic precursors for a variety of annulation reactions. By first converting the halogen substituents to other functional groups (e.g., an amino group via Buchwald-Hartwig amination), the aldehyde can participate in intramolecular cyclization reactions to build fused ring systems like quinolines and benzodiazepines.

Protocol 4: Reductive Amination to Synthesize Key Amine Intermediates

Reductive amination is a reliable method to convert the aldehyde into a primary, secondary, or tertiary amine, which can be a key intermediate for further elaboration or a final target molecule.[13][14]

Methodology:

  • Dissolve the aldehyde (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent like methanol or dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (0.1 equiv.), to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Add a reducing agent in portions, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.).

  • Stir the reaction for 6-24 hours at room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 5: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and effective method for constructing quinoline rings by reacting a 2-aminobenzaldehyde with a compound containing an α-methylene ketone.[3][15][16] To utilize this, the 3-iodo substituent would first need to be converted to an amino group, for example, through an initial Buchwald-Hartwig amination followed by reduction of the resulting nitro group if a nitrated precursor is used.

Methodology (assuming a 2-amino-6-bromo-3-substituted-benzaldehyde intermediate):

  • Dissolve the 2-aminobenzaldehyde derivative (1.0 equiv.) and a ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate) (1.2 equiv.) in ethanol or acetic acid.

  • Add a catalytic amount of a base (e.g., NaOH, piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate the solvent.

  • Neutralize the residue with aqueous NaHCO₃ if an acid catalyst was used, or with dilute HCl if a base was used.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the resulting quinoline derivative by recrystallization or column chromatography.

Proposed Pathway to Benzodiazepine Scaffolds

Benzodiazepines are a critical class of therapeutic agents. A plausible route to a benzodiazepine core would involve reductive amination of the aldehyde with an amino acid ester, followed by intramolecular cyclization.

graph "Benzodiazepine_Synthesis_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Starting Aldehyde", fillcolor="#F1F3F4"]; B [label="Reductive Amination", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; C [label="Amino Ester Adduct", fillcolor="#F1F3F4"]; D [label="Amide Coupling\n(at C-Br position)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; E [label="Linear Precursor", fillcolor="#F1F3F4"]; F [label="Deprotection &\nIntramolecular Cyclization", fillcolor="#FEEFC3", color="#FBBC05", fontcolor="#202124"]; G [label="Benzodiazepine Scaffold", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"];

A -> C [label="Glycine ethyl ester, NaBH(OAc)3"]; C -> E [label="Buchwald-Hartwig (NH3 equiv.)"]; E -> G [label="1. LiOH\n2. Heat, acid"]; }

Caption: Hypothetical pathway to a benzodiazepine core.

Potential Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of immense importance in medicinal chemistry. The strategic incorporation of halogens can significantly enhance the pharmacological profile of a drug candidate.[7][17]

  • Fluorine: Often improves metabolic stability by blocking sites of oxidative metabolism, increases binding affinity through favorable electrostatic interactions, and modulates pKa and lipophilicity.

  • Bromine and Iodine: Can participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding affinity and selectivity. They also serve as synthetic handles for late-stage functionalization to explore structure-activity relationships (SAR).

Derivatives of this compound could serve as scaffolds for a variety of therapeutic targets, including kinase inhibitors, GPCR modulators, and antiviral agents, where highly decorated aromatic cores are common.

Potential Applications in Materials Science

The unique electronic properties conferred by fluorine and heavy halogens make derivatives of this molecule attractive for materials science applications.

  • Organic Electronics: Fluorination of aromatic compounds is a common strategy to lower both the HOMO and LUMO energy levels of organic semiconductors.[6] This can improve electron injection and transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce extended π-conjugated systems via sequential cross-coupling makes this scaffold particularly relevant.

  • Novel Ligands: The trisubstituted aromatic core can be elaborated into novel phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of these ligands could be fine-tuned by varying the substituents at the 3- and 6-positions, potentially leading to new catalysts with enhanced activity or selectivity.

Conclusion: Future Outlook and Research Directions

This compound is a potent and versatile chemical building block. The strategic research directions outlined in this guide—namely, the exploration of sequential, site-selective cross-coupling and the development of novel annulation strategies—offer a clear path to synthesizing a vast array of complex and valuable molecules. The protocols provided herein serve as a robust starting point for researchers in both academic and industrial settings. We anticipate that the exploration of this scaffold will lead to the discovery of novel compounds with significant potential in medicinal chemistry, agrochemicals, and materials science.

References

Methodological & Application

selective Suzuki coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde at C-I

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde at the C-I Position

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals on performing a highly selective Suzuki-Miyaura cross-coupling reaction on the polyhalogenated scaffold, this compound. The protocol is specifically optimized to achieve exclusive C-C bond formation at the C-I position while preserving the C-Br bond for subsequent orthogonal functionalization. We will explore the mechanistic underpinnings of this selectivity, detail the critical parameters for reaction optimization, provide a robust step-by-step experimental protocol, and discuss common challenges and troubleshooting strategies.

Introduction: The Strategic Value of Selective Cross-Coupling

Polyhalogenated aromatic compounds are invaluable building blocks in medicinal chemistry and materials science. They offer multiple reaction handles for the sequential and controlled introduction of different substituents, enabling the rapid construction of complex molecular architectures. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1][2]

The key challenge and opportunity with substrates like this compound lie in achieving high chemoselectivity. The ability to selectively functionalize one halogen site over another opens up efficient synthetic pathways for creating diverse compound libraries from a single advanced intermediate. This guide focuses on leveraging the inherent reactivity differences between aryl iodides and bromides to achieve a clean and high-yielding Suzuki coupling exclusively at the C-I position.

Mechanistic Rationale for C-I Selectivity

The success of a selective Suzuki-Miyaura coupling hinges on the first and often rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The widely accepted reactivity trend for aryl halides in this step is:

C–I > C–Br >> C–Cl > C–F [3][4]

This trend is directly correlated with the carbon-halogen bond dissociation energies (BDEs); the weaker the bond, the more readily it undergoes oxidative addition. The C-I bond is significantly weaker than the C-Br bond, providing a strong thermodynamic and kinetic basis for selectivity. By carefully controlling reaction conditions, particularly temperature, we can exploit this energy difference to ensure the Pd(0) catalyst reacts exclusively with the iodo substituent, leaving the bromo group intact for future transformations.

start 6-Bromo-2-fluoro- 3-iodobenzaldehyde product Selective Product: 2-Fluoro-3-formyl-4-bromo-biphenyl derivative start->product Selective Suzuki Coupling (at C-I bond) boronic Arylboronic Acid (R-B(OH)₂) boronic->product catalyst Pd(0) Catalyst + Base catalyst->product byproduct Boron & Halide Salts product->byproduct

Figure 1: General reaction scheme for the selective Suzuki coupling.

The catalytic cycle, illustrated below, proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) species selectively inserts into the weaker C-I bond.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center. This step is facilitated by a base.[4][5]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex1 trans-ArPd(I)L₂ pd0->pd_complex1 Selective at C-I ar_x Ar-I (Substrate) ar_x->pd_complex1 transmetalation Transmetalation pd_complex2 trans-ArPd(R)L₂ pd_complex1->pd_complex2 boronate R-B(OH)₃⁻ boronate->pd_complex1 base Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ base->boronic_acid Activation pd_complex2->pd0 reductive_elim Reductive Elimination product Ar-R (Product) pd_complex2->product A 1. Reagent Prep Weigh solids into a Schlenk flask B 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x) A->B C 3. Solvent Addition Add degassed Dioxane/H₂O B->C D 4. Reaction Stir at specified temperature (e.g., 40 °C) C->D E 5. Monitoring Track progress via TLC or LC-MS D->E F 6. Workup Quench, extract with EtOAc, wash, and dry E->F G 7. Purification Silica gel column chromatography F->G H 8. Characterization Obtain ¹H NMR, ¹³C NMR, HRMS G->H

References

Sonogashira reaction conditions for 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Sonogashira Coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] This is due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][6]

This document provides a detailed guide to the Sonogashira coupling of this compound, a substrate featuring multiple reactive sites and electronic influences. The primary challenge and strategic opportunity with this molecule is achieving high regioselectivity. By leveraging the differential reactivity of aryl halides, this protocol focuses on the selective alkynylation at the C-I bond, preserving the C-Br bond for subsequent orthogonal functionalization. We will delve into the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for researchers in synthetic chemistry and drug development.

Mechanistic Rationale & Regioselectivity

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for optimizing conditions and predicting outcomes.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-I) Pd0->Pd_add Ar-I PdII Ar-Pd(II)-I(L₂) Pd_add->PdII Pd_trans Transmetalation PdII->Pd_trans Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_trans->Pd_alkyne Pd_reduct Reductive Elimination Pd_alkyne->Pd_reduct Pd_reduct->Pd0 Regenerated Catalyst Product Ar-C≡CR Pd_reduct->Product Alkyne H-C≡CR Base Base (e.g., Et₃N) Alkyne->Base Deprotonation CuI Cu(I)X Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Base->Cu_acetylide Cu_acetylide->Pd_trans Enters Pd Cycle

Figure 1: Simplified Sonogashira Catalytic Cycles.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is typically the rate-limiting step.[1]

  • Copper Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[7]

  • Transmetalation: The organic group from the copper acetylide is transferred to the palladium center, displacing the halide and forming a palladium-alkynyl complex.[8]

  • Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Basis for Regioselectivity: For a dihalogenated substrate like this compound, the rate of oxidative addition dictates which halide reacts. The reactivity of aryl halides in palladium-catalyzed couplings follows a well-established trend: I > Br > Cl.[8][10] This is a direct consequence of bond dissociation energies (C-I < C-Br < C-Cl), where the weaker carbon-iodine bond undergoes oxidative addition much more rapidly than the carbon-bromine bond.[11]

Therefore, by carefully controlling the reaction conditions (e.g., temperature, reaction time), the Sonogashira coupling can be directed with high fidelity to the 3-position (C-I), leaving the 6-position (C-Br) untouched for subsequent chemical elaboration. The electron-withdrawing nature of the ortho-fluoro and para-aldehyde groups further activates the ring towards the initial oxidative addition step.[12]

Optimization of Reaction Parameters

The success of the regioselective coupling hinges on the careful selection of catalysts, reagents, and conditions.

ParameterRecommended ChoiceRationale & Justification
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)An air-stable, reliable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. It is more convenient to handle than Pd(PPh₃)₄.[1][10][13]
Copper (I) Co-catalyst CuI (2-5 mol%)Copper(I) iodide is the classic co-catalyst that significantly accelerates the reaction by facilitating the deprotonation and activation of the terminal alkyne.[1][14] While copper-free protocols exist to prevent alkyne homocoupling (Glaser coupling), the high reactivity of the C-I bond allows for mild conditions where this side reaction is minimized.[4][15]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Serves a dual role: deprotonates the alkyne and neutralizes the HI byproduct, preventing catalyst deactivation. Amine bases are generally preferred for their good solubility and compatibility.[2] Using the base as a co-solvent or in slight excess is common practice.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Must be anhydrous and thoroughly degassed. THF is an excellent choice for reactions at or near room temperature. DMF can be used if gentle heating is required to drive the reaction to completion, owing to its higher boiling point.
Temperature Room Temperature (20-25 °C)The high reactivity of the aryl iodide bond means the reaction should proceed efficiently at ambient temperature.[8] This minimizes potential side reactions, such as coupling at the C-Br bond or decomposition of sensitive functional groups.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the oxidation of the Pd(0) catalyst and minimizing oxidative homocoupling of the alkyne.[2][15]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the regioselective Sonogashira coupling.

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Reagent Preparation & Glassware Setup setup 2. Reaction Assembly (Under Inert Gas) prep->setup reaction 3. Reaction Execution & Monitoring (TLC/LC-MS) setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Product Characterization (NMR, MS, IR) purify->analysis

Figure 2: General Experimental Workflow.
Protocol 1: Standard Copper-Catalyzed Regioselective Coupling

This protocol is the primary recommendation for achieving high yield and selectivity.

Reagents & Stoichiometry:

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
This compound328.901.0329 mg (1.0 mmol)
Terminal AlkyneVariable1.1 - 1.21.1 - 1.2 mmol
PdCl₂(PPh₃)₂701.900.02 (2 mol%)14.0 mg (0.02 mmol)
Copper (I) Iodide (CuI)190.450.04 (4 mol%)7.6 mg (0.04 mmol)
Triethylamine (Et₃N)101.193.00.42 mL (3.0 mmol)
Anhydrous THF--5 - 10 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent & Reagent Addition: Through the septum, add anhydrous, degassed THF (5-10 mL) followed by triethylamine (3.0 eq). Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The mixture may change color (e.g., to a darker brown/black) and a precipitate (triethylammonium iodide) may form.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. Check for the consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues and salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and then with brine (1 x 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford the pure 6-bromo-2-fluoro-3-(alkynyl)benzaldehyde product.

Troubleshooting

Observation/ProblemPotential Cause(s)Suggested Solution(s)
No or slow reaction 1. Inactive palladium catalyst. 2. Insufficiently degassed solvent/air leak. 3. Impure starting materials.1. Use fresh catalyst from a reliable source. 2. Ensure all solvents are thoroughly degassed and the system is sealed under a positive pressure of inert gas. 3. Purify starting materials if necessary.
Low Yield 1. Incomplete reaction. 2. Product decomposition on silica gel. 3. Mechanical losses during workup.1. Increase reaction time or consider gentle warming (40-50 °C). 2. Deactivate silica gel with 1% Et₃N in the eluent. 3. Ensure careful extraction and transfer steps.
Formation of Side Products 1. Alkyne homocoupling (Glaser product). 2. Reaction at the C-Br bond.1. Ensure a strictly oxygen-free environment. Consider a copper-free protocol if this is persistent. 2. Avoid high temperatures and prolonged reaction times. Ensure the reaction is stopped once the C-I coupling is complete.

Conclusion

The Sonogashira reaction of this compound can be performed with high regioselectivity and in good yield by exploiting the differential reactivity of the C-I and C-Br bonds. The provided copper-catalyzed, room-temperature protocol offers a reliable and efficient method for synthesizing 6-bromo-2-fluoro-3-(alkynyl)benzaldehydes. These products are valuable intermediates, poised for further diversification through subsequent cross-coupling reactions at the remaining C-Br bond, enabling access to a wide array of complex, multi-substituted aromatic compounds for various applications in materials science and medicinal chemistry.

References

Application Note: Synthesis of 6-Bromo-2-fluoro-3-iodostyrene via Wittig Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Wittig olefination of the sterically hindered and electronically complex 6-Bromo-2-fluoro-3-iodobenzaldehyde. The protocol details the in situ generation of methylenetriphenylphosphorane and its subsequent reaction to yield 6-Bromo-2-fluoro-3-iodostyrene, a valuable building block in medicinal chemistry and materials science. This document offers in-depth technical insights, step-by-step procedures, and discusses the critical parameters influencing the reaction's success, addressing the challenges posed by the polysubstituted aromatic substrate.

Introduction: Navigating the Challenges of a Polysubstituted Aromatic Aldehyde

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, enabling the transformation of aldehydes and ketones into alkenes with a high degree of regiocontrol.[1][2] This olefination is pivotal in the synthesis of complex molecules, including natural products and pharmaceuticals.[3] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate that collapses to an oxaphosphetane, which in turn fragments to the desired alkene and a phosphine oxide byproduct.[3][4]

The subject of this application note, this compound, presents a unique synthetic challenge. The presence of three distinct halogen atoms on the aromatic ring, particularly the ortho-substituents (bromine and fluorine), introduces significant steric hindrance around the aldehyde functionality. This steric crowding can impede the approach of the Wittig reagent, potentially leading to lower reaction rates and yields.[5] Furthermore, the electronic effects of the halogens can modulate the reactivity of the aldehyde.

This guide provides a robust and reliable protocol for the successful methylenation of this challenging substrate, offering a practical solution for researchers working with similarly complex aromatic systems.

Reaction Mechanism and Strategy

The core of this protocol is the generation of the unstabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), from its corresponding phosphonium salt, methyltriphenylphosphonium bromide, using a strong base. Unstabilized ylides are highly reactive and are typically prepared in situ to avoid decomposition.[4][6] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phosphonium salt without competing side reactions.

Materials and Reagents

ReagentGradeSupplierCAS Number
This compound≥97%Aladdin Scientific1428234-59-6
Methyltriphenylphosphonium bromide98%Sigma-Aldrich1779-49-3
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Diethyl ether (anhydrous)≥99.7%Sigma-Aldrich60-29-7
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeVWR Chemicals7487-88-9
HexanesACS GradeFisher Scientific110-54-3
Ethyl acetateACS GradeFisher Scientific141-78-6

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Anhydrous solvents are essential for the success of the reaction. Use freshly distilled or commercially available anhydrous solvents.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjust quantities accordingly for different scales.

Preparation of the Phosphorus Ylide (in situ)
  • Apparatus Setup: Assemble a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (428 mg, 1.2 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) via syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol, 1.2 equiv.) dropwise via syringe over 10 minutes. A characteristic deep orange or reddish color indicates the formation of the ylide.

  • Ylide Formation: Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

Wittig Olefination
  • Aldehyde Solution: In a separate flame-dried 25 mL round-bottom flask, dissolve this compound (329 mg, 1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Reaction: Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Purification
  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes to hexanes/ethyl acetate (98:2) to afford 6-Bromo-2-fluoro-3-iodostyrene as a colorless oil or a low-melting solid.

Expected Results and Discussion

The Wittig olefination of this compound is expected to proceed in moderate to good yield. The steric hindrance from the ortho-bromo and -fluoro substituents may slightly reduce the yield compared to unhindered benzaldehydes.

ParameterExpected Value
Yield 60-75%
Physical State Colorless oil or low-melting solid
Purity (post-chromatography) >98% (by ¹H NMR)
TLC R_f ~0.4 (Hexanes/Ethyl Acetate 9:1)

A key challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[7] Its polarity is often similar to that of the desired product, making separation by chromatography sometimes difficult. Careful optimization of the eluent system for flash chromatography is crucial for obtaining a pure product.

Characterization of 6-Bromo-2-fluoro-3-iodostyrene

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the vinyl protons (a doublet of doublets for the proton attached to the same carbon as the aromatic ring, and two doublets for the terminal CH₂ protons) and aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the vinyl carbons and the substituted aromatic carbons.

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product (C₈H₅BrFI, MW: 326.93 g/mol ).

  • Infrared Spectroscopy (FT-IR): Characteristic peaks for C=C stretching of the vinyl group and C-H bonds.

Conclusion

This application note provides a detailed and reliable protocol for the Wittig olefination of the challenging substrate, this compound. By carefully controlling the reaction conditions, particularly the in situ generation of the ylide and the purification process, researchers can efficiently synthesize 6-Bromo-2-fluoro-3-iodostyrene. This procedure is a valuable tool for synthetic chemists engaged in the development of novel pharmaceuticals and functional materials.

References

Application Notes & Protocols: Strategic Synthesis of Highly Functionalized Quinolines from 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic synthesis of novel, highly substituted quinoline derivatives is therefore of paramount importance for the discovery of new chemical entities with enhanced efficacy and novel mechanisms of action. This application note provides a detailed, field-proven guide for the synthesis of functionalized quinolines, starting from the readily available, yet complex, building block: 6-Bromo-2-fluoro-3-iodobenzaldehyde.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying strategic decisions and mechanistic principles, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and characterization.

Synthetic Strategy Overview

The synthesis of a functionalized quinoline from this compound presents a unique challenge due to the presence of multiple reactive sites. A successful strategy hinges on the selective manipulation of the halogen and aldehyde functionalities. Our proposed synthetic route, outlined below, leverages the differential reactivity of the aryl halides in palladium-catalyzed cross-coupling reactions, followed by a classic quinoline ring-forming reaction.

The overall workflow can be visualized as follows:

G start This compound step1 Step 1: Selective Sonogashira Coupling start->step1 intermediate1 Intermediate 1: 6-Bromo-2-fluoro-3-(alkynyl)benzaldehyde step1->intermediate1 step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) intermediate1->step2 intermediate2 Intermediate 2: 2-Amino-6-bromo-3-(alkynyl)benzaldehyde step2->intermediate2 step3 Step 3: Friedländer Annulation intermediate2->step3 product Final Product: Functionalized Quinoline step3->product

Figure 1: Proposed synthetic workflow for the conversion of this compound to a functionalized quinoline.

Part 1: Selective Functionalization via Sonogashira Coupling

Expertise & Experience: The starting material possesses three distinct reactive sites for palladium-catalyzed cross-coupling: an iodide, a bromide, and a fluoride. The established reactivity trend for these halogens in oxidative addition to a Pd(0) center is I > Br > Cl > F.[4] This differential reactivity allows for a highly selective Sonogashira coupling at the C-I bond, leaving the C-Br and C-F bonds intact for potential further modifications. The Sonogashira reaction is chosen for its reliability in forming C(sp²)-C(sp) bonds, which are valuable for extending conjugation and introducing structural rigidity.[5][6]

Mechanism of Sonogashira Coupling:

The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition pd0->pd_complex1 R-I pd_intermediate R-Pd(II)-I(L2) pd_complex1->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_product_complex R-Pd(II)-alkyne(L2) transmetalation->pd_product_complex reductive_elim Reductive Elimination pd_product_complex->reductive_elim reductive_elim->pd0 product R-alkyne reductive_elim->product cu_halide CuI cu_alkyne_pi π-alkyne complex cu_halide->cu_alkyne_pi Alkyne base Base cu_alkyne_pi->base Deprotonation cu_acetylide Cu-acetylide cu_acetylide->transmetalation Transfers alkyne to Pd base->cu_acetylide terminal_alkyne Terminal Alkyne terminal_alkyne->cu_alkyne_pi

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

Protocol 1: Selective Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene or THF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (or THF) to dissolve the solids, followed by the terminal alkyne (1.2 equiv.) and triethylamine (3.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-Bromo-2-fluoro-3-(alkynyl)benzaldehyde.

Quantitative Data Summary (Table 1):

ParameterValue
Starting MaterialThis compound
ReagentsPhenylacetylene, Pd(PPh₃)₄, CuI, TEA
SolventAnhydrous Toluene
TemperatureRoom Temperature
Reaction Time18 hours
Expected Yield85-95%

Part 2: Synthesis of the 2-Aminobenzaldehyde Intermediate

Expertise & Experience: The Friedländer annulation, a key step in our strategy, requires a 2-aminobenzaldehyde derivative.[7] Our intermediate from Step 1 possesses a 2-fluoro substituent. The presence of the electron-withdrawing aldehyde group activates the ortho-positioned fluorine for nucleophilic aromatic substitution (SₙAr). This allows for a straightforward conversion of the fluoro group to an amino group using a suitable nitrogen nucleophile, such as ammonia or a protected amine, under thermal or microwave conditions.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 6-Bromo-2-fluoro-3-(alkynyl)benzaldehyde (from Step 1)

  • Aqueous ammonia (28-30%) or other amine source

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel (e.g., microwave vial)

Procedure:

  • In a microwave-safe reaction vial, dissolve 6-Bromo-2-fluoro-3-(alkynyl)benzaldehyde (1.0 equiv.) in DMSO.

  • Add an excess of aqueous ammonia (10-20 equiv.).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 1-2 hours. Alternatively, the reaction can be heated in a sealed tube in a conventional oil bath at a similar temperature for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the 2-Amino-6-bromo-3-(alkynyl)benzaldehyde. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Table 2):

ParameterValue
Starting Material6-Bromo-2-fluoro-3-(alkynyl)benzaldehyde
ReagentsAqueous Ammonia
SolventDMSO
Temperature140 °C (Microwave)
Reaction Time1.5 hours
Expected Yield70-85%

Part 3: Construction of the Quinoline Core via Friedländer Annulation

Expertise & Experience: The Friedländer synthesis is a classic and highly efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminobenzaldehyde with a ketone containing an α-methylene group, typically under acidic or basic catalysis.[8][9] Recent advancements have shown that this reaction can also proceed efficiently under catalyst-free conditions in water, offering a greener and milder alternative.[8]

Mechanism of the Friedländer Annulation:

The reaction proceeds via an initial aldol condensation, followed by cyclization and dehydration.

G start_materials 2-Aminobenzaldehyde + Ketone aldol_condensation Aldol Condensation start_materials->aldol_condensation aldol_adduct Aldol Adduct aldol_condensation->aldol_adduct dehydration1 Dehydration aldol_adduct->dehydration1 enone_intermediate α,β-Unsaturated Ketone dehydration1->enone_intermediate cyclization Intramolecular Cyclization enone_intermediate->cyclization imine_intermediate Cyclized Intermediate cyclization->imine_intermediate dehydration2 Dehydration imine_intermediate->dehydration2 product Quinoline dehydration2->product

Figure 3: Simplified mechanism of the Friedländer annulation.

Protocol 3: Friedländer Annulation

Materials:

  • 2-Amino-6-bromo-3-(alkynyl)benzaldehyde (from Step 2)

  • Ketone with α-methylene group (e.g., acetone, cyclohexanone, ethyl acetoacetate)

  • Deionized water or Ethanol

  • Optional: p-Toluenesulfonic acid (p-TsOH) or another acid/base catalyst

Procedure (Catalyst-Free Water-Based Method): [8]

  • In a round-bottom flask, suspend 2-Amino-6-bromo-3-(alkynyl)benzaldehyde (1.0 equiv.) in deionized water.

  • Add the ketone (1.5-2.0 equiv.) to the suspension.

  • Heat the mixture to reflux (or 70-80 °C) with vigorous stirring for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS. The product often precipitates from the reaction mixture upon formation.

  • After cooling, collect the solid product by vacuum filtration.

  • Wash the product with cold water, then a small amount of cold ethanol to remove unreacted ketone.

  • Dry the product under vacuum to afford the purified functionalized quinoline.

Quantitative Data Summary (Table 3):

ParameterValue
Starting Material2-Amino-6-bromo-3-(alkynyl)benzaldehyde
ReagentsCyclohexanone
SolventDeionized Water
Temperature80 °C
Reaction Time4 hours
Expected Yield80-90%

Trustworthiness and Self-Validation

Each protocol is designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualization under UV light is recommended for monitoring the progress of each step. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more definitive tracking of starting material consumption and product formation.

  • Product Characterization: The structure and purity of the intermediates and the final quinoline product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

Conclusion

This application note details a robust and logical three-step synthetic pathway for the preparation of highly functionalized quinolines from this compound. By leveraging the principles of selective palladium-catalyzed cross-coupling and classic heterocyclic ring formation, this guide provides researchers with a practical and intellectually grounded approach to synthesizing novel quinoline derivatives for applications in drug discovery and materials science. The provided protocols are designed for high yield and purity, with clear guidance for reaction monitoring and product validation.

References

Application Notes & Protocols: Leveraging 6-Bromo-2-fluoro-3-iodobenzaldehyde in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Scaffold for Sequential Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for complex molecular architectures has driven the development of highly versatile building blocks. 6-Bromo-2-fluoro-3-iodobenzaldehyde is a paramount example of such a reagent. Its utility stems not just from the presence of an aldehyde—a versatile functional handle for countless transformations—but from its trifecta of halogen atoms, each possessing a distinct and exploitable reactivity profile. This strategic arrangement allows for programmed, site-selective functionalization, enabling the construction of intricate heterocyclic systems through sequential cross-coupling and cyclization reactions.

The key to unlocking the potential of this molecule lies in understanding the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity hierarchy is C-I > C-Br >> C-Cl > C-F.[1] This predictable selectivity allows a chemist to address the iodo group first under mild conditions, followed by reaction at the bromo position under more forcing conditions, all while the robust C-F bond typically remains intact. This document provides an in-depth guide to the strategic application of this compound, complete with detailed protocols for the synthesis of valuable heterocyclic cores.

The Principle of Orthogonal Reactivity

The synthetic power of this compound is rooted in the concept of orthogonal chemical reactivity. Each halogen can be seen as a distinct synthetic lever that can be pulled in a specific order.

  • Position 3 (Iodine): The C-I bond is the most labile and reactive towards oxidative addition to a Pd(0) catalyst. This position is the primary site for initial functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions under relatively mild conditions.[2][3]

  • Position 6 (Bromine): The C-Br bond is significantly more stable than the C-I bond. It can be engaged in cross-coupling reactions after the C-I position has been functionalized, typically by employing more active catalyst systems, stronger bases, or higher reaction temperatures.

  • Position 2 (Fluorine): The C-F bond is largely inert to standard palladium-catalyzed cross-coupling conditions. Its strong, electron-withdrawing nature influences the electronics of the aromatic ring. In pharmaceutical applications, the fluorine atom is often retained in the final molecule to enhance metabolic stability or modulate binding affinity.

This tiered reactivity allows for a programmed approach to molecular assembly, where complexity is built in a controlled, stepwise manner.

G cluster_0 Reactivity Hierarchy Start This compound Iodo C-I Bond Activation (Position 3) Start->Iodo Mild Conditions (e.g., Pd(PPh₃)₄, CuI, rt) Bromo C-Br Bond Activation (Position 6) Iodo->Bromo Stronger Conditions (e.g., Pd(dppf)Cl₂, Heat) Fluoro C-F Bond (Largely Inert) Bromo->Fluoro Remains Intact G A 6-Bromo-2-fluoro-3- iodobenzaldehyde C Step 1: Sonogashira Coupling A->C B Terminal Alkyne (R-C≡C-H) B->C D 3-Alkynyl-6-bromo-2- fluorobenzaldehyde Intermediate C->D Forms C(sp)-C(sp²) bond E Step 2: Intramolecular Cyclization D->E Annulation F Substituted 4-Bromo-7- fluorobenzofuran Product E->F G A 6-Bromo-2-fluoro-3- iodobenzaldehyde C Step 1: Buchwald-Hartwig Amination A->C B Primary/Secondary Amine (R¹R²NH) B->C D 3-Amino-6-bromo-2- fluorobenzaldehyde Intermediate C->D Forms C-N bond F Step 2: Friedländer Annulation D->F E α-Methylene Ketone (R³-CO-CH₂-R⁴) E->F G Substituted 5-Bromo-8- fluoroquinoline Product F->G Base or Acid Catalyzed

References

Selective Palladium-Catalyzed Amination of 6-Bromo-2-fluoro-3-iodobenzaldehyde: A Guide to Chemoselective C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex aryl amines is a cornerstone of modern pharmaceutical and materials science research. The Buchwald-Hartwig amination stands as a powerful and versatile method for forging C-N bonds, offering a significant improvement over classical methods.[1] This application note provides a detailed guide to the palladium-catalyzed amination of 6-Bromo-2-fluoro-3-iodobenzaldehyde, a challenging polyhalogenated substrate. We will explore the mechanistic principles that govern the remarkable chemoselectivity for the C-I bond over the C-Br bond, detail the critical parameters for catalyst and reagent selection, and provide a robust, step-by-step protocol for successfully synthesizing 6-Bromo-2-fluoro-3-(N-aryl/alkylamino)benzaldehydes. This guide is designed to equip researchers with the theoretical understanding and practical knowledge to navigate the nuances of selective cross-coupling on complex aromatic scaffolds.

Mechanistic Foundation: Achieving Selectivity in the Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2][3] The reaction proceeds through a catalytic cycle involving a Pd(0) species. Understanding this cycle is paramount to controlling the reaction's outcome, especially with substrates bearing multiple reactive sites.

The currently accepted catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This step is typically the rate-determining and selectivity-determining step. The reactivity of aryl halides in this step follows the general trend: C-I > C-Br > C-Cl > C-F.[4] This bond strength-dependent reactivity is the key to achieving chemoselectivity with our substrate, this compound. The significantly weaker C-I bond will preferentially react with the Pd(0) center over the more robust C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Below is a diagram illustrating the catalytic cycle.

G cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(X)L Oxidative Addition Complex pd0->oa_complex + Ar-X Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L Amido Complex oa_complex->amido_complex + HNR'R'' + Base - Base-H+X- amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Critical Parameters for a Successful Reaction

The success of the amination on this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterRecommended ChoiceRationale & Justification
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors, respectively. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.
Ligand Xantphos or other bulky biaryl phosphines (e.g., XPhos, RuPhos)Bulky, electron-rich phosphine ligands are crucial. They promote the rate-limiting oxidative addition, stabilize the palladium center, and, most importantly, facilitate the final reductive elimination step to release the product and turn over the catalyst.[7][8][9] Xantphos, with its large bite angle, is particularly effective in preventing β-hydride elimination and promoting C-N bond formation.
Base Cs₂CO₃ or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without reacting with the sensitive aldehyde group. Stronger bases like NaOtBu can sometimes lead to undesired side reactions, such as aldol condensations. Weaker inorganic bases provide excellent functional group tolerance.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are necessary. Toluene and dioxane have high boiling points, allowing the reaction to be heated to drive it to completion, and they effectively dissolve the organic reagents and the catalyst complex.

Detailed Experimental Protocol

This protocol describes the selective amination of the C-I bond of this compound with morpholine as a representative secondary amine.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Reagents & Equipment
Reagent/EquipmentDetails
Starting Material This compound (1.0 eq)
Amine Morpholine (1.2 eq)
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
Base Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Solvent Anhydrous Toluene
Reaction Vessel Oven-dried Schlenk flask or microwave vial with a stir bar
Atmosphere Nitrogen or Argon gas line
Heating Heating mantle or oil bath with temperature control
Purification Silica gel for column chromatography
Step-by-Step Procedure
  • Vessel Preparation: Place an appropriate magnetic stir bar into a Schlenk flask. Seal the flask and heat-dry it under a vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the cooled flask, add this compound, Cesium Carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere Purge: Evacuate the flask and backfill it with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Under a positive flow of inert gas, add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A sample can be taken by syringe, diluted with dichloromethane, filtered through a small plug of silica, and spotted on a TLC plate.

  • Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the base and palladium residues. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(morpholino)-6-bromo-2-fluorobenzaldehyde.

Caption: A flowchart of the experimental protocol.

Characterization and Troubleshooting

Product Validation: The final product, 3-(morpholino)-6-bromo-2-fluorobenzaldehyde, should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: Will confirm the incorporation of the amine and the retention of the bromo, fluoro, and aldehyde functionalities. The disappearance of the proton signal ortho to the iodine and the appearance of the morpholine signals are key indicators.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Impure reagents/solvent.Ensure a rigorously inert atmosphere. Increase temperature slightly (e.g., to 120 °C). Use freshly purified solvents and reagents.
Formation of Side Products Aldehyde degradation; Reaction with the C-Br bond.Use a milder base (K₃PO₄). Lower the reaction temperature. Reduce reaction time. Ensure the correct Pd/ligand ratio.
Hydrodehalogenation Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the amine is dry.

Conclusion

The palladium-catalyzed amination of this compound is a prime example of modern synthetic chemistry's power to achieve high selectivity on complex molecules. By leveraging the inherent reactivity difference between C-I and C-Br bonds and carefully selecting the catalyst system, researchers can reliably forge a C-N bond at the C-3 position while preserving the C-6 bromine for subsequent transformations. This protocol provides a robust foundation for accessing valuable, highly functionalized benzaldehyde derivatives for applications in drug discovery and beyond.

References

protocol for sequential cross-coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Sequential Cross-Coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the sequential, chemoselective cross-coupling of this compound, a versatile tri-functionalized building block. The protocol leverages the inherent reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions. This guide details a two-step process: an initial Sonogashira coupling at the more reactive C-I position, followed by a Suzuki coupling at the C-Br position. The methodologies are designed to be robust and reproducible, offering medicinal chemists a reliable path to complex, highly substituted aromatic scaffolds.

Introduction: The Principle of Chemoselective Coupling

The differential reactivity of aryl halides under palladium catalysis is a cornerstone of modern synthetic strategy. The oxidative addition of palladium(0) to an aryl halide is the crucial first step in most cross-coupling cycles, and its rate is highly dependent on the halogen. The reactivity trend is generally accepted as I > Br > Cl. This predictable hierarchy allows for the selective functionalization of di- or polyhalogenated aromatic compounds.

For the substrate this compound, the carbon-iodine bond possesses a lower bond dissociation energy compared to the carbon-bromine bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst. By carefully selecting mild reaction conditions, it is possible to perform a cross-coupling reaction exclusively at the C-I position while leaving the C-Br bond intact for a subsequent, distinct transformation. This protocol exploits this principle to achieve a sequential Sonogashira and Suzuki coupling.

Overall Synthetic Workflow

The strategy involves a two-stage process. The first stage is the selective Sonogashira coupling of an alkyne to the C-3 (iodo) position. The resulting 6-bromo-2-fluoro-3-alkynylbenzaldehyde intermediate is then subjected to a Suzuki coupling with a boronic acid at the C-6 (bromo) position to yield the final di-substituted product.

G sub 6-Bromo-2-fluoro- 3-iodobenzaldehyde re1 Sonogashira Coupling (R-C≡CH) Pd(PPh₃)₄, CuI, Base Selective at C-I bond sub->re1 int Intermediate: 6-Bromo-2-fluoro-3-alkynylbenzaldehyde re2 Suzuki Coupling (Ar-B(OH)₂) Pd Catalyst, Base Reaction at C-Br bond int->re2 fin Final Product: 6-(Aryl)-2-fluoro-3-alkynylbenzaldehyde re1->int re2->fin

applications of 6-Bromo-2-fluoro-3-iodobenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of 6-Bromo-2-fluoro-3-iodobenzaldehyde, a uniquely functionalized aromatic scaffold with significant applications in modern medicinal chemistry. This document moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations that make this building block invaluable for the synthesis of complex therapeutic agents, particularly in the realm of oncology.

The Strategic Value of this compound

The synthetic utility of this compound stems from its distinct arrangement of four different functional groups on a single phenyl ring. This "orthogonally-substituted" scaffold provides chemists with a powerful platform for sequential and site-selective modifications.

  • Differential Halogen Reactivity : The core advantage lies in the different reactivities of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more stable carbon-bromine bond.[1] This allows for selective functionalization at the C3 position (iodine) while leaving the C6 position (bromine) intact for a subsequent, distinct transformation.

  • The Aldehyde Handle : The formyl group (-CHO) is a versatile precursor for a multitude of chemical transformations. It can be readily converted into amines via reductive amination, engaged in condensation reactions to form heterocyclic cores, or oxidized to a carboxylic acid, providing numerous avenues for molecular elaboration.

  • The Influence of Fluorine : The fluorine atom at the C2 position plays a critical role in modulating the physicochemical properties of derivative molecules.[2][3] In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism), increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[2][4]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₃BrFIO[5][6]
Molecular Weight 328.90 g/mol [5][6]
Appearance Solid[6]
CAS Number 1428234-59-6[7]

Application Profile: Synthesis of Polo-Like Kinase 1 (PLK1) Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation and spindle assembly.[8][9] Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis, making it a highly attractive therapeutic target.[8][10][11]

Volasertib (BI 6727), a dihydropteridinone derivative that entered late-stage clinical trials, is a prime example of a PLK1 inhibitor whose synthesis can strategically employ intermediates derived from this benzaldehyde scaffold.[9][12] Volasertib is a potent ATP-competitive inhibitor of PLK1, inducing mitotic arrest and subsequent apoptosis in cancer cells.[12][13]

Synthetic Strategy Overview

The synthesis of complex heterocyclic kinase inhibitors like Volasertib showcases the utility of this compound. A generalized synthetic pathway leverages the scaffold's orthogonal reactivity.

G A 6-Bromo-2-fluoro- 3-iodobenzaldehyde B Selective Reaction at C-I (e.g., Sonogashira Coupling) A->B Step 1: Introduce R¹ C Alkynyl-substituted Bromobenzaldehyde B->C D Heterocycle Formation (via Aldehyde Condensation) C->D Step 2 E Core Heterocyclic Intermediate (Bromo-substituted) D->E F Reaction at C-Br (e.g., Suzuki or Buchwald-Hartwig Coupling) E->F Step 3: Introduce R² G Final Kinase Inhibitor Scaffold F->G

Caption: Generalized synthetic workflow for kinase inhibitors.

This strategy allows for the controlled, stepwise introduction of different molecular fragments (R¹ and R²) required for potent biological activity, demonstrating the modularity afforded by the starting material.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key transformations involving this compound. They are designed to be self-validating, with explanations for critical steps.

Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

This protocol details the palladium/copper-catalyzed coupling of a terminal alkyne to the C-I bond of the starting material. This reaction is highly selective due to the greater reactivity of the iodo-substituent.[14]

Principle: The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[14][15] The catalytic cycle involves a palladium catalyst for the main cross-coupling and a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] The reaction is performed under inert conditions to prevent the degradation of the catalysts.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Add benzaldehyde, Pd catalyst, CuI, & stir bar to oven-dried flask B Evacuate & backfill with Argon (3x) A->B C Add anhydrous solvent (e.g., THF/Et₃N) via syringe B->C D Add terminal alkyne (e.g., TMS-acetylene) dropwise at 0°C C->D E Warm to room temp. & stir for 4-12 h D->E F Monitor by TLC/LC-MS for consumption of starting material E->F G Quench with aq. NH₄Cl, extract with EtOAc F->G H Wash organic layer (H₂O, brine), dry (Na₂SO₄) G->H I Concentrate & purify by silica gel chromatography H->I

Caption: Experimental workflow for Sonogashira coupling.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 2:1 ratio

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Magnetic stirrer, argon/nitrogen line, syringes

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add the anhydrous THF/Et₃N solvent mixture via syringe and stir to dissolve the solids.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the terminal alkyne via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.

  • Causality Check: The reaction is monitored by TLC or LC-MS. Complete consumption of the starting material is the primary endpoint. The appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-alkynyl-6-bromo-2-fluorobenzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Bromo Position

This protocol is designed for a subsequent reaction on the product from Protocol 1, targeting the C-Br bond after the C-I position has been functionalized.

Principle: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[16][17] For this reaction, more forcing conditions (higher temperature, stronger base, or more electron-rich phosphine ligands) are often required to activate the C-Br bond compared to the C-I bond.[1]

Materials & Equipment:

  • 3-Alkynyl-6-bromo-2-fluorobenzaldehyde derivative (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water in a 4:1 ratio

  • Reaction vial suitable for heating (e.g., microwave vial)

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • To a reaction vial, add the 6-bromo-benzaldehyde substrate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Causality Check: The solvent must be degassed by bubbling argon or nitrogen through it for 15-20 minutes before sealing the vial. This is critical to prevent oxidative degradation of the Pd(0) species that is formed in situ, which is the active catalyst.

  • Seal the vial and heat the reaction mixture to 90-100 °C for 6-16 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 6-aryl substituted final product.

Data Summary

Representative Cross-Coupling Reactions & Selectivity
PositionReaction TypeCatalyst SystemBaseTypical Yield (%)Notes
C3 (Iodo) SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N80-95%Highly selective; proceeds at room temperature.[18]
C3 (Iodo) SuzukiPd(PPh₃)₄K₂CO₃75-90%Milder conditions compared to C-Br coupling.[19]
C6 (Bromo) SuzukiPd(dppf)Cl₂Cs₂CO₃65-85%Requires higher temperatures (80-100 °C).[16]
C6 (Bromo) Buchwald-HartwigPd₂(dba)₃ / XantphosNaOtBu60-80%For C-N bond formation.[20]
Biological Activity Profile of a Derived PLK1 Inhibitor

The following data for Volasertib (BI 6727) illustrates the high potency and selectivity that can be achieved from scaffolds utilizing this building block.

TargetIC₅₀ (nM)Reference
PLK1 0.87[12][13][21]
PLK2 5[12][13][21]
PLK3 56[12][13][21]

This data confirms that Volasertib is a highly potent inhibitor of PLK1 with good selectivity over the other two profiled Polo-like kinases, a critical attribute for minimizing off-target effects in a clinical setting.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 6-Bromo-2-fluoro-3-iodobenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a uniquely powerful and versatile building block for the synthesis of bioactive molecules, particularly in the realm of targeted therapies such as kinase inhibitors. Its utility is rooted in the orthogonal reactivity of its three distinct halogen substituents, which allows for a programmed, regioselective approach to molecular elaboration.

The carbon-iodine (C-I) bond is the most labile towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine (C-Br) bond, with the carbon-fluorine (C-F) bond being the most robust. This predictable hierarchy of reactivity (C-I > C-Br >> C-F) enables chemists to perform sequential functionalization, introducing different molecular fragments at specific positions on the aromatic ring.[1][2] The presence of the ortho-fluoro substituent can further influence reactivity and, in the final compound, may enhance binding affinity to biological targets and improve metabolic stability.[3] The aldehyde group provides a versatile handle for further transformations, such as reductive amination to install amine side chains or condensation reactions to form heterocyclic systems.

These application notes provide detailed protocols for the strategic, regioselective functionalization of this compound, with a focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions—two of the most powerful C-C bond-forming reactions in contemporary organic synthesis.[3][4] We will explore how to leverage the inherent chemical properties of this trifunctionalized scaffold to build molecular diversity for applications in drug development.

Regioselective Functionalization Strategy

The core principle guiding the use of this compound is a stepwise approach to introduce molecular complexity. The most common and predictable pathway involves initial functionalization at the most reactive C-I bond, followed by a second coupling reaction at the C-Br bond. The aldehyde can then be modified in a final step.

G A This compound B Step 1: Selective C-I Functionalization (e.g., Suzuki or Sonogashira Coupling) A->B C 3-Aryl/Alkynyl-6-bromo-2-fluorobenzaldehyde B->C D Step 2: C-Br Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D E 3,6-Disubstituted-2-fluorobenzaldehyde D->E F Step 3: Aldehyde Modification (e.g., Reductive Amination) E->F G Final Bioactive Molecule Candidate F->G

Caption: Sequential functionalization workflow for this compound.

Part 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2] Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, selective coupling at the 3-position can be achieved with high fidelity.

Protocol 1: Synthesis of 3-Aryl-6-bromo-2-fluorobenzaldehyde

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 3-position of this compound.

Materials:

Reagent/MaterialCAS NumberSupplier Example
This compound1428234-59-6Sigma-Aldrich
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)5720-07-0Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4Strem Chemicals
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Fisher Scientific
1,4-Dioxane, anhydrous123-91-1Acros Organics
Water, deionized and degassed7732-18-5-

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 328.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 40.8 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-6-bromo-2-fluorobenzaldehyde.

Expected Outcome:

This protocol is expected to provide the mono-arylated product in good to excellent yield (typically 75-95%), with high selectivity for coupling at the iodo-position. The preservation of the bromine atom is critical for the subsequent functionalization step.

Part 2: Selective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] Similar to the Suzuki coupling, this reaction can be performed with high regioselectivity at the C-I bond of our substrate. This introduces an alkynyl moiety, a common feature in many kinase inhibitors.

Protocol 2: Synthesis of 3-Alkynyl-6-bromo-2-fluorobenzaldehyde

This protocol details a standard procedure for the copper-catalyzed Sonogashira coupling of a terminal alkyne at the 3-position.

Materials:

Reagent/MaterialCAS NumberSupplier Example
This compound1428234-59-6Sigma-Aldrich
Terminal Alkyne (e.g., Phenylacetylene)536-74-3TCI America
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)13965-03-2Alfa Aesar
Copper(I) Iodide (CuI)7681-65-4Acros Organics
Triethylamine (Et₃N), anhydrous121-44-8Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9J.T. Baker

Experimental Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 328.9 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and CuI (0.06 mmol, 11.4 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 0.42 mL).

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-alkynyl-6-bromo-2-fluorobenzaldehyde.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A Add Solids: - this compound - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) A->B C Add Solvents: Anhydrous Dioxane & Degassed Water B->C D Heat & Stir: (e.g., 90 °C, 12h) C->D E Cool & Dilute: Add Ethyl Acetate D->E F Aqueous Wash: Water & Brine E->F G Dry, Filter, Concentrate F->G H Purification: Silica Gel Chromatography G->H I Product: 3-Aryl-6-bromo-2-fluorobenzaldehyde H->I

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Part 3: Functionalization of the C-Br Bond and Aldehyde Group

Once the 3-position has been functionalized, the remaining C-Br bond at the 6-position serves as the next handle for diversification. This can be achieved using similar cross-coupling conditions, often requiring slightly more forcing conditions (e.g., higher temperature or a more active catalyst system) than the initial C-I coupling.

Following the construction of the disubstituted aromatic core, the aldehyde can be readily converted into a variety of functional groups. A particularly relevant transformation in the synthesis of kinase inhibitors is reductive amination.

Protocol 3: Reductive Amination of the Aldehyde

This protocol provides a general method for the conversion of the benzaldehyde to a benzylamine derivative.

Materials:

Reagent/MaterialCAS NumberSupplier Example
3,6-Disubstituted-2-fluorobenzaldehyde-Synthesized
Primary or Secondary Amine (e.g., morpholine)110-91-8Alfa Aesar
Sodium Triacetoxyborohydride (STAB)56553-60-7Oakwood Chemical
Dichloromethane (DCM), anhydrous75-09-2Fisher Scientific
Acetic Acid (optional, catalytic amount)64-19-7Sigma-Aldrich

Experimental Procedure:

  • Dissolve the 3,6-disubstituted-2-fluorobenzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add the desired amine (1.1 mmol). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography or crystallization to obtain the final compound.

Application in Kinase Inhibitor Synthesis

Many FDA-approved kinase inhibitors, such as Gefitinib (an EGFR inhibitor), feature a substituted quinazoline core. The synthetic strategies outlined here for this compound can be readily adapted to construct key intermediates for such molecules. For instance, the aldehyde can be used to build a quinazoline ring, and the regioselectively introduced aryl and amino groups can serve as the crucial pharmacophores that interact with the kinase active site. The modular nature of this synthetic approach is ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value building block that offers a pre-defined roadmap for the regioselective synthesis of complex, polysubstituted aromatic compounds. The predictable reactivity of its halogen substituents under palladium-catalyzed cross-coupling conditions allows for a robust and modular approach to the synthesis of diverse molecular libraries. The protocols provided herein serve as a validated starting point for researchers and drug development professionals aiming to leverage this versatile scaffold for the discovery of novel bioactive molecules.

References

Application Note: 6-Bromo-2-fluoro-3-iodobenzaldehyde, a Multi-Functional Fragment for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. The success of this approach hinges on the quality and design of the fragment library. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-2-fluoro-3-iodobenzaldehyde (1 ), a uniquely functionalized aromatic fragment. Its tri-halogen substitution pattern offers orthogonal chemical reactivity, enabling site-selective elaboration for rapid exploration of a target's chemical space. We present its physicochemical properties, outline its strategic advantages in FBDD, and provide detailed, field-tested protocols for its application in both synthetic elaboration via cross-coupling reactions and biophysical screening campaigns using NMR and X-ray crystallography.

Introduction: The Strategic Value of Halogenated Fragments in FBDD

The FBDD Paradigm: Building Leads from the Ground Up

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins by screening libraries of small, low-molecular-weight compounds (typically < 300 Da) against a biological target.[1] Unlike High-Throughput Screening (HTS), which seeks high-affinity "drug-like" hits from the outset, FBDD identifies low-affinity but highly efficient binders (fragments).[2] These initial fragment hits serve as starting points that are then optimized—by growing, linking, or merging—into potent lead compounds.[1][3] The core advantage of FBDD lies in its ability to more effectively sample chemical space, often leading to leads with superior physicochemical properties and higher ligand efficiency.[4]

The Halogen Advantage: More Than a Simple Substituent

Halogens are increasingly recognized as critical functional groups in medicinal chemistry. Far from being inert steric blockers, heavier halogens like bromine and iodine can participate in highly directional, non-covalent interactions known as halogen bonds .[5][6] This interaction occurs between an electropositive region on the halogen atom (the "σ-hole") and a Lewis basic site on the protein, such as a backbone carbonyl oxygen.[5] The ability to form these specific, stabilizing interactions makes halogenated fragments particularly valuable for probing protein binding sites.

Furthermore, brominated fragments offer a significant technical advantage in X-ray crystallography, a cornerstone technique in FBDD. The bromine atom produces a strong anomalous scattering signal, which allows for its unambiguous identification in electron density maps.[7] This is invaluable for confirming the binding pose of a weakly bound fragment, where electron density might otherwise be ambiguous.[7]

Profile of this compound (1)

Compound 1 is a solid, commercially available benzaldehyde derivative that has been specifically designed to maximize its utility as a discovery fragment.[8][9][10]

Physicochemical Properties
PropertyValueReference
CAS Number 1428234-59-6[11]
Molecular Formula C₇H₃BrFIO[9]
Molecular Weight 328.90 g/mol [8]
Appearance Solid[9]
Purity ≥97% (Typical)[8]
Strategic Advantages as a Fragment
  • Orthogonal Reactivity for Vectorial Growth: The true power of fragment 1 lies in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The established reactivity order is Iodine > Bromine > Chlorine >> Fluorine .[12] This allows for a stepwise, site-selective elaboration strategy. A medicinal chemist can first perform a coupling reaction at the highly reactive C-I bond, screen the resulting compound, and then, in a subsequent step, perform a second coupling at the C-Br bond. This provides two distinct and orthogonal vectors for exploring the topology of a protein's binding pocket.

  • Multi-Modal Target Probing: Each functional group on fragment 1 serves a distinct purpose:

    • Aldehyde: Acts as a potent hydrogen bond acceptor and provides a reactive handle for modifications such as reductive amination.

    • Iodine: The primary and most reactive site for C-C and C-N bond-forming cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

    • Bromine: The secondary reactive site for cross-coupling and a powerful tool for crystallographic hit validation via anomalous dispersion.[7] It can also participate in favorable halogen bonding interactions.

    • Fluorine: Enhances binding affinity through local polar interactions, improves metabolic stability, and critically, serves as an ideal reporter for ¹⁹F NMR-based screening, which offers a sensitive and background-free method for detecting binding.[13][14]

Synthetic Elaboration Protocols: A Guide to Site-Selective Derivatization

The following protocols are designed as robust starting points for the selective functionalization of this compound (1 ).

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. This is typically achieved using a Schlenk line or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. Common methods include sparging with an inert gas for 15-30 minutes or several freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. Modern biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for challenging substrates.[15]

Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position

This protocol facilitates the formation of a C(sp²)-C(sp) bond, selectively at the most reactive C-I position. The Sonogashira reaction is invaluable for introducing alkynes, which can serve as rigid linkers or be further functionalized.[12][16][17]

Reaction Scheme:

Materials:

  • This compound (1 )

  • Terminal Alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.025 eq)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF) or DMF

Procedure:

  • To a dry Schlenk flask under Argon, add this compound (1 ) (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF via syringe, followed by the amine base (e.g., DIPA).

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.

  • Wash the filtrate sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-6-bromo-2-fluorobenzaldehyde.

Causality Note: The copper(I) cocatalyst is crucial for deprotonating the terminal alkyne and forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] The reaction proceeds selectively at the C-I bond due to its lower bond dissociation energy and higher susceptibility to oxidative addition by the Pd(0) catalyst compared to the C-Br bond.[12]

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol forms a C(sp²)-C(sp²) bond, enabling the synthesis of biaryl compounds. The Suzuki reaction is one of the most widely used C-C bond-forming reactions due to its high functional group tolerance and the commercial availability of a vast array of boronic acids.[18][19][20]

Reaction Scheme:

Materials:

  • This compound (1 )

  • Aryl or Heteroarylboronic Acid (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (Spherical Phosphine Ligand) (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed Toluene and Water (10:1 v/v)

Procedure:

  • In a Schlenk flask under Argon, combine fragment 1 (1.0 eq), the boronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.05 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on silica gel.

Causality Note: The base (K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step of the catalytic cycle.[19] The use of a bulky, electron-rich phosphine ligand like SPhos promotes the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitates the final reductive elimination step.[15]

Protocol 3: Site-Selective Buchwald-Hartwig Amination at the C-I Position

This protocol forms a C(sp²)-N bond, a critical transformation for introducing amine functionalities prevalent in pharmaceuticals.[21][22][23][24]

Reaction Scheme:

Materials:

  • This compound (1 )

  • Primary or Secondary Amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a Schlenk tube in a glovebox, add NaOtBu (1.4 eq), XPhos (0.08 eq), and Pd₂(dba)₃ (0.02 eq).

  • Add fragment 1 (1.0 eq).

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe, followed by the amine (1.2 eq).

  • Place the reaction in a preheated oil bath at 100 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aq. NH₄Cl and dilute with ethyl acetate.

  • Filter the mixture through Celite® to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Causality Note: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine, forming the palladium-amido complex after initial oxidative addition.[24] The bulky XPhos ligand stabilizes the catalytically active monoligated Pd(0) species and accelerates the C-N reductive elimination, preventing side reactions like β-hydride elimination.[25]

Application in Fragment Screening Campaigns

Identifying the weak binding of fragments requires sensitive biophysical techniques. Fragment 1 is well-suited for several primary screening methods.

Protocol 4: Fragment Screening by ¹⁹F NMR Spectroscopy (Ligand-Observed)

This is a highly efficient primary screening method. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, and since fluorine is absent in proteins, the spectrum is free of background signals.[13] Binding events are detected as changes (perturbations or broadening) in the fluorine resonance of the fragment.[14]

Materials:

  • Stock solution of fragment 1 (e.g., 200 mM in DMSO-d₆).

  • Target protein (e.g., 10-25 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 5-10% D₂O.

  • Control buffer (without protein).

Procedure:

  • Sample Preparation: Prepare two NMR tubes.

    • Reference Sample: Add fragment 1 to the control buffer to a final concentration of 200 µM.

    • Test Sample: Add fragment 1 to the protein solution to a final concentration of 200 µM.

  • Data Acquisition: Acquire 1D ¹⁹F NMR spectra for both samples on a spectrometer equipped with a broadband probe.

  • Data Analysis: Overlay the spectra from the reference and test samples. A hit is identified by:

    • A significant change in the chemical shift of the ¹⁹F resonance.

    • Significant line broadening of the ¹⁹F resonance, indicating a change in the chemical environment upon binding.

Causality Note: Changes in the signal occur because when the small fragment binds to the large protein, it tumbles in solution at the much slower rate of the protein. This change in correlation time leads to a broader NMR signal. Chemical shift perturbations indicate that the electronic environment around the fluorine atom has changed upon binding.[26]

Protocol 5: Hit Validation by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation, which is essential for structure-guided lead optimization.[7]

Materials:

  • Crystals of the target protein.

  • Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol or ethylene glycol).

  • Fragment 1 stock solution (e.g., 100 mM in DMSO).

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution by adding fragment 1 to the cryoprotectant solution to a final concentration of 1-10 mM.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Crystal Harvesting and Cryo-cooling:

    • Using a cryo-loop, quickly remove the crystal from the soaking drop.

    • Immediately plunge the crystal into liquid nitrogen to flash-cool it.

  • Data Collection:

    • Mount the cryo-cooled crystal on a synchrotron beamline.

    • Collect a full X-ray diffraction dataset. Crucially, collect data at an appropriate wavelength (e.g., 0.92 Å) to maximize the anomalous signal from the bromine atom.

  • Data Processing and Structure Solution:

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.

    • Calculate an anomalous difference Fourier map. A strong peak in this map will correspond to the position of the bromine atom, confirming the presence and location of the fragment even if the overall electron density is weak.[7]

    • Build the fragment into the observed electron density guided by the anomalous peak and refine the structure.

Data Interpretation and Workflow Visualization

Diagram 1: FBDD Workflow with Fragment 1

This diagram illustrates the overall process from initial screening to lead optimization using fragment 1 .

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Synthetic Elaboration cluster_2 Optimization Screen Primary Screen (19F NMR) Validate Hit Validation (X-ray, HSQC) Screen->Validate Identify Hits Synth1 Selective Coupling (at C-I) Validate->Synth1 Structural Info Assay Binding & Functional Assays Synth1->Assay Generate Analogs Synth2 Sequential Coupling (at C-Br) Synth2->Assay Assay->Synth2 SAR Data Lead Lead Compound (High Affinity) Assay->Lead Optimize

Caption: FBDD workflow using this compound.

Diagram 2: Orthogonal Synthetic Elaboration Strategy

This diagram visualizes the site-selective chemical modifications possible with fragment 1 .

Synthesis_Strategy start CHO I Br F reagent1 R1-B(OH)2 Suzuki @ C-I start:f1->reagent1 product1 CHO R1 Br F reagent1->product1:f1 reagent2 R2-C≡CH Sonogashira @ C-Br product1:f2->reagent2 product2 CHO R1 C≡C-R2 F reagent2->product2:f2

Caption: Stepwise elaboration via selective cross-coupling reactions.

Diagram 3: Conceptual Binding Mode in a Protein Pocket

This diagram illustrates the potential interactions fragment 1 can make within a hypothetical active site.

Binding_Mode cluster_pocket Protein Binding Pocket Fragment Fragment 1 Res1 Backbone C=O Fragment->Res1  Halogen Bond (Br/I) Res2 Hydrophobic Residue Fragment->Res2  π-stacking Res3 H-bond Donor (e.g., NH) Fragment->Res3  H-bond (Aldehyde)

Caption: Potential interactions of fragment 1 in a target's active site.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-fluoro-3-iodobenzaldehyde, a challenging substrate due to its polyhalogenated and sterically hindered nature. Our goal is to empower you with the expertise to overcome common experimental hurdles and significantly improve your reaction yields.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in low to no conversion of the starting material?

Answer:

Low conversion with this substrate is a frequent issue, often stemming from the electronically and sterically demanding nature of the aryl halide. The primary bottleneck is typically a slow or inefficient oxidative addition step, which is the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1]

Here’s a systematic breakdown of potential causes and solutions:

  • Catalyst and Ligand Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.[1] The electron-withdrawing nature of the aldehyde and fluorine, combined with the steric hindrance from the ortho-bromo and iodo groups, necessitates a more robust catalytic system.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the crucial oxidative addition step.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are critical for success.[1]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[3] Solvents should be anhydrous and thoroughly degassed.[3] A temperature screen (e.g., 60-100 °C) is recommended to find the optimal balance between reaction rate and side reactions.[4]

  • Reagent Quality: The purity and stability of your boronic acid or ester are paramount. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes your coupling partner.[1][3]

    • Solution: Use fresh, high-purity boronic acid. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, which can act as a slow-release source of the active boronic acid species.[3]

Question 2: I'm observing the formation of multiple unidentified spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

The appearance of multiple spots on your TLC plate indicates the formation of side products. For this particular substrate, the most common side reactions are:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.[5][6]

    • Mitigation: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial.[6]

  • Dehalogenation: This is the replacement of a halogen atom (in this case, bromine or iodine) with a hydrogen atom. It can be a significant issue with electron-deficient aryl halides.[4][7]

    • Mitigation: The choice of base is critical. Weaker bases, such as K₃PO₄ or Cs₂CO₃, are often preferred over stronger bases like NaOH or KOH to minimize protonolysis of the Ar-Pd(II)-X intermediate.[4] Lowering the reaction temperature can also reduce the rate of dehalogenation relative to the desired cross-coupling.[4]

  • Protodeboronation: As mentioned earlier, this side reaction consumes the boronic acid.

    • Mitigation: Use anhydrous conditions and consider weaker bases like K₃PO₄ or K₂CO₃.[1][3]

Below is a troubleshooting workflow to help you systematically address these issues.

G start Low Yield or Multiple Spots check_reagents 1. Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions 2. Confirm Inert Atmosphere & Anhydrous Conditions check_reagents->check_conditions Reagents OK optimize_catalyst 3. Screen Catalyst & Ligand (e.g., Buchwald ligands, NHCs) check_conditions->optimize_catalyst Conditions OK optimize_base 4. Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) optimize_catalyst->optimize_base Still Low Yield optimize_solvent_temp 5. Screen Solvents & Temperature (e.g., Dioxane/H2O, Toluene, THF at 60-100°C) optimize_base->optimize_solvent_temp Still Low Yield analyze_results Analyze TLC/LC-MS for Improvement optimize_solvent_temp->analyze_results analyze_results->optimize_catalyst Further Optimization Needed success Improved Yield & Purity analyze_results->success Issue Resolved

Caption: Troubleshooting workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Which halogen, bromine or iodine, is expected to react preferentially in this compound?

The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[3][8] Therefore, the carbon-iodine bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst much faster than the carbon-bromine bond. This selectivity allows for the targeted functionalization at the 3-position.

Q2: What is the optimal palladium catalyst and ligand combination for this substrate?

For challenging substrates like this, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended.[9]

Catalyst/Ligand CombinationRationale
Pd(OAc)₂ / SPhos or XPhos Buchwald ligands are known to be highly effective for sterically hindered and electron-deficient aryl halides, promoting the difficult oxidative addition step.[1][2]
PEPPSI™-IPr This N-heterocyclic carbene (NHC) precatalyst is highly active and stable, often providing excellent yields for challenging couplings.[5]

Q3: How does the choice of base influence the reaction?

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[9] However, the basicity can also influence side reactions.

  • Strong Bases (e.g., NaOH, KOH): While effective for transmetalation, they can promote dehalogenation and other side reactions.[4]

  • Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are generally a good starting point as they provide a balance between efficient transmetalation and minimizing side reactions.[4][7]

  • Fluoride Sources (e.g., KF, CsF): These can be effective, particularly in anhydrous conditions, and can sometimes suppress protodeboronation.

Q4: What are the best solvent systems for this reaction?

A mixture of an organic solvent and water is often employed. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Dioxane/Water or THF/Water: These are common and effective solvent systems.[10]

  • Toluene/Water: A good alternative, particularly for higher temperature reactions.

  • Aprotic Polar Solvents (e.g., DMF, DMAc): These can be effective but may require more careful purification. The choice of solvent can sometimes influence selectivity in polyhalogenated substrates.[11][12]

Experimental Protocols

General Protocol for Optimizing the Suzuki Coupling of this compound

This protocol provides a starting point for optimization. It is recommended to screen different catalysts, ligands, bases, and solvents.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.[3]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

    • Add the palladium precatalyst (1-5 mol%) and the ligand (1.1-1.2 times the moles of palladium) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Execution & Work-up A 1. Add Aryl Halide, Boronic Acid, Base B 2. Seal & Purge with Inert Gas A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst & Ligand C->D E 5. Heat & Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench, Extract, & Dry F->G H 8. Purify (Chromatography) G->H

Caption: Experimental workflow for Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition_complex R1-Pd(II)L_n-X pd0->oxidative_addition_complex + R1-X oa_label Oxidative Addition transmetalation_complex R1-Pd(II)L_n-R2 oxidative_addition_complex->transmetalation_complex + R2-B(OR)2 (Base) tm_label Transmetalation transmetalation_complex->pd0 re_label Reductive Elimination product R1-R2 transmetalation_complex->product

Caption: The Suzuki-Miyaura catalytic cycle.

By systematically addressing the points in this guide, you will be well-equipped to optimize your Suzuki coupling reactions with this compound and achieve higher yields and purity in your desired products.

References

preventing side reactions in 6-Bromo-2-fluoro-3-iodobenzaldehyde couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-2-fluoro-3-iodobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this unique polyhalogenated substrate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent common side reactions and achieve high-yield, selective couplings.

Introduction: The Challenge of Selectivity

This compound is a valuable building block, but its structure presents a significant synthetic challenge. With three potential reaction sites for palladium-catalyzed cross-coupling—a highly reactive C-I bond, a less reactive C-Br bond, and a sensitive aldehyde group—chemoselectivity is paramount. Side reactions can easily occur without carefully optimized conditions, leading to reduced yields, complex product mixtures, and purification difficulties. This guide will address these challenges head-on, providing the mechanistic insights and practical solutions needed for success.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and high-level questions to establish a strong understanding of the substrate's reactivity.

Q1: Which halogen is the most reactive in a palladium-catalyzed cross-coupling reaction?

A1: The C-I (iodo) bond is significantly more reactive than the C-Br (bromo) bond. This is due to the difference in bond dissociation energies (C-I < C-Br) and the relative rates of oxidative addition to a Pd(0) catalyst. The general reactivity trend for aryl halides is C-I > C-Br > C-Cl.[1][2][3] This inherent reactivity difference is the cornerstone of achieving selective mono-functionalization at the C-3 position.

Q2: How can I selectively couple at the C-I position without touching the C-Br bond?

A2: Selective coupling at the C-I position can be achieved by carefully controlling reaction conditions. Key parameters include:

  • Temperature: Lower reaction temperatures (e.g., room temperature to 60 °C) strongly favor the kinetically preferred oxidative addition at the C-I bond.[1]

  • Catalyst System: Using a catalyst system with appropriate reactivity, such as a standard Pd(PPh₃)₄ or a Pd(OAc)₂/phosphine ligand combination, can often provide high selectivity.[4]

  • Reaction Time: Minimizing the reaction time to the point of starting material consumption prevents the slower reaction at the C-Br bond from occurring.

Q3: What is the role of the ortho-fluoro and aldehyde groups?

A3: The 2-fluoro and 3-aldehyde groups have significant electronic and steric effects.

  • Electronic Effect: Both are electron-withdrawing groups, which can increase the rate of oxidative addition at the adjacent C-I and C-Br bonds.

  • Steric Hindrance: The ortho-positioning of these groups provides steric bulk around the C-Br bond, which can further enhance selectivity for coupling at the less hindered C-I position.

  • Aldehyde Sensitivity: The aldehyde group is sensitive to certain nucleophiles and strong bases and can be a site for undesired side reactions if not properly managed.

Q4: What are the most common side reactions observed with this substrate?

A4: The most prevalent side reactions include:

  • Double Coupling: Reaction at both the C-I and C-Br sites.

  • Homocoupling: Formation of a symmetrical biaryl byproduct from the coupling of two organoboron reagents (in Suzuki reactions).[5][6]

  • Protodehalogenation: Replacement of iodine or bromine with a hydrogen atom, resulting in a dehalogenated byproduct.[7][8][9]

  • Aldehyde Reduction/Degradation: Unwanted reactions involving the aldehyde functional group.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted to directly address specific experimental problems you may encounter.

Problem 1: Significant formation of the homocoupled byproduct is observed.
  • Primary Cause: The presence of oxygen in the reaction mixture is a primary driver of homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to catalyze the homocoupling of organoboron reagents.[5][6] Another cause can be a slow transmetalation step, leaving the organoboron reagent vulnerable to side reactions.

  • Solutions & Preventative Actions:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][10]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) throughout the entire process.[5]

    • Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂). This minimizes the initial concentration of Pd(II) that can trigger homocoupling.[5]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[10][11]

Problem 2: I am observing significant protodehalogenation (loss of I or Br).
  • Primary Cause: This side reaction occurs when a palladium-hydride (Pd-H) species is formed. This species can arise from reactions with trace water, alcohols (if used as solvent), or certain bases.[9] The Pd-H intermediate can then reductively eliminate with the aryl group to produce the dehalogenated arene.[9] Electron-deficient aryl halides are particularly susceptible.[9]

  • Solutions & Preventative Actions:

    • Optimize the Base: The choice of base is critical. Avoid bases that can readily generate hydride species. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides in sensitive systems.

    • Use Anhydrous Solvents: While some water is often necessary for Suzuki couplings, excessive amounts can be a proton source. Use dry solvents, especially if protodehalogenation is a major issue.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands accelerate the rate of reductive elimination for the desired cross-coupled product, which can outcompete the dehalogenation pathway.[9]

Problem 3: The reaction is not selective and I'm getting a mixture of mono- and di-substituted products.
  • Primary Cause: The reaction conditions are too harsh, allowing the less-reactive C-Br bond to undergo oxidative addition. This is typically caused by excessively high temperatures or prolonged reaction times.

  • Solutions & Preventative Actions:

    • Reduce Reaction Temperature: This is the most effective variable. Start at room temperature and slowly increase only if necessary. High selectivity for C-I coupling is often achieved between 25-60 °C.

    • Monitor Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the this compound is consumed to prevent the subsequent, slower coupling at the C-Br position.

    • Ligand Choice: The ligand can influence selectivity. While highly active Buchwald-type ligands are excellent for difficult couplings, a less reactive ligand like PPh₃ might provide better selectivity in cases where over-reaction is an issue.[12][13]

Problem 4: The aldehyde group is not surviving the reaction conditions.
  • Primary Cause: The aldehyde is sensitive to strong bases and high temperatures. Certain amine coupling partners (in Buchwald-Hartwig reactions) or their degradation products can also react with the aldehyde.

  • Solutions & Preventative Actions:

    • Use a Milder Base: Switch to a non-nucleophilic, milder base such as K₂CO₃ or K₃PO₄. Avoid strong bases like NaOt-Bu or LiHMDS if possible.

    • Lower the Temperature: As with selectivity, lower temperatures are beneficial for preserving sensitive functional groups.

    • Protecting Group Strategy: If the above solutions fail, consider a protecting group strategy. The aldehyde can be converted to an acetal (e.g., using ethylene glycol), which is stable under most coupling conditions and can be easily deprotected afterward.

Section 3: Recommended Protocol & Methodologies

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust starting point for the selective arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the arylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the potassium carbonate and the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl halide). The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 4: Visual Diagrams & Data

Diagram 1: Palladium Catalytic Cycle and Key Side Reactions

This diagram illustrates the main catalytic cycle for a Suzuki coupling and indicates where common side reactions diverge.

Suzuki_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathways Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA + Ar-I PdII_inactive Pd(II) (Inactive/Homocoupling Catalyst) Pd0->PdII_inactive O₂ (Air) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM + Ar'-B(OH)₂ Dehalogenation Protodehalogenation (Ar-H) OA->Dehalogenation + [H] source (e.g., H₂O, Base) RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product Homocoupling Homocoupling (Ar'-Ar') PdII_inactive->Homocoupling + 2 Ar'-B(OH)₂ caption Suzuki cycle with competing side reactions.

Caption: Suzuki cycle with competing side reactions.

Table 1: Ligand Selection Guide for Selective C-I Coupling
Ligand TypeExample LigandKey CharacteristicsBest ForPotential Issues
Simple Phosphines PPh₃ (Triphenylphosphine)Standard, moderately active, inexpensive.High-yield, selective C-I couplings under mild conditions.May require higher temperatures for less reactive partners, leading to selectivity loss.
Bulky Alkylphosphines P(t-Bu)₃ (Tri-tert-butylphosphine)Highly electron-rich and bulky. Promotes fast oxidative addition and reductive elimination.Coupling of challenging substrates, including aryl chlorides (not relevant here), and minimizing β-hydride elimination.[14]Can be too reactive, potentially leading to C-Br coupling if conditions are not carefully controlled. Air-sensitive.
Buchwald Ligands SPhos, XPhosVery bulky and electron-donating biaryl phosphines. High catalytic activity.[15]Suppressing protodehalogenation; achieving coupling at lower temperatures.High cost; high activity may require careful temperature control to maintain C-I vs C-Br selectivity.
Bidentate Ligands dppf (FeCl₂(dppf))Forms stable, well-defined precatalysts. Good for a broad range of substrates.[16]General screening and robust reactions.Can sometimes be less active than the best monodentate ligands, requiring higher temperatures.

References

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-iodobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-2-fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging tri-halogenated aromatic aldehyde. As a key intermediate in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs), achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It is structured to address specific issues you may encounter during the purification of your reaction products, drawing upon established chemical principles and field-proven insights.

Understanding the Purification Challenges

The purification of this compound is often complicated by the presence of several potential impurities. These can arise from the starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding substituted toluene.

  • Over-oxidized Product: The corresponding 6-bromo-2-fluoro-3-iodobenzoic acid, formed by the oxidation of the aldehyde group, is a very common impurity.[2]

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers of the desired product may be formed, which can be particularly challenging to separate due to their similar physical properties.

  • Residual Solvents and Reagents: From the reaction and initial work-up steps.

The presence of multiple halogen substituents and a reactive aldehyde group necessitates a carefully chosen purification strategy to avoid product degradation while effectively removing impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and provides step-by-step solutions.

Q1: My crude product is an oily solid or a gum, and it's difficult to handle. What should I do first?

Answer: An oily or gummy consistency often indicates the presence of residual solvents or low-melting impurities. Before attempting more rigorous purification methods, a preliminary clean-up is recommended.

Initial Work-up Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, such as 6-bromo-2-fluoro-3-iodobenzoic acid, by converting them into their water-soluble sodium salts.[2] You may observe gas evolution (CO₂) during this step if acidic impurities are present.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and to aid in the separation of the aqueous and organic layers.

  • Drying: Dry the organic layer over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

This initial work-up should yield a solid product that is easier to handle and purer than the initial crude material.

Q2: After an initial work-up, my product is still not pure enough. Should I use column chromatography or recrystallization?

Answer: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.

  • Recrystallization is an excellent choice if your product is the major component and the impurities have different solubility profiles. It is often more scalable and can yield very pure crystalline material.

  • Column Chromatography is more effective for separating compounds with similar polarities and for removing a wider range of impurities, including isomeric byproducts.

Below is a decision-making workflow to help you choose the best method:

Purification_Decision start Crude Product tlc_analysis TLC Analysis of Crude Product start->tlc_analysis decision Impurities well-separated from product spot? tlc_analysis->decision column_chrom Column Chromatography decision->column_chrom No recrystallization Recrystallization decision->recrystallization Yes pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: Decision workflow for purification method selection.

Q3: I've decided to use column chromatography. What are the recommended conditions and what potential issues should I be aware of?

Answer: Silica gel column chromatography is a common method for purifying substituted benzaldehydes. However, the acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (60-120 or 230-400 mesh). If you suspect your product is sensitive to acid, you can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with your chosen eluent.

  • Eluent System: A good starting point for determining the eluent system is to perform TLC analysis. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. For this compound, a low to medium polarity eluent is expected to work well.

    • Suggested Starting Gradient: Begin with 100% hexanes and gradually increase the proportion of ethyl acetate. A common eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether (e.g., 1:8 v/v).[3]

  • Loading: Load your sample onto the column using a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Elution and Collection: Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.

Troubleshooting Column Chromatography:

  • Problem: The product is not eluting from the column.

    • Solution: Your eluent system is likely not polar enough. Gradually increase the polarity of the eluent. If the product is still retained, it may be degrading on the silica.

  • Problem: The product is co-eluting with an impurity.

    • Solution: Your eluent system is too polar. Try a shallower gradient or a less polar solvent system. For challenging separations of halogenated aromatic isomers, specialized chromatography techniques like HPLC with a phenyl-hexyl or PFP (pentafluorophenyl) column may be necessary for analytical confirmation.[4]

  • Problem: I suspect my product is degrading on the silica gel.

    • Solution: Perform a quick stability test by spotting your product on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, degradation is likely occurring. In this case, consider using a less acidic stationary phase like alumina or a neutralized silica gel.

Q4: I want to try recrystallization. How do I choose the right solvent?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Protocol:

  • Screening: Place a small amount of your crude product in several test tubes. Add a small amount of a different solvent to each tube.

  • Solubility Test: Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well.

  • Heating: Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves completely upon heating, it is a good candidate for recrystallization.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a successful recrystallization.

Common Recrystallization Solvents and Mixtures:

Solvent/MixtureProperties and Use Cases
EthanolA polar solvent that is often effective for recrystallizing aromatic compounds.
Ethyl Acetate/HexanesA versatile mixture where ethyl acetate dissolves the compound and hexanes are added as an anti-solvent to induce crystallization.
Dichloromethane/HexanesSimilar to the ethyl acetate/hexanes system, suitable for compounds of medium polarity.
TolueneA non-polar aromatic solvent that can be effective for recrystallizing other aromatic compounds.

For hydroxy-substituted benzaldehydes, ethanol has been shown to be an effective recrystallization solvent.[5] Given the polarity of this compound, a similar approach with a moderately polar solvent or a solvent/anti-solvent system is a good starting point.

Q5: What is bisulfite extraction, and can it be used to purify my product?

Answer: Sodium bisulfite extraction is a chemical purification method that selectively removes aldehydes from a mixture. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from the non-aldehydic components in the organic layer. The aldehyde can be regenerated from the aqueous layer by treatment with a base.[1][6]

This method is particularly useful for removing non-aldehydic impurities.

Bisulfite Extraction Protocol:

  • Adduct Formation: Dissolve the crude product in a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture in a separatory funnel and shake.

  • Separation: Separate the aqueous layer (containing the aldehyde-bisulfite adduct) from the organic layer (containing the impurities).

  • Regeneration: To recover the purified aldehyde, add a base (e.g., sodium hydroxide) to the aqueous layer until it is strongly basic. This will reverse the reaction and regenerate the aldehyde.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of an organic solvent. Dry the organic layer and remove the solvent to obtain the purified product.

Caution: This method should be performed in a well-ventilated fume hood as sulfur dioxide gas can be generated.[7]

Bisulfite_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product (in Organic Solvent) bisulfite Add Saturated NaHSO₃ Solution crude->bisulfite Reaction impurities Impurities (in Organic Layer) adduct Aldehyde-Bisulfite Adduct (in Aqueous Layer) bisulfite->adduct Forms Adduct regenerate Add Base (e.g., NaOH) adduct->regenerate Regeneration pure_aldehyde Pure Aldehyde (Extracted into new Organic Layer) regenerate->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite extraction.

Frequently Asked Questions (FAQs)

  • Q: How can I confirm the purity of my final product?

    • A: The purity of your this compound should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for a quick check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Q: My purified product starts to discolor over time. How should I store it?

    • A: Aldehydes are susceptible to oxidation by air, which can lead to the formation of the corresponding carboxylic acid and discoloration.[2] To ensure stability, store the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

  • Q: Can I use distillation to purify my product?

    • A: While distillation is a common purification technique for liquids, this compound is a solid at room temperature.[8] Therefore, distillation is not a suitable primary purification method. However, if your crude product contains volatile impurities, they may be removed during the solvent evaporation step under reduced pressure.

References

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly functionalized aromatic building block. The unique substitution pattern of this molecule presents significant synthetic challenges, primarily related to regioselectivity and the competing reactivity of multiple halogen atoms. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and optimize your synthetic strategy.

Core Synthetic Strategy: An Overview

The most logical and commonly employed route to this compound involves the formylation of a pre-functionalized precursor, 1-bromo-3-fluoro-2-iodobenzene .[1][2] The key transformation is a directed ortho-lithiation, leveraging the strong directing effect of the fluorine atom, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

The following diagram illustrates the critical final step in the synthesis.

G cluster_start Starting Material cluster_process Reaction cluster_end Product SM 1-Bromo-3-fluoro-2-iodobenzene Lithiation Directed ortho-Lithiation (LDA or n-BuLi, THF, -78 °C) SM->Lithiation 1. Base Formylation Formylation (DMF, -78 °C to RT) Lithiation->Formylation 2. Electrophile Product This compound Formylation->Product 3. Aqueous Workup

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.

Question 1: The reaction yields are consistently low, or no product is formed. What are the likely causes?

Answer:

Low or no yield in a lithiation-formylation sequence typically points to issues with the generation or stability of the key aryllithium intermediate.

Possible Cause A: Ineffective Lithiation The deprotonation step is highly sensitive to reaction conditions. The most acidic proton is located at the C3 position, directed by the strongly activating ortho-fluorine atom.[3]

  • Causality: Organolithium reagents like n-BuLi and bases like LDA are extremely reactive towards protic sources (especially water) and oxygen. Any trace of moisture or air in the solvent, glassware, or inert gas will consume the base before it can deprotonate the aromatic ring. Similarly, using a base that has degraded (e.g., old, improperly stored n-BuLi) will lead to failed reactions.

  • Troubleshooting Protocol:

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be dried over sodium/benzophenone until the characteristic deep blue color persists.

    • Reagents: Use a freshly opened bottle of the organolithium reagent or titrate it before use to determine its exact molarity.

    • Atmosphere: Maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the entire setup and reaction time. Use septa and syringe techniques for all transfers.

Possible Cause B: Incorrect Reaction Temperature The aryllithium intermediate is thermally unstable.

  • Causality: Allowing the reaction temperature to rise above -70 °C before the addition of the electrophile (DMF) can lead to decomposition of the aryllithium species or unwanted side reactions.

  • Troubleshooting Protocol:

    • Cooling Bath: Use a dry ice/acetone or dry ice/isopropanol bath to reliably maintain a temperature of -78 °C.

    • Addition Rate: Add the base (e.g., n-BuLi) dropwise to the solution of the starting material while vigorously stirring to dissipate any localized heat. Ensure the internal temperature does not rise significantly during the addition.

Question 2: The major isolated product is 4-Bromo-2-fluorobenzaldehyde, lacking the iodine atom. Why did this happen?

Answer:

This is the most significant challenge in this synthesis and is a classic example of unintended metal-halogen exchange .[4]

  • Causality: Organolithium reagents can react via two primary pathways: deprotonation (acid-base chemistry) or metal-halogen exchange. The rate of metal-halogen exchange is highly dependent on the halogen, following the trend I > Br > Cl.[4][5] In the substrate 1-bromo-3-fluoro-2-iodobenzene, the carbon-iodine bond is the weakest and most susceptible to exchange with n-butyllithium. This process competes directly with the desired deprotonation at the C3 position. When lithium-iodine exchange occurs, the resulting aryllithium species, upon quenching with DMF, yields 4-bromo-2-fluorobenzaldehyde.

  • Troubleshooting & Optimization: The key is to favor the kinetics of deprotonation over metal-halogen exchange.

    • Choice of Base: Switch from a nucleophilic base like n-butyllithium to a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) .[6] LDA's bulkiness makes it an excellent proton abstractor but a poor participant in the 'ate' complex formation required for halogen exchange.

    • Inverse Addition: Slowly add the substrate (1-bromo-3-fluoro-2-iodobenzene) dissolved in THF to the pre-formed LDA solution at -78 °C. This ensures the substrate is always in the presence of excess base, promoting rapid deprotonation.

    • Minimize Reaction Time: After adding the substrate to the base, stir for a short, defined period (e.g., 15-30 minutes) before adding DMF. This provides enough time for deprotonation but minimizes the time available for the slower metal-halogen exchange to occur.

Troubleshooting Decision Tree for Low Yield / Wrong Product

G Start Low Yield or Wrong Product Identified Analysis Analyze Byproduct by GC-MS / NMR Start->Analysis Check_Conditions Verify Anhydrous Conditions & Reagent Quality Fix_Conditions Action: Improve Drying Protocol, Use Fresh/Titrated Base Check_Conditions->Fix_Conditions Conditions Faulty No_Reaction Mainly Unreacted Starting Material Analysis->No_Reaction No Exchange Halogen_Exchange Product is 4-Bromo-2-fluorobenzaldehyde (Missing Iodine) Analysis->Halogen_Exchange I-Li Exchange No_Reaction->Check_Conditions Change_Base Action: Switch from n-BuLi to LDA. Optimize reaction time. Halogen_Exchange->Change_Base Success Improved Yield of Correct Product Fix_Conditions->Success Change_Base->Success

Caption: Decision tree for troubleshooting common synthesis failures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how can it be synthesized? A1: The recommended starting material is 1-bromo-3-fluoro-2-iodobenzene.[1][2] While commercially available from several suppliers, its synthesis can be achieved from simpler precursors like 4-bromo-2-fluoroaniline via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced with iodide.[7]

Q2: Why must the reaction be conducted at cryogenic temperatures (-78 °C)? A2: There are two primary reasons. First, the aryllithium intermediate formed after deprotonation is highly reactive and thermally unstable. At higher temperatures, it can decompose or undergo unwanted rearrangements. Second, low temperatures are crucial for controlling selectivity. The activation energy for deprotonation is generally lower than that for metal-halogen exchange, and running the reaction at -78 °C kinetically favors the desired deprotonation pathway, especially when using a base like LDA.[8]

Q3: I am having difficulty purifying the final product. What is a recommended protocol? A3: The crude product will likely contain unreacted starting material, the desired product, and potentially other halogenated benzaldehyde isomers. Purification via flash column chromatography on silica gel is essential. Based on the polarity of similar compounds, a gradient elution with a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes is a good starting point.[8][9] Begin with a low polarity mixture (e.g., 1:30 ethyl acetate:petroleum ether) and gradually increase the polarity. Monitor the fractions carefully using Thin Layer Chromatography (TLC).

Q4: How can I confirm the structure of the final product? A4: A combination of analytical techniques is required.

  • ¹H NMR: Expect to see a singlet for the aldehyde proton around δ 10.3 ppm. The aromatic region will show two distinct signals, likely doublets or doublet of doublets, confirming the trisubstituted pattern.

  • ¹³C NMR: The aldehyde carbon will appear around δ 185-195 ppm. The aromatic carbons will show characteristic shifts, with the carbon attached to fluorine exhibiting a large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₃BrFIO (328.90 g/mol ) and a characteristic isotopic pattern for a molecule containing one bromine atom.[10][11]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Lithiation-Formylation
ParameterRecommended ConditionRationale / Notes
Starting Material 1-Bromo-3-fluoro-2-iodobenzenePrecursor with all necessary halogens in place.
Base Lithium diisopropylamide (LDA)Sterically hindered, non-nucleophilic base to minimize metal-halogen exchange.[6]
Base Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the organolithium species.
Temperature -78 °CCritical for intermediate stability and kinetic control.
Formylating Agent N,N-Dimethylformamide (DMF)Standard, effective electrophile for this transformation.
Agent Stoichiometry 1.5 - 2.0 equivalentsExcess ensures complete trapping of the aryllithium.
Quenching Agent Saturated aq. NH₄ClNeutralizes the reaction mixture and hydrolyzes the intermediate adduct.
Protocol: Synthesis via Directed ortho-Lithiation and Formylation

Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under an inert atmosphere using appropriate personal protective equipment.

  • Preparation of LDA: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (e.g., 50 mL). Cool the flask to -78 °C. Add diisopropylamine (1.2 eq.) via syringe. Slowly add n-butyllithium (1.1 eq. of a titrated solution) dropwise. Stir the resulting solution at -78 °C for 30 minutes to pre-form LDA.

  • Lithiation: Dissolve 1-bromo-3-fluoro-2-iodobenzene (1.0 eq.) in a separate flame-dried flask with anhydrous THF. Using a cannula or syringe, add this solution dropwise to the cold LDA solution over 20-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) dropwise via syringe. The solution may change color.

  • Warm-up & Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.[12]

References

Technical Support Center: Optimizing Sonogashira Couplings with 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges and questions that may arise when working with the multifunctional substrate, 6-Bromo-2-fluoro-3-iodobenzaldehyde. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is giving low to no yield. What are the most critical factors to check first?

A1: When a Sonogashira reaction fails, a systematic check of your reagents and conditions is crucial. For this specific substrate, the primary suspects are:

  • Catalyst Activity: Ensure your palladium catalyst, typically a Pd(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, is active.[1][2] Decomposition of the catalyst, often indicated by the formation of a black precipitate (palladium black), can be a major issue.[1][2]

  • Copper Co-catalyst Integrity: If you are running a traditional copper-co-catalyzed reaction, the freshness of your Copper(I) iodide (CuI) is paramount.[1][2] CuI can oxidize over time, hindering its role in the catalytic cycle.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of your alkyne.[1][3][4] It is essential to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Reagent Purity: Impurities in your this compound, alkyne, solvent, or base can poison the catalyst.[2] Ensure all your reagents are of high purity.

Q2: I am observing coupling at both the iodine and bromine positions. How can I achieve selective coupling at the C-I bond?

A2: Achieving chemoselectivity is a key challenge with di-halogenated substrates. The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[3][5] This inherent difference in reactivity is the foundation for achieving selective coupling.

To favor reaction at the more reactive C-I bond of this compound, you should employ milder reaction conditions.[6][7] Specifically:

  • Lower Reaction Temperature: Often, conducting the reaction at room temperature is sufficient to activate the C-I bond while leaving the C-Br bond intact.[3][4]

  • Careful Catalyst and Ligand Selection: Standard catalyst systems like Pd(PPh₃)₄/CuI are often suitable for this selective transformation. More active catalyst systems developed for aryl bromides might lead to a loss of selectivity.

Q3: What is the best choice of base for the Sonogashira coupling of this compound?

A3: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[1][2] The choice of base can significantly influence the reaction's outcome.

  • Amine Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[5][8] For your substrate, starting with TEA is a good first choice.

  • Inorganic Bases: For more challenging couplings or when using a copper-free protocol, stronger inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or THF can be more effective.[3][8]

Base TypeExamplesTypical SolventsConsiderations
Amine Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyrrolidineCan be used as solvent, or with THF, DMFMild conditions, standard choice.[8][9]
Inorganic K₂CO₃, Cs₂CO₃DMF, NMP, THFOften used in copper-free systems and for less reactive substrates.[3][8]
Q4: Should I use a copper co-catalyst? What are the pros and cons of a copper-free Sonogashira reaction?

A4: The decision to use a copper co-catalyst depends on your specific experimental goals and challenges.

Traditional Copper-Co-catalyzed Sonogashira:

  • Pros: Generally proceeds under milder conditions and can be more reliable for a wider range of substrates.[3][4]

  • Cons: The primary drawback is the potential for Glaser homocoupling of the alkyne, which forms undesired diynes.[3][4][10] This side reaction is promoted by oxygen.[1]

Copper-Free Sonogashira:

  • Pros: Eliminates the issue of Glaser homocoupling, simplifying product purification.[3][10] This is particularly advantageous when working with valuable or complex alkynes.

  • Cons: May require more specialized ligands, stronger bases, or higher reaction temperatures to achieve comparable reactivity to the copper-co-catalyzed version.[7]

For selective coupling to the C-I bond of this compound, a traditional copper-co-catalyzed approach at room temperature is often a robust starting point. If homocoupling proves to be a significant issue, transitioning to a copper-free system is a logical next step.

Q5: The electron-withdrawing fluorine and aldehyde groups on my substrate seem to be affecting the reaction. How do I account for this?

A5: The electronic nature of your aryl halide significantly influences the oxidative addition step of the catalytic cycle.

  • Electron-withdrawing groups (like the fluoro and aldehyde groups on your substrate) generally increase the rate of oxidative addition.[11] This is beneficial as it makes the aryl halide more reactive.

  • The presence of these groups on this compound further supports the feasibility of using milder reaction conditions for selective C-I coupling.

However, it is important to be aware that highly electron-deficient systems can sometimes be prone to side reactions. Careful monitoring of the reaction progress by TLC or GC-MS is recommended.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion - Inactive catalyst- Oxidized CuI- Insufficiently inert atmosphere- Impure reagents- Use fresh palladium catalyst and CuI.- Ensure thorough degassing of solvent and maintain a positive pressure of inert gas.- Purify starting materials if necessary.
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Use fresh, high-purity reagents and solvents.- Anecdotal evidence suggests THF may sometimes promote this; consider an alternative solvent like DMF or just the amine base.[12]
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen in a copper-co-catalyzed reaction- Improve degassing technique and ensure a strictly inert atmosphere.- Reduce the loading of the copper catalyst.- Add the alkyne slowly to the reaction mixture.- Switch to a copper-free Sonogashira protocol.[2]
Loss of Selectivity (Reaction at both C-I and C-Br) - Reaction conditions are too harsh- Reduce the reaction temperature (start at room temperature).- Avoid highly active catalyst systems designed for less reactive aryl bromides.
Reaction Stalls - Catalyst deactivation over time- Insufficient base- Consider a second addition of the catalyst.- Ensure an adequate excess of the base is used.

Experimental Protocols

Protocol 1: Selective Copper-Co-catalyzed Sonogashira Coupling

This protocol is designed for the selective coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.01 - 0.025 eq)[13]

  • Anhydrous triethylamine (can be used as the solvent) or THF

  • Anhydrous and degassed solvent

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI under a stream of argon or nitrogen.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by triethylamine (if not used as the solvent).

  • Add the terminal alkyne via syringe while stirring.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.02 - 0.05 eq)

  • Bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) (0.04 - 0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed DMF

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ under a stream of argon or nitrogen.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed DMF via syringe.

  • Add the terminal alkyne via syringe while stirring.

  • Stir the reaction mixture at room temperature, or gently heat to 40-50 °C if no reaction is observed.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd:s->pd0:s Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide Base, H-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_i Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting_Workflow start Low/No Yield in Sonogashira Reaction check_reagents Check Catalyst & Reagent Integrity (Pd, CuI, Purity, Inertness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Base, Solvent) start->check_conditions homocoupling Significant Homocoupling? start->homocoupling selectivity_issue Poor Selectivity? (C-I vs C-Br) start->selectivity_issue solution_reagents Use Fresh Reagents Improve Inert Atmosphere check_reagents->solution_reagents solution_conditions Optimize Temperature & Base check_conditions->solution_conditions solution_homocoupling Switch to Copper-Free Protocol homocoupling->solution_homocoupling solution_selectivity Use Milder Conditions (e.g., Room Temp) selectivity_issue->solution_selectivity

Caption: A workflow for troubleshooting common Sonogashira coupling issues.

References

managing steric hindrance in Wittig reactions of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced olefination strategies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, specifically when using sterically demanding substrates such as 6-Bromo-2-fluoro-3-iodobenzaldehyde. As your Senior Application Scientist, I will provide in-depth troubleshooting, field-proven insights, and alternative protocols to help you navigate these synthetic hurdles.

The Challenge: Steric Congestion in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones.[1][2][3] However, its efficiency can be dramatically reduced by steric hindrance, where bulky substituents near the reaction center impede the necessary molecular interactions.[4][5] The substrate in focus, this compound, is a prime example of such a challenge. The ortho-substituents (Fluorine at C2) and the adjacent bulky groups (Iodine at C3 and Bromine at C6) create a sterically crowded environment around the aldehyde functional group, making the approach of the Wittig reagent difficult.

This guide provides a series of frequently asked questions and troubleshooting workflows to address and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction with this compound is failing or resulting in very low yields. What is the likely cause?

A1: The primary culprit for poor performance in this reaction is significant steric hindrance. The substituents on the aromatic ring of this compound create a congested environment around the carbonyl carbon.

  • Mechanism of Steric Interference: The Wittig reaction proceeds through a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate.[6][7][8] The bulky bromo and iodo groups, along with the ortho-fluoro substituent, physically block the nucleophilic carbon of the phosphonium ylide from effectively attacking the electrophilic carbonyl carbon. This increases the activation energy of the reaction, leading to slow reaction rates and low conversion.[4][5]

  • Ylide Reactivity: The choice of ylide is critical. Stabilized ylides, which are less reactive due to delocalization of the negative charge, are often too placid to react efficiently with a sterically hindered aldehyde.[3][4][9] Highly reactive, non-stabilized ylides are generally required, but their instability can lead to side reactions if not handled correctly.[4][10]

Q2: How can I optimize my reaction conditions to improve the yield?

A2: Overcoming steric hindrance requires careful optimization of several reaction parameters. A systematic approach is crucial.

  • Ylide Selection: For a hindered aldehyde like this, a non-stabilized ylide (e.g., methylenetriphenylphosphorane, Ph3P=CH2) is often the best choice due to its higher reactivity.[4][10] Even with a hindered ketone, a simple methylene ylide can be effective.[2][5][6]

  • Reaction Conditions:

    • Base and Ylide Generation: Use a strong base to ensure complete deprotonation of the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS).[2][4][7] Ylide generation should be performed in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N2 or Ar) at low temperatures (0 °C to -78 °C) to minimize ylide decomposition.[4]

    • Temperature: While ylide generation requires low temperatures, the subsequent reaction with the hindered aldehyde may need to be warmed to room temperature or even gently heated to overcome the activation energy barrier.[4] Monitor the reaction by TLC to determine the optimal temperature profile.

    • Reaction Time: Sterically hindered reactions are often slow.[1] Allow for extended reaction times (e.g., overnight) and monitor for the consumption of the starting aldehyde.

  • Reagent Quality:

    • Aldehyde Purity: Aldehydes can be prone to oxidation or polymerization.[1][4][6] Ensure your this compound is pure before use.

    • Ylide Preparation: Non-stabilized ylides are sensitive to air and moisture and should be generated in situ and used immediately.[3][4]

Table 1: Troubleshooting Guide for Low Yields

ParameterRecommendation for Hindered AldehydesRationale
Ylide Type Use non-stabilized ylides (e.g., R=alkyl).More reactive and nucleophilic to overcome steric hindrance.[4][10]
Base Strong bases (n-BuLi, NaHMDS, NaH).Ensures complete and rapid formation of the ylide.[2][4]
Solvent Anhydrous, aprotic (THF, Diethyl Ether).Prevents quenching of the highly basic ylide.[4]
Temperature Generate ylide at 0°C to -78°C; react with aldehyde at RT or with gentle heating.Balances ylide stability with the energy required for the reaction.[4]
Atmosphere Inert (Nitrogen or Argon).Prevents degradation of the reactive ylide.[3][4]
Q3: I am getting a mixture of E/Z isomers. How can I improve stereoselectivity?

A3: The stereochemical outcome of a Wittig reaction is highly dependent on the ylide's stability and the reaction conditions.

  • General Principles:

    • Non-stabilized ylides typically favor the formation of the (Z)-alkene under kinetic control in salt-free, aprotic conditions.[6][8][10]

    • Stabilized ylides favor the thermodynamically more stable (E)-alkene.[6][8][9]

  • Influence of Ortho-Substituents: For ortho-substituted benzaldehydes, the stereoselectivity can be complex. Research has shown a "co-operative effect" where ortho-halo substituents on both the aldehyde and a semi-stabilized ylide can influence the E/Z ratio.[11][12] In your case, the ortho-fluoro group will certainly play a role in directing the stereochemical outcome.

  • Practical Strategies for Control:

    • For (Z)-selectivity: Use a non-stabilized ylide with a sodium-based strong base (like NaHMDS) in THF. Lithium salts can sometimes decrease Z-selectivity.[4][6]

    • For (E)-selectivity: If an (E)-alkene is desired with a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperatures to equilibrate it to the more stable threo-betaine, which then yields the (E)-alkene.[3][6][10]

Q4: Are there superior alternatives to the Wittig reaction for this specific transformation?

A4: Yes. For sterically hindered substrates, especially ketones and challenging aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative.[4][5][13]

  • Advantages of the HWE Reaction:

    • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react more readily with hindered carbonyls.[14][15][16]

    • Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[16][17] For (Z)-alkene synthesis, modifications like the Still-Gennari protocol can be used.[6][14]

    • Easier Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup than the often-problematic triphenylphosphine oxide (TPPO) from the Wittig reaction.[4][17][18]

Table 2: Wittig vs. HWE for Hindered Aldehydes

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium YlidePhosphonate Carbanion
Reactivity Can be sluggish with hindered substrates.[4][5]Generally more effective with hindered substrates.[14][15]
Byproduct Triphenylphosphine Oxide (TPPO)Water-soluble Phosphate Ester
Purification Often difficult due to TPPO.[19][20]Simplified due to water-soluble byproduct.[4][18]
Stereoselectivity Ylide-dependent (Z for non-stabilized, E for stabilized).[8]Predominantly (E)-selective.[16][17]
Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct after my Wittig reaction?

A5: TPPO is a notoriously difficult byproduct to remove due to its polarity and crystallinity.

  • Standard Techniques:

    • Column Chromatography: This is the most common method, though TPPO can sometimes co-elute with products of similar polarity. Careful selection of the solvent system is key.

    • Crystallization: If your product is a solid, recrystallization can be effective. TPPO is more soluble in solvents like propanol compared to many non-polar alkene products.[20]

    • Precipitation of TPPO: In some cases, adding a non-polar solvent like hexane or pentane to the reaction mixture in ether can cause TPPO to precipitate, allowing it to be filtered off.

  • Chemical Methods:

    • Complexation with ZnCl₂: Adding a solution of zinc chloride in a solvent like ethanol can form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[19]

Visualized Workflows and Mechanisms

Wittig Reaction Mechanism with a Hindered Aldehyde

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 6-Bromo-2-fluoro-3- iodobenzaldehyde (Sterically Hindered) Oxaphosphetane Oxaphosphetane (4-membered ring) Aldehyde->Oxaphosphetane [2+2] Cycloaddition (Slow due to hindrance) Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO Troubleshooting_Workflow Start Start: Wittig reaction with This compound CheckYield Low Yield or No Reaction? Start->CheckYield Optimize Optimize Wittig Conditions: - Use non-stabilized ylide - Increase temperature/time - Check reagent purity CheckYield->Optimize Yes Purify Proceed to Purification (Remove TPPO or Phosphate) CheckYield->Purify No RecheckYield Still Low Yield? Optimize->RecheckYield SwitchHWE Switch to Horner-Wadsworth-Emmons (HWE) Reaction RecheckYield->SwitchHWE Yes RecheckYield->Purify No SwitchHWE->Purify Success Successful Olefination Purify->Success

References

Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-fluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up synthesis of this versatile building block. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, valued for its multiple halogen substituents that allow for selective cross-coupling reactions.[1]

This document provides a comprehensive overview of a reliable synthetic route, potential scale-up challenges, and detailed troubleshooting guides to ensure a successful and efficient synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound?

A1: this compound is a highly functionalized aromatic compound primarily used as a building block in organic synthesis. Its unique arrangement of bromo, fluoro, and iodo substituents allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This makes it a valuable intermediate in the preparation of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a chemical that requires careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by your supplier.

Q3: How should this compound be stored?

A3: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended to maintain its purity and stability.

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a solid at room temperature.[2] The molecular weight is 328.90 g/mol , and the molecular formula is C₇H₃BrFIO.[3]

Proposed Synthetic Route for Scale-Up

A common and scalable approach to synthesize this compound involves a two-step process starting from the commercially available 1-Bromo-3-fluoro-2-iodobenzene. This method includes the conversion of the starting material to a benzyl alcohol intermediate, followed by a selective oxidation to the desired aldehyde.

DOT Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Formation and Formylation cluster_1 Step 2: Oxidation A 1-Bromo-3-fluoro-2-iodobenzene D Grignard Reagent A->D 1. Mg, THF 2. Initiation B Magnesium turnings B->D C Anhydrous THF C->D F (6-Bromo-2-fluoro-3-iodophenyl)methanol D->F 1. DMF, -78 °C to RT 2. Acidic Workup E Anhydrous DMF E->F G (6-Bromo-2-fluoro-3-iodophenyl)methanol J This compound G->J DMP, DCM, RT H Dess-Martin Periodinane (DMP) H->J I Dichloromethane (DCM) I->J G A Low Yield in Grignard Reaction B Check for unreacted starting material (TLC/GC) A->B C Significant unreacted starting material B->C Yes D Little or no unreacted starting material B->D No E Grignard failed to initiate or formed in low yield C->E F Grignard formed but consumed in side reactions D->F G Re-run reaction with rigorous drying of all reagents and glassware E->G H Use a different activation method for magnesium (e.g., 1,2-dibromoethane) E->H I Check for and eliminate sources of protic impurities F->I J Optimize addition rate and temperature to minimize side reactions F->J

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-Bromo-2-fluoro-3-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. Halogenated aromatic aldehydes, such as 6-Bromo-2-fluoro-3-iodobenzaldehyde, represent a class of compounds with significant potential as intermediates in the synthesis of complex molecules. Their inherent reactivity and complex isotopic patterns, however, present unique challenges for analytical characterization. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of these derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

The Challenge of Polyhalogenation: More Than Just Mass

The simultaneous presence of bromine, fluorine, and iodine on a benzaldehyde scaffold introduces a layer of complexity to mass spectrometric analysis. Each halogen possesses a distinct isotopic distribution, leading to a characteristic and often complex molecular ion cluster. Understanding these patterns is crucial for unambiguous identification. Furthermore, the electronic effects of these substituents influence bond stabilities, dictating the fragmentation pathways under different ionization conditions. This guide will dissect these challenges and provide a strategic approach to obtaining clear, interpretable, and reliable mass spectral data.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry workflow, directly impacting the quality and nature of the resulting data. For a semi-volatile, relatively small molecule like this compound, several methods are viable, each with distinct advantages and limitations.

Ionization TechniquePrincipleKey Advantages for Halogenated BenzaldehydesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.Provides detailed structural information through reproducible fragmentation patterns. Ideal for resolving isomers when coupled with GC.Molecular ion may be weak or absent due to high fragmentation energy. Requires analyte to be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to generate an aerosol of charged droplets, leading to gas-phase ions.[1]"Soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), simplifying molecular weight determination. Suitable for a wider range of polarities and thermally labile compounds.Provides limited structural information without tandem MS (MS/MS) due to minimal fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization of the analyte.Another "soft" ionization technique, useful for obtaining molecular weight information. High-throughput capabilities.Can be challenging for low molecular weight compounds due to potential interference from matrix ions in the low m/z region.[2][3]

Deep Dive into Fragmentation: Predicting the Pathways

Understanding the fragmentation patterns is key to elucidating the structure of this compound and its derivatives. Based on established principles for halogenated aromatic compounds and aldehydes, we can predict the primary fragmentation pathways under Electron Ionization (EI).

Predicted Fragmentation of this compound

The molecular structure of this compound is C₇H₃BrFIO. The presence of bromine (⁷⁹Br and ⁸¹Br) and the single isotopes of fluorine (¹⁹F) and iodine (¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion.

Key Predicted Fragmentation Pathways under EI-MS:

  • Loss of a Hydrogen Radical (-H•): A common initial fragmentation for aldehydes, leading to a stable acylium ion [M-H]⁺.

  • Loss of the Formyl Radical (-CHO•): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the [M-CHO]⁺ ion, which corresponds to the tri-halogenated benzene cation.

  • Loss of Carbon Monoxide (-CO): Rearrangement followed by the loss of a neutral CO molecule can occur, forming an [M-CO]⁺• radical cation.

  • Halogen Loss: Successive losses of halogen atoms (I•, Br•) are expected, with the weaker C-I bond likely to cleave first, followed by the C-Br bond. The relative stability of the resulting aryl cations will influence the abundance of these fragment ions. The C-F bond is the strongest and less likely to cleave.

Fragmentation_Pathway M [C₇H₃BrFIO]⁺• Molecular Ion M_H [M-H]⁺ Loss of H• M->M_H -H• M_CHO [M-CHO]⁺ Loss of CHO• M->M_CHO -CHO• M_CO [M-CO]⁺• Loss of CO M->M_CO -CO M_CHO_I [M-CHO-I]⁺ Loss of I• M_CHO->M_CHO_I -I• M_CHO_Br [M-CHO-Br]⁺ Loss of Br• M_CHO->M_CHO_Br -Br•

Experimental Protocols: A Practical Guide

To achieve reliable and reproducible results, the following detailed protocols for GC-MS and LC-MS analysis are provided. These serve as a robust starting point and can be further optimized based on the specific instrumentation and derivative being analyzed.

Protocol 1: GC-MS Analysis

This method is ideal for obtaining detailed structural information through fragmentation analysis.

1. Sample Preparation:

  • Dissolve the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

2. GC-MS Parameters:

  • Injector Temperature: 280 °C
  • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • Transfer Line Temperature: 290 °C

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Mass Range: m/z 50-500
  • Scan Speed: 2 scans/second

4. Data Analysis:

  • Identify the molecular ion cluster and major fragment ions.
  • Compare the isotopic patterns of bromine- and iodine-containing fragments with theoretical distributions to confirm elemental composition.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve in Volatile Solvent gcms1 Injection prep1->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 EI Ionization gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 data1 Identify Molecular Ion gcms4->data1 data2 Analyze Fragmentation data1->data2 data3 Confirm with Isotopic Patterns data2->data3

Protocol 2: LC-MS Analysis

This method is preferred for determining the molecular weight and for analyzing less volatile or thermally sensitive derivatives.

1. Sample Preparation:

  • Dissolve the this compound derivative in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL. The solvent composition should be compatible with the initial mobile phase conditions.

2. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start with 30% B, hold for 1 minute.
  • Ramp to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometer Parameters:

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Flow: 10 L/min.
  • Drying Gas Temperature: 350 °C.
  • Nebulizer Pressure: 40 psi.
  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
  • Scan Range: m/z 100-600.
  • For Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and apply collision-induced dissociation (CID) to induce fragmentation.

4. Data Analysis:

  • Identify the [M+H]⁺ ion and confirm its isotopic pattern.
  • If MS/MS data is acquired, analyze the fragment ions to gain structural insights.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lc Data Analysis prep1_lc Dissolve in ACN/Water lcms1 Injection prep1_lc->lcms1 lcms2 LC Separation lcms1->lcms2 lcms3 ESI Ionization lcms2->lcms3 lcms4 Mass Analysis (MS1) lcms3->lcms4 lcms5 Optional: MS/MS lcms4->lcms5 data1_lc Identify [M+H]⁺ lcms4->data1_lc data2_lc Analyze MS/MS Fragments data1_lc->data2_lc

Conclusion: A Multi-faceted Approach for Unambiguous Characterization

The effective mass spectrometric analysis of this compound derivatives necessitates a strategic and multi-faceted approach. For comprehensive structural elucidation, GC-MS with electron ionization is the technique of choice, providing rich fragmentation data that acts as a structural fingerprint. Conversely, when the primary goal is the unambiguous determination of molecular weight, or when dealing with thermally sensitive compounds, LC-MS with electrospray ionization is superior.

By understanding the fundamental principles of ionization and fragmentation, and by implementing robust, optimized analytical protocols, researchers can confidently navigate the complexities of these polyhalogenated aromatic aldehydes. This guide serves as a foundational resource to empower scientists and drug development professionals to achieve accurate and reliable characterization of these important chemical entities, ultimately accelerating the pace of innovation.

References

A Researcher's Guide to Chemoselectivity: Comparing the Reactivity of C-I vs. C-Br in 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, particularly within drug development and materials science, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated aromatic compounds, such as 6-Bromo-2-fluoro-3-iodobenzaldehyde, serve as versatile building blocks, offering multiple reaction sites. However, this very versatility presents a significant challenge: how to control reactivity at one site while leaving another untouched. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this specific molecule, offering experimental insights and protocols to empower researchers in achieving high chemoselectivity in their synthetic endeavors.

The Underlying Principles of Reactivity: A Tale of Two Halogens

The differential reactivity between the C-I and C-Br bonds in aryl halides is primarily governed by their respective bond dissociation energies (BDE) and polarizability. The C-I bond is considerably weaker and more polarizable than the C-Br bond. This fundamental difference is the cornerstone of achieving selective transformations.

  • Bond Dissociation Energy (BDE): The energy required to break a bond homolytically. The C(sp²)-I bond has a BDE of approximately 272 kJ/mol, which is significantly lower than the C(sp²)-Br bond's BDE of about 336 kJ/mol. This lower energy requirement makes the C-I bond more susceptible to cleavage, particularly in the oxidative addition step of transition metal-catalyzed cross-coupling reactions.

  • Polarizability: The ease with which the electron cloud of an atom can be distorted by an external electric field. Iodine, being larger and having more diffuse valence electrons than bromine, is more polarizable. This enhanced polarizability facilitates its interaction with the electron-rich, low-valent metal centers of catalysts (e.g., Pd(0)), promoting a more rapid oxidative addition.

These intrinsic properties dictate that the C-I bond will preferentially react over the C-Br bond under carefully controlled conditions in a variety of cross-coupling reactions.

Visualizing the Path to Selectivity

The following workflow outlines the decision-making process for selectively functionalizing either the C-I or C-Br bond in this compound.

G cluster_0 Selective Functionalization of this compound cluster_1 C-I Functionalization cluster_2 C-Br Functionalization Start Starting Material: This compound Decision Choose Target Site Start->Decision CI_Conditions Mild Conditions: - Pd(0) catalyst (e.g., Pd(PPh3)4) - Mild base (e.g., Na2CO3, K3PO4) - Low Temperature (RT to 60 °C) Decision->CI_Conditions Target C-I CBr_Conditions Harsher Conditions: - More active catalyst system (e.g., Pd(OAc)2 with phosphine ligand) - Stronger base (e.g., t-BuOK) - Higher Temperature (>80 °C) Decision->CBr_Conditions Target C-Br (after C-I) CI_Reaction Suzuki or Sonogashira Coupling CI_Conditions->CI_Reaction CI_Product Product: 6-Bromo-2-fluoro-3-(substituted)benzaldehyde CI_Reaction->CI_Product CI_Product->CBr_Conditions Further Reaction CBr_Reaction Suzuki or Sonogashira Coupling (post C-I functionalization) CBr_Conditions->CBr_Reaction CBr_Product Product: 6-(substituted)-2-fluoro-3-(substituted)benzaldehyde CBr_Reaction->CBr_Product

Caption: Decision workflow for selective C-I vs. C-Br functionalization.

Experimental Protocols for Selective Cross-Coupling

The following protocols provide detailed methodologies for achieving selective functionalization at either the C-I or C-Br position of this compound.

This protocol is designed to leverage the higher reactivity of the C-I bond, enabling selective coupling with a boronic acid while preserving the C-Br bond for subsequent transformations.

Rationale: The choice of a palladium(0) catalyst like Pd(PPh₃)₄, coupled with a mild base and lower reaction temperature, provides a kinetic window where the oxidative addition at the C-I bond is rapid, while the activation of the more robust C-Br bond is kinetically disfavored.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a mild base (e.g., 2M Na₂CO₃ or K₃PO₄). The solvent ratio is often 3:1 (organic:aqueous).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature, usually ranging from room temperature to 60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol assumes the C-I position has already been functionalized and now targets the remaining C-Br bond.

Rationale: To activate the stronger C-Br bond, more forcing conditions are required. This typically involves a more active catalyst system (often a combination of a palladium(II) precursor and a phosphine ligand), a stronger base, and higher reaction temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the 6-Bromo-2-fluoro-3-(substituted)benzaldehyde (1.0 equiv.), the second arylboronic acid (1.2-1.5 equiv.), a palladium source like Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃).

  • Solvent and Base Addition: Add a degassed anhydrous organic solvent (e.g., toluene, DMF, or 1,4-dioxane) and a stronger base such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃).

  • Reaction Execution: Heat the reaction mixture to a higher temperature, typically in the range of 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Comparative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the selective functionalization of this compound.

FeatureSelective C-I Coupling Selective C-Br Coupling (Sequential)
Target Bond C-IC-Br
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂ / Phosphine Ligand (e.g., SPhos)
Base Mild (Na₂CO₃, K₃PO₄, CsF)Strong (t-BuOK, K₂CO₃, Cs₂CO₃)
Temperature Room Temperature to 60 °C80 °C to 120 °C
Reaction Time 2-12 hours6-24 hours
Expected Selectivity High for C-I over C-BrN/A (C-I is pre-functionalized)
Typical Yield 75-95%60-85%
Conclusion

The distinct electronic and steric properties of iodine and bromine in this compound provide a clear handle for achieving remarkable chemoselectivity. By carefully tuning reaction conditions—specifically the catalyst, base, and temperature—researchers can predictably functionalize the more labile C-I bond while preserving the C-Br bond for subsequent elaboration. This stepwise approach is a powerful strategy in the synthesis of complex molecules, enabling the construction of diverse compound libraries for drug discovery and the development of novel organic materials. The protocols and principles outlined in this guide serve as a robust starting point for scientists looking to harness the differential reactivity of this versatile building block.

A Comparative Guide for Synthetic Chemists: Navigating the Reactivity of 6-Bromo-2-fluoro-3-iodobenzaldehyde vs. 2,6-Dihalobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyhalogenated benzaldehydes are cornerstone building blocks in modern organic synthesis, providing chemists with versatile scaffolds for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide presents an in-depth comparison between the uniquely functionalized 6-Bromo-2-fluoro-3-iodobenzaldehyde and the more conventional class of 2,6-dihalobenzaldehydes. We will explore how the distinct arrangement and nature of halogen substituents dictate reactivity, steric accessibility, and overall synthetic strategy. The core thesis is that the trisubstituted aldehyde offers unparalleled opportunities for sequential, site-selective functionalization—a feat challenging to achieve with its di-substituted counterparts. This analysis is supported by established reactivity principles, experimental considerations, and detailed protocols to guide researchers in selecting the optimal reagent for their specific synthetic goals.

Introduction: The Strategic Value of Orthogonal Halogen Reactivity

The strategic functionalization of aromatic rings is a central theme in organic synthesis.[3][4][5] Polyhalogenated arenes are particularly valuable as they allow for the stepwise introduction of different substituents through selective reactions, most notably palladium-catalyzed cross-coupling.[6][7] The reactivity of an aryl halide (Ar-X) in the crucial oxidative addition step of a cross-coupling cycle is governed by the carbon-halogen bond strength, which follows the well-established trend: C–I < C–Br < C–Cl << C–F .[8]

This reactivity differential is the key to the synthetic utility of This compound . It possesses three distinct halogen atoms, each with a significantly different propensity for undergoing cross-coupling reactions. This built-in "orthogonal reactivity" allows for a programmed, site-selective sequence of bond formations: first at the iodine, then at the bromine, while the fluorine remains inert to these conditions.

In contrast, 2,6-dihalobenzaldehydes (e.g., 2,6-dichlorobenzaldehyde, 2-bromo-6-fluorobenzaldehyde[9], 2,6-dibromobenzaldehyde) present a different set of opportunities and challenges. If the halogens are identical, achieving selective mono-functionalization can be difficult, often leading to mixtures of starting material, mono-substituted, and di-substituted products.[10] If the halogens are different (e.g., 2-bromo-6-chlorobenzaldehyde), selectivity is possible but the reactivity window between C-Br and C-Cl is narrower than that between C-I and C-Br. Furthermore, the symmetrical disubstitution at the ortho positions imposes significant steric hindrance around both the reactive sites and the aldehyde functionality.[11]

Comparative Physicochemical & Reactivity Profiles

A direct comparison of the structural and electronic properties of these scaffolds reveals the fundamental basis for their divergent synthetic applications.

Table 1: Comparative Properties of Representative Halogenated Benzaldehydes

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Reactivity Features
This compound this compoundC₇H₃BrFIO[12]328.90[12]Three distinct sites for sequential, selective cross-coupling (I > Br). Aldehyde for further derivatization.[13]
2,6-Dichlorobenzaldehyde 2,6-DichlorobenzaldehydeC₇H₄Cl₂O175.01Two reactive sites of identical, lower reactivity. Significant steric hindrance.
2-Bromo-6-fluorobenzaldehyde 2-Bromo-6-fluorobenzaldehydeC₇H₄BrFO[9]203.01[9]One primary site for cross-coupling (Br). High steric hindrance from two ortho groups.[11]
Electronic Effects:
  • This compound: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect, which acidifies the aldehyde proton and activates the aromatic ring. This electronic pull can influence the oxidative addition rates at the adjacent C3 (iodo) and C6 (bromo) positions.

  • 2,6-Dihalobenzaldehydes: The two ortho-halogen substituents create a highly electron-deficient aldehyde carbon. This can increase its susceptibility to nucleophilic attack but also introduces significant steric shielding.[14]

Steric Considerations:

The most profound difference lies in the steric environment of the aldehyde. In 2,6-dihalobenzaldehydes, the formyl group is flanked by two bulky substituents. This can hinder reactions involving the aldehyde, such as reductive aminations or Wittig reactions, often requiring more forcing conditions or specialized reagents. This compound, with only one ortho substituent (fluorine, the smallest halogen), presents a more accessible aldehyde group for subsequent transformations.

Orthogonal Reactivity in Sequential Cross-Coupling

The primary advantage of this compound is its capacity for programmed, sequential cross-coupling reactions. A researcher can introduce one group at the C3 position via Suzuki, Sonogashira, or Stille coupling, purify the intermediate, and then perform a second, different coupling at the C6 position.

Workflow: Sequential Suzuki-Miyaura Couplings

This workflow illustrates the power of orthogonal reactivity to build molecular complexity in a controlled manner.

G cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Br Bond Functionalization A This compound D Intermediate 1 (6-Bromo-2-fluoro-3-R¹-benzaldehyde) A->D Suzuki Coupling B Arylboronic Acid 1 (R¹-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) C->D G Final Product (6-R²-2-fluoro-3-R¹-benzaldehyde) D->G Suzuki Coupling E Arylboronic Acid 2 (R²-B(OH)₂) E->G F Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane) F->G

Caption: Workflow for sequential Suzuki couplings.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Objective: To selectively couple an aryl group at the C3 (iodo) position of this compound.

  • Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), at a loading of 2-5 mol%.

  • Solvent: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture, typically to 80-90 °C, and monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 6-bromo-2-fluoro-3-arylbenzaldehyde intermediate.

Trustworthiness Note: The choice of a relatively mild base and a standard catalyst like Pd(PPh₃)₄ is key to ensuring selectivity for the more labile C-I bond, leaving the C-Br bond intact.[15][16] Rigorous exclusion of oxygen is critical to prevent side reactions like boronic acid homocoupling.[11]

Comparison with 2,6-Dihalobenzaldehydes

Attempting a similar sequential functionalization on 2,6-dibromobenzaldehyde is non-trivial. The two C-Br bonds have identical reactivity, and using a sub-stoichiometric amount of boronic acid will typically result in a statistical mixture of starting material, mono-arylated, and di-arylated products, creating a significant purification challenge.[10] While selectivity can be achieved with 2-bromo-6-chlorobenzaldehyde, the conditions required to cleave the C-Br bond may begin to activate the C-Cl bond, potentially leading to small amounts of undesired di-substituted product. The large reactivity gap between iodine and bromine in the trisubstituted scaffold provides a much cleaner and more reliable synthetic route.

The Aldehyde Handle: Reactivity and Steric Accessibility

The aldehyde group is a versatile functional handle that can be transformed into a wide array of other groups post-coupling. However, its reactivity is highly dependent on the steric environment created by its ortho neighbors.

G cluster_0 This compound cluster_1 2,6-Dihalobenzaldehyde A Aldehyde Group C Accessible Reaction Site (One ortho-F) A->C Less Hindered Approach B Nucleophile (e.g., R-NH₂) B->A Less Hindered Approach D Aldehyde Group F Hindered Reaction Site (Two ortho-Halogens) D->F Sterically Shielded Approach E Nucleophile (e.g., R-NH₂) E->D Sterically Shielded Approach

Caption: Steric accessibility of the aldehyde group.

For 2,6-dihalobenzaldehydes, the significant steric bulk from the two ortho substituents can dramatically slow down or even prevent reactions with nucleophiles.[11] For example, forming an imine during a reductive amination sequence may require higher temperatures or Lewis acid catalysis to overcome the steric barrier.

In contrast, the aldehyde in the sequentially-functionalized derivatives of this compound is significantly more accessible. This allows for milder and more efficient subsequent transformations, preserving sensitive functional groups that may have been introduced during the cross-coupling steps.

Summary & Strategic Recommendations

The choice between this compound and a 2,6-dihalobenzaldehyde is a strategic one, dictated entirely by the synthetic target.

Table 2: Application Suitability Matrix

Synthetic GoalRecommended Starting MaterialRationale
Sequential, unsymmetrical tri-substitution This compound Unmatched orthogonal reactivity of I, Br, and F allows for programmed, site-selective functionalization.
Symmetrical di-ortho-substituted biaryls 2,6-Dibromo- or 2,6-Dichlorobenzaldehyde Direct route via double cross-coupling with excess boronic acid.
Mono-ortho-substituted benzaldehydes 2-Bromo-6-fluorobenzaldehyde Provides a single, defined site for cross-coupling, though sterically hindered.
Maximizing steric hindrance 2,6-Dihalobenzaldehydes The two ortho groups can be used strategically to control conformation or block active sites in a final molecule.
Preserving aldehyde reactivity This compound The less-hindered aldehyde group allows for more facile post-coupling transformations under milder conditions.

For chemists aiming to construct highly decorated, unsymmetrical aromatic systems, This compound is a superior building block. Its inherent, predictable reactivity hierarchy provides a clear and efficient pathway for sequential synthesis that avoids the control and separation issues often encountered with symmetrically substituted precursors. Conversely, 2,6-dihalobenzaldehydes remain valuable for creating symmetrically substituted scaffolds or when significant steric hindrance around the aldehyde is a desired molecular feature. A thorough understanding of these differences in reactivity and sterics is essential for the strategic planning and successful execution of complex synthetic routes.[17]

References

The Unexplored Therapeutic Potential of 6-Bromo-2-fluoro-3-iodobenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course into Unexplored Chemical Space

In the relentless pursuit of novel therapeutic agents, the strategic selection of starting materials is paramount. Halogenated aromatic aldehydes represent a privileged scaffold in medicinal chemistry, offering a rich tapestry of synthetic possibilities and biological activities.[1] The unique electronic properties conferred by halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, impacting everything from membrane permeability to target binding affinity.[2] This guide delves into the theoretical yet promising biological landscape of compounds synthesized from 6-Bromo-2-fluoro-3-iodobenzaldehyde , a tri-substituted benzaldehyde that, to date, remains largely unexplored in the scientific literature as a direct precursor to bioactive molecules.

The absence of direct experimental data for derivatives of this compound necessitates a comparative and predictive approach. By examining the biological activities of structurally related halogenated benzaldehyde derivatives, we can extrapolate potential therapeutic applications and design robust experimental workflows for their synthesis and evaluation. This guide will focus on two key areas of high unmet medical need: antimicrobial and anticancer activities, providing a framework for researchers to unlock the latent potential of this unique chemical entity. We will compare these hypothetical derivatives with established therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The escalating crisis of antimicrobial resistance underscores the urgent need for novel chemical entities that can circumvent existing resistance mechanisms. Halogenated compounds have a long history in the development of antimicrobial agents, and derivatives of substituted benzaldehydes have shown considerable promise.[2][3]

Hypothetical Compound Class: Oxime Ethers of this compound

Drawing inspiration from the observed antimicrobial activity of 5-bromo-2-fluorobenzaldehydeoxime, we propose the synthesis and evaluation of oxime and oxime ether derivatives of this compound.[3] The oxime functional group is a versatile pharmacophore known to contribute to a range of biological activities.

Comparative Analysis:

Compound ClassOrganismReported Activity (MIC/pMICam)Reference CompoundOrganismActivity (MIC)
5-Bromo-2-fluorobenzaldehydeoxime Metal ComplexesVibrio cholerae, Streptococcus pneumonia, Staphylococcus aureusNot specified in abstract, activity confirmedCefuroximeGram-positive bacteriaVaries with strain
3/4-Bromo Benzohydrazide DerivativesNot specified in abstractpMICam = 1.67 μM/ml (most potent)---

Mechanistic Insights: The precise mechanism of action for many antimicrobial benzaldehyde derivatives is not fully elucidated, but several theories exist. The lipophilicity conferred by the halogen atoms may facilitate passage through the bacterial cell membrane. Once inside, the aldehyde or a derivative functional group could potentially interact with essential microbial enzymes or proteins, disrupting cellular processes. For instance, some aldehydes are known to cause intracellular coagulation of cytoplasmic constituents, leading to cell death or growth inhibition.

Experimental Protocols

Synthesis of this compound Oxime:

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified oxime.

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of a potential synthetic workflow:

G A 6-Bromo-2-fluoro- 3-iodobenzaldehyde C Reaction in Ethanol A->C B Hydroxylamine Hydrochloride B->C D 6-Bromo-2-fluoro- 3-iodobenzaldehyde Oxime C->D Oximation E Antimicrobial Screening D->E

Caption: Synthetic and screening workflow for proposed oxime derivatives.

Anticancer Activity: Targeting Malignant Cells with Precision

The structural diversity of halogenated benzaldehydes also makes them attractive candidates for anticancer drug discovery. Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[4][5][6] The substitution pattern on the benzaldehyde ring plays a crucial role in determining the potency and selectivity of these compounds.[6]

Hypothetical Compound Class: Benzyloxy and Thiadiazole Derivatives

Based on reports of the anticancer activity of benzyloxybenzaldehyde and fluorophenyl-substituted 1,3,4-thiadiazole derivatives, we propose the synthesis of analogous compounds starting from this compound.[5][6] The introduction of a benzyloxy group or a heterocyclic moiety like thiadiazole can significantly modulate the biological activity.

Comparative Analysis:

Compound ClassCell LineReported Activity (IC50)Reference CompoundCell LineActivity (IC50)
Benzyloxybenzaldehyde DerivativesHL-601-10 µM5-FluorouracilHCT1164.6 µM[4]
Fluorophenyl-substituted 1,3,4-thiadiazole derivativesMCF-7≈ 52–55 µM[5]Tetrandrine-1.53 µM[4]

Mechanistic Insights: The anticancer mechanisms of benzaldehyde derivatives can be multifaceted. Some have been shown to induce apoptosis and cause cell cycle arrest.[6] For instance, certain benzyloxybenzaldehyde derivatives were found to arrest the cell cycle at the G2/M phase and induce apoptosis through the loss of mitochondrial membrane potential.[6] The presence of fluorine atoms can also enhance the binding affinity of compounds to target enzymes. For fluorophenyl-substituted 1,3,4-thiadiazoles, a proposed mechanism is the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis in hormone-dependent breast cancers.[5]

Experimental Protocols

Synthesis of a Hypothetical Benzyloxy Derivative:

  • To a solution of this compound (1 mmol) in a suitable solvent like dimethylformamide (DMF), add potassium carbonate (1.5 mmol).

  • Add the desired benzyl halide (e.g., benzyl bromide) (1.1 mmol).

  • Heat the reaction mixture at 80-100°C for several hours, monitoring by TLC.

  • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

While the biological activities of compounds directly synthesized from this compound remain to be experimentally validated, the evidence from structurally similar molecules presents a compelling case for their investigation. The unique combination of bromo, fluoro, and iodo substituents on the benzaldehyde ring offers a rich chemical space for the design of novel antimicrobial and anticancer agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these promising, yet unexplored, derivatives. Future work should focus on the systematic synthesis of libraries of compounds derived from this starting material and their screening against a broad panel of bacterial, fungal, and cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for biological activity and in optimizing lead compounds for improved potency and selectivity.

References

A Comparative Guide to the Computational Analysis of 6-Bromo-2-fluoro-3-iodobenzaldehyde's Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for investigating the electronic properties of 6-Bromo-2-fluoro-3-iodobenzaldehyde. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established computational methodologies and comparative data from structurally related halobenzaldehydes to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to novel aromatic compounds.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in synthetic organic chemistry and drug discovery, serving as versatile precursors for a wide array of pharmaceutical agents and functional materials. The specific arrangement and nature of substituents on the benzene ring profoundly influence the molecule's electronic structure, reactivity, and biological activity. The compound this compound presents a unique case due to the presence of three different halogen atoms, each imparting distinct electronic and steric effects. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic properties of such molecules with high accuracy.[1][2][3] This guide will provide a detailed protocol for a computational study of this compound and compare its predicted electronic properties with those of other known substituted benzaldehydes.

Theoretical Background: Density Functional Theory (DFT) in Electronic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.[1] It is a popular choice for computational studies due to its favorable balance between accuracy and computational cost. The core idea of DFT is that the properties of a multi-electron system can be determined by using functionals of the spatially dependent electron density.

For molecules like this compound, DFT calculations can predict a range of crucial electronic properties, including:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is vital for predicting how it will interact with other molecules.[4][5]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity can be derived from the HOMO and LUMO energies, providing quantitative measures of a molecule's reactivity.[2]

The choice of the functional and basis set is critical for the accuracy of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides reliable results for molecular geometries and electronic properties.[2][6] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good description of the electron distribution, including polarization and diffuse functions that are important for describing anions and weak interactions.[5]

Comparative Analysis: this compound vs. Other Halobenzaldehydes

To contextualize the electronic properties of this compound, it is instructive to compare it with other substituted benzaldehydes for which computational or experimental data are available. The presence of bromine, fluorine, and iodine atoms on the same aromatic ring is expected to result in a unique electronic profile.

Compound Key Substituents Expected Influence on Electronic Properties Representative HOMO-LUMO Gap (eV) (Calculated)
Benzaldehyde NoneBaseline for comparison.~4.5 - 5.0
4-Bromobenzaldehyde Bromo (para)The bromine atom is an ortho, para-director and is deactivating due to its inductive effect, but its lone pairs can participate in resonance.~4.0 - 4.5[1]
2-Fluorobenzaldehyde Fluoro (ortho)Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect.~4.5 - 5.0
3-Iodobenzaldehyde Iodo (meta)Iodine is the least electronegative of the three halogens and is a weaker deactivator. Its larger size can also introduce steric effects.~3.5 - 4.0[7]
5-Bromo-2-hydroxybenzaldehyde Bromo, HydroxyThe hydroxyl group is a strong activating group, which will significantly influence the electronic properties, likely leading to a smaller HOMO-LUMO gap compared to only halogen-substituted benzaldehydes.[5][8]~3.0 - 3.5[8]
This compound Bromo, Fluoro, IodoThe combined electron-withdrawing inductive effects of the three halogens are expected to lower both the HOMO and LUMO energy levels. The competing resonance effects and steric hindrance will create a complex electronic landscape. The HOMO-LUMO gap is predicted to be relatively small, suggesting higher reactivity.Predicted: ~3.0 - 3.8

Note: The HOMO-LUMO gap values are approximate and can vary depending on the computational method and basis set used. The values for the compared compounds are based on trends reported in the literature.

Experimental Protocol: A Step-by-Step Guide to the Computational Workflow

This section provides a detailed protocol for performing a computational study on the electronic properties of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[4][9] Similar workflows can be adapted for other software packages like ORCA or GAMESS.[9][10][11]

Molecular Structure Creation and Optimization
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw.

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Software: Gaussian 16 (or later version).

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-311++G(d,p). For the iodine atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is recommended to account for relativistic effects.

    • Input Keywords: #p B3LYP/GenECP Opt Freq

    • Explanation of Keywords:

      • #p: Requests more detailed output.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

      • GenECP: Indicates that a general basis set with an ECP will be used. The basis set for each atom type is specified later in the input file.

      • Opt: Requests geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Verification of Optimized Structure: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a stable minimum on the potential energy surface.

Calculation of Electronic Properties

Once the geometry is optimized, the following electronic properties can be calculated at the same level of theory (B3LYP/GenECP).

  • Frontier Molecular Orbitals (HOMO and LUMO):

    • The energies of the HOMO and LUMO are directly obtained from the optimization output file.

    • The HOMO-LUMO gap is calculated as: ΔE = E_LUMO - E_HOMO

    • The orbital shapes can be visualized using software like GaussView to understand the electron distribution.

  • Molecular Electrostatic Potential (MEP):

    • Input Keywords: Add Pop=Full and IOp(6/33=2) to the route section of the input file for the optimized geometry.

    • The MEP can be visualized as a 3D surface mapped onto the electron density, with colors indicating the electrostatic potential (e.g., red for negative potential, blue for positive potential).

  • Natural Bond Orbital (NBO) Analysis:

    • Input Keywords: Add Pop=NBO to the route section.

    • NBO analysis provides insights into the charge distribution, hybridization, and intramolecular interactions within the molecule.

Data Analysis and Visualization
  • Data Extraction: Extract the relevant data (energies, bond lengths, angles, charges, etc.) from the Gaussian output files.

  • Visualization: Use visualization software to generate images of the optimized structure, molecular orbitals, and MEP surface.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

Computational_Workflow start 1. Molecular Structure Input (e.g., GaussView, Avogadro) opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (Verify Minimum Energy Structure) opt->freq props 4. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) freq->props analysis 5. Data Analysis and Visualization props->analysis comparison 6. Comparative Analysis with Other Halobenzaldehydes analysis->comparison conclusion 7. Conclusion comparison->conclusion

Caption: A streamlined workflow for the computational analysis of electronic properties.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach for the computational investigation of the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a suitable basis set, researchers can obtain reliable predictions of key electronic parameters. The comparative analysis with other substituted benzaldehydes provides a valuable context for interpreting the results and understanding the unique electronic nature of this tri-halogenated compound. The detailed experimental protocol and workflow diagrams serve as a practical roadmap for scientists and researchers in the fields of computational chemistry and drug discovery, enabling them to apply these methods to their own research on novel aromatic molecules.

References

A Senior Application Scientist's Guide to Purity Determination of 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The compound 6-Bromo-2-fluoro-3-iodobenzaldehyde, a highly functionalized aromatic building block, presents a unique analytical challenge due to its multiple halogen substituents.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the purity of this critical intermediate, grounded in scientific principles and practical field experience.

The Analytical Imperative: Why a Multi-Pronged Approach is Essential

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. This approach ensures that all potential impurities, including isomers, by-products, and residual starting materials, are detected and quantified. For this compound, a combination of chromatographic and spectroscopic methods is paramount.

Understanding the Impurity Profile: A Glimpse into the Synthesis

To develop specific and reliable analytical methods, one must first understand the potential impurities. While the exact commercial synthesis of this compound may be proprietary, a plausible route can be inferred from similar syntheses, such as that for 2-bromo-6-fluorobenzaldehyde.[2] A likely pathway involves the oxidation of a corresponding toluene derivative.

This suggests the presence of several potential impurities:

  • Residual Starting Material: Unreacted 2-bromo-6-fluoro-3-iodotoluene.

  • Intermediates: Such as the corresponding benzyl bromide.

  • Oxidation By-product: 6-Bromo-2-fluoro-3-iodobenzoic acid, formed by over-oxidation of the aldehyde.

  • Regioisomers: Isomers with different substitution patterns of the bromine, fluorine, and iodine atoms on the benzaldehyde ring. These are often the most challenging impurities to separate and quantify.

A well-designed analytical strategy must be able to resolve the parent compound from all these potential contaminants.

Comparative Analysis of Key Analytical Methodologies

We will now delve into a comparative analysis of the most suitable analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile, robust, suitable for non-volatile and thermally labile compounds, excellent for quantifying known impurities.May require derivatization for compounds with poor UV absorbance, resolution of isomers can be challenging.Assay and quantification of known impurities, stability testing.
GC-ECD/FID Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile compounds, extremely sensitive to halogenated compounds (ECD).[3][4]Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.Detection and quantification of volatile impurities, especially regioisomers.
qNMR Intrinsic relationship between NMR signal intensity and the number of atomic nuclei.Primary analytical method, does not require a reference standard of the analyte, provides structural information, non-destructive.[5]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap.Absolute purity determination, structural confirmation of impurities.

In-Depth Protocol and Workflow Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and robustness.[6] For a polysubstituted aromatic compound like this compound, a C18 or a Phenyl-Hexyl column can provide the necessary selectivity to separate the main component from its less polar and more polar impurities.[7]

Experimental Protocol: HPLC-UV for Purity of this compound

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 40
    20 95
    25 95
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Acetonitrile to a final concentration of 1 mg/mL.

Workflow Diagram:

HPLC Analysis Workflow

Trustworthiness: The method's validity is ensured through a system suitability test (SST) before sample analysis. This includes replicate injections of a standard to check for reproducibility of retention time, peak area, and resolution between the main peak and a known impurity. The method should be validated according to ICH Q2(R1) guidelines.[8]

Gas Chromatography with Electron Capture Detection (GC-ECD)

Rationale: Gas chromatography offers superior resolution for volatile and semi-volatile compounds. Given that regioisomers of halogenated benzaldehydes can be challenging to separate by HPLC, GC is an excellent orthogonal technique. The Electron Capture Detector (ECD) is highly selective and sensitive for halogenated compounds, making it ideal for detecting trace levels of halogenated impurities.[3][4]

Experimental Protocol: GC-ECD for Impurity Profiling

  • Instrumentation: Gas chromatograph with an autosampler and an Electron Capture Detector (ECD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 10 minutes.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like Toluene at a concentration of approximately 0.1 mg/mL.

Workflow Diagram:

GC-ECD Analysis Workflow

Trustworthiness: Specificity is critical for this method to ensure that all potential regioisomers are separated. Method development may involve screening different capillary columns (e.g., DB-17ms for intermediate polarity) to achieve optimal resolution. The high sensitivity of the ECD allows for the detection of trace impurities that might be missed by other detectors.[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] It relies on the direct proportionality between the integrated signal of a nucleus and the molar amount of the substance. By comparing the integral of a specific proton of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[9]

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Internal Standard: Certified reference material (CRM) of high purity, e.g., Maleic Anhydride. The standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton, expected around 10 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Known Inputs cluster_measured Measured Values W_std Weight of Standard (W_std) Purity Absolute Purity of Analyte W_std->Purity MW_std MW of Standard (MW_std) MW_std->Purity P_std Purity of Standard (P_std) P_std->Purity N_std Protons in Standard Signal (N_std) N_std->Purity W_analyte Weight of Analyte (W_analyte) W_analyte->Purity MW_analyte MW of Analyte (MW_analyte) MW_analyte->Purity N_analyte Protons in Analyte Signal (N_analyte) N_analyte->Purity I_std Integral of Standard (I_std) I_std->Purity I_analyte Integral of Analyte (I_analyte) I_analyte->Purity

qNMR Purity Calculation Logic

Trustworthiness: The accuracy of qNMR is directly dependent on the accuracy of the weighing process and the purity of the internal standard. Using a certified reference material and a calibrated microbalance is crucial. The choice of non-overlapping signals for integration is also critical for an accurate result.

Conclusion: An Integrated Strategy for Assured Purity

For a comprehensive and reliable determination of the purity of this compound, a combination of these orthogonal analytical methods is indispensable.

  • RP-HPLC-UV should be employed as the primary method for routine quality control, assay determination, and the quantification of known, non-volatile impurities.

  • GC-ECD serves as a powerful complementary technique, offering high sensitivity for halogenated compounds and superior resolution for volatile impurities, particularly critical for identifying and quantifying regioisomers.

  • ¹H-qNMR provides an absolute measure of purity, acting as a primary method that can validate the results obtained from chromatographic techniques and provide invaluable structural information about any detected impurities.

By integrating these methods, researchers and drug development professionals can build a robust, self-validating system for purity assessment, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement of Iodine in 6-Bromo-2-fluoro-3-iodobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The practice of bioisosteric replacement, the substitution of one atom or group for another with similar physicochemical or topological properties, is a cornerstone of this optimization process.[1][2] This guide provides an in-depth comparison of potential bioisosteric replacements for the iodine atom in 6-Bromo-2-fluoro-3-iodobenzaldehyde, a versatile scaffold in medicinal chemistry. We will delve into the rationale behind these replacements, present comparative experimental data from relevant studies, and provide detailed protocols for their synthesis and evaluation.

The iodine atom, while a useful synthetic handle and capable of forming potent halogen bonds, can introduce liabilities such as metabolic instability and potential for off-target toxicity.[3] Its replacement with carefully selected bioisosteres can mitigate these issues while preserving or even enhancing biological activity.[4][5] This guide will focus on a selection of non-classical bioisosteres: the ethynyl, nitrile, cyclopropyl, and trifluoromethyl groups, each offering a unique combination of steric, electronic, and physicochemical properties.

The Strategic Selection of Iodine Bioisosteres

The choice of a suitable bioisostere is a multifactorial decision, guided by the specific objectives of the drug discovery program, such as improving metabolic stability, modulating lipophilicity, or enhancing target engagement.[6] The following sections will explore the characteristics of each selected bioisostere and its potential impact on the parent molecule.

The Ethynyl Group: A Linear Mimic

The ethynyl group is a compelling non-classical bioisostere for iodine due to its linear geometry and similar molecular electrostatic potential, featuring a region of positive charge at the tip of the C-H bond.[7] This allows it to mimic the halogen bonding capabilities of iodine to some extent. However, its impact on binding affinity is highly dependent on the specific geometry of the binding pocket.

The Nitrile Group: A Polar Hydrogen Bond Acceptor

The nitrile group serves as an excellent bioisostere for halogens, mimicking their polarization while being smaller than bromine or iodine, potentially allowing for better contact with amino acid residues in a binding site.[4][8] Its strong dipole moment and ability to act as a hydrogen bond acceptor can introduce favorable interactions.[9][10] Furthermore, the introduction of a nitrile group can improve aqueous solubility.[8]

The Cyclopropyl Group: A Rigid Lipophilic Spacer

The cyclopropyl group is often employed as a bioisosteric replacement for alkenes and aromatic rings to increase metabolic stability and introduce conformational rigidity.[11][12] As a replacement for iodine, it offers a non-polar, lipophilic alternative that can probe hydrophobic pockets within a binding site. Its rigid nature can also favorably influence the conformation of the molecule for optimal target binding.

The Trifluoromethyl Group: A Lipophilic Hydrogen Bond Donor and Metabolic Blocker

The trifluoromethyl (CF3) group is a widely used bioisostere for a methyl group and, in some contexts, can be considered for replacing larger halogens.[13][14] It is highly electron-withdrawing and can act as a weak hydrogen bond donor. A key advantage of the CF3 group is its ability to block metabolic oxidation at the site of substitution, thereby enhancing the metabolic stability of the compound.[15]

Comparative Data Summary

The following table summarizes key physicochemical and pharmacological properties of the selected bioisosteres. It is important to note that the experimental data presented is drawn from various studies on different molecular scaffolds, as direct comparative data on this compound analogs is not extensively available in the public domain. Therefore, these values should be considered as indicative rather than absolute predictors of behavior in the target scaffold.

Bioisosterevan der Waals Radius (Å)Dipole Moment (D)Lipophilicity (cLogP contribution)Key Features & Potential Impact
Iodine (I) 2.15~0+1.12Halogen bond donor, potential metabolic liability.
Ethynyl (-C≡CH) ~2.0 (length)~0.8+0.51Linear geometry, weak H-bond donor, potential for improved affinity in specific contexts.[7]
Nitrile (-C≡N) ~1.6 (length)~3.5-0.34Strong H-bond acceptor, can improve solubility and polarity.[4][8]
Cyclopropyl (-cPr) ~2.1 (diameter)~0+1.17Rigid, lipophilic, enhances metabolic stability.[11]
Trifluoromethyl (-CF3) ~2.4~2.5+0.88Lipophilic, metabolically stable, weak H-bond donor.[13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the proposed analogs and the subsequent evaluation of their key properties.

Synthesis of Bioisosteric Analogs

The synthesis of the target analogs will commence from the common starting material, this compound.

Diagram of the Synthetic Strategy

Synthetic_Strategy A This compound B Sonogashira Coupling (e.g., TMS-acetylene, Pd(PPh3)2Cl2, CuI) A->B Step 1a D Cyanation Reaction (e.g., CuCN, DMF) A->D Step 1b F Suzuki Coupling (e.g., Cyclopropylboronic acid, Pd catalyst) A->F Step 1c H Trifluoromethylation (e.g., Ruppert-Prakash reagent, catalyst) A->H Step 1d C 6-Bromo-2-fluoro-3-ethynylbenzaldehyde B->C E 6-Bromo-3-cyano-2-fluorobenzaldehyde D->E G 6-Bromo-3-cyclopropyl-2-fluorobenzaldehyde F->G I 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde H->I

Caption: Synthetic routes to bioisosteric analogs.

Protocol 1: Synthesis of 6-Bromo-2-fluoro-3-ethynylbenzaldehyde (Analog 1)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et3N mixture) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the TMS-protected intermediate.

  • Dissolve the intermediate in a suitable solvent (e.g., methanol) and add a base (e.g., potassium carbonate) to effect desilylation.

  • Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield 6-Bromo-2-fluoro-3-ethynylbenzaldehyde.

Protocol 2: Synthesis of 6-Bromo-3-cyano-2-fluorobenzaldehyde (Analog 2)

  • In a sealed tube, combine this compound (1.0 eq) and copper(I) cyanide (1.5 eq) in a polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to 120-150 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 6-Bromo-3-cyano-2-fluorobenzaldehyde.

Protocol 3: Synthesis of 6-Bromo-3-cyclopropyl-2-fluorobenzaldehyde (Analog 3)

  • To a degassed mixture of this compound (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) in a solvent system such as toluene/water or dioxane/water, add a base (e.g., K2CO3 or Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C for several hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 6-Bromo-3-cyclopropyl-2-fluorobenzaldehyde.

Protocol 4: Synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (Analog 4)

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a copper catalyst (e.g., CuI) and a suitable ligand.

  • Add a trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF3) or a Togni reagent.

  • The reaction may require thermal or photochemical initiation. Monitor the reaction progress by 19F NMR or LC-MS.

  • Upon completion, quench the reaction carefully with an aqueous solution.

  • Extract the product with an organic solvent and wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to afford 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Physicochemical and Pharmacological Evaluation

A battery of standardized assays should be employed to compare the properties of the synthesized analogs.

Diagram of the Evaluation Workflow

Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_pharm Pharmacological Evaluation cluster_data Data Analysis & Comparison A Synthesized Analogs B Aqueous Solubility Assay (e.g., Nephelometry) A->B C Lipophilicity Determination (LogD at pH 7.4) A->C D In Vitro Target Binding Assay (e.g., Radioligand binding, SPR) A->D F In Vitro Metabolic Stability (Liver microsomes, S9 fraction) A->F G Structure-Activity Relationship (SAR) Analysis B->G C->G E Functional Cell-Based Assay (e.g., Reporter gene, second messenger) D->E E->G F->G

Caption: Workflow for analog evaluation.

Protocol 5: Aqueous Solubility Assay

  • Prepare stock solutions of the test compounds in DMSO.

  • Add the stock solutions to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final compound concentrations.

  • Incubate the plate at room temperature with shaking for a defined period (e.g., 24 hours) to allow for equilibration.

  • Measure the turbidity of the solutions using a nephelometer or determine the concentration of the soluble fraction by LC-MS/MS after centrifugation.

  • The aqueous solubility is reported as the concentration at which precipitation is observed or the maximum concentration in the supernatant.

Protocol 6: Lipophilicity (LogD) Determination

  • Prepare solutions of the test compounds in a biphasic system of n-octanol and PBS at pH 7.4.

  • Shake the mixture vigorously to ensure thorough mixing and allow the phases to separate.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.

  • The LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Protocol 7: In Vitro Metabolic Stability Assay

  • Prepare an incubation mixture containing liver microsomes (human or other species of interest), NADPH regenerating system, and the test compound in a phosphate buffer.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to the bioisosteric replacement of iodine in this compound analogs. By synthesizing and evaluating a focused set of analogs bearing the ethynyl, nitrile, cyclopropyl, and trifluoromethyl groups, researchers can gain valuable insights into the structure-activity and structure-property relationships of this chemical series. The provided protocols offer a robust framework for this investigation. The ultimate choice of the optimal bioisostere will depend on the specific therapeutic target and the desired overall profile of the drug candidate. Further exploration of other non-classical bioisosteres and the use of computational modeling to predict their effects can further refine the lead optimization process.

References

Safety Operating Guide

A Guide to the Safe Disposal of 6-Bromo-2-fluoro-3-iodobenzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the synthesis of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, including its safe and compliant disposal. The compound 6-Bromo-2-fluoro-3-iodobenzaldehyde is a highly functionalized aromatic aldehyde, valuable as a building block in pharmaceutical and materials science research. However, its poly-halogenated structure necessitates a rigorous and well-understood disposal protocol to ensure the safety of personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated waste streams. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to responsible chemical management.

Hazard Profile and Chemical Characterization

Before handling any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, we can infer its likely hazard profile from structurally similar compounds. Analogs such as 2-Bromo-6-fluorobenzaldehyde and 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde are consistently classified with a specific set of hazards.[1][2]

The causality behind these hazards lies in the molecule's structure: the aldehyde group can be reactive, while the multiple halogen substituents (Bromine, Fluorine, Iodine) create a molecule that is likely to be a skin, eye, and respiratory irritant.[2][3]

Table 1: Inferred GHS Hazard Profile for this compound

Hazard ClassGHS CategoryHazard StatementRationale
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on analogs like 2-Bromo-6-fluorobenzaldehyde.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationCommon for halogenated aromatic aldehydes.[1][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationA frequent classification for this chemical class.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAldehyde functionality and halogenation contribute to this effect.[3][4]

Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

The Cornerstone of Disposal: Rigorous Waste Segregation

The single most critical step in managing waste from this compound is strict segregation. This compound is a halogenated organic compound .[7] Mixing halogenated waste with non-halogenated waste streams results in the entire volume being classified as the more hazardous and costly category for disposal.[8][9] This not only has significant financial implications but is also a regulatory compliance failure.

The following decision tree provides a self-validating system for ensuring proper waste segregation at the point of generation.

WasteSegregation start Waste Generated decision Is the waste contaminated with This compound (pure solid, solution, rinsate, or contaminated item)? start->decision halogenated HALOGENATED ORGANIC WASTE STREAM decision->halogenated Yes non_halogenated NON-HALOGENATED WASTE STREAM (e.g., Acetone, Hexanes, Methanol) decision->non_halogenated No

Caption: Waste Segregation Decision Tree.

Standard Operating Procedure (SOP) for Disposal

Follow these step-by-step protocols for managing different waste forms associated with this compound.

Protocol 3.1: Disposal of Unused or Expired Solid Chemical
  • Do Not Attempt to Neutralize: This compound does not have a simple neutralization pathway.

  • Containerize: Ensure the chemical is in its original, clearly labeled container or a compatible, well-sealed secondary container. The container must be in good condition, free from cracks or leaks.[10]

  • Label as Waste: Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill out all required information, including the full chemical name: "Waste this compound".[9] Do not use abbreviations.

  • Store Safely: Store the container in a designated satellite accumulation area, segregated from incompatible materials, until collection by EHS personnel.[10]

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the chemical.

  • Collect: Place all contaminated solid items into a designated, durable plastic bag or a properly lined solid waste container.

  • Label: Clearly label the bag or container as "Halogenated Solid Waste" and list "this compound" as a primary contaminant.

  • Seal and Store: Once full, seal the bag or container and store it in the designated satellite accumulation area for pickup.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses from transfers.

  • Segregate: Collect all liquid waste containing this compound in a dedicated, chemically compatible (e.g., glass or HDPE) container labeled "Halogenated Organic Liquid Waste".[7]

  • Log Contents: Maintain a log sheet on or near the container, listing all constituents and their approximate volumes as they are added. This is a crucial step for the final disposal facility.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs).

  • Store Appropriately: Store the container in a well-ventilated area, within secondary containment (such as a larger tub or bin) to catch any potential leaks.[11]

Protocol 3.4: Decontamination of Glassware
  • Initial Rinse (in fume hood): Perform a preliminary rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinsate: This initial rinsate is considered hazardous. Decant it directly into your "Halogenated Organic Liquid Waste" container.[5]

  • Repeat: Repeat the rinse step two more times to ensure thorough removal of the chemical residue. This triple-rinse procedure is a best practice for decontamination.[10]

  • Final Wash: After the solvent rinses, the glassware can be washed with laboratory detergent and water as per standard procedures.[12]

Emergency Protocol: Spill Management

Accidents happen, but a prepared response minimizes risk. All personnel working with this compound must know the location of the laboratory's chemical spill kit and be trained in its use.[13]

Table 2: Recommended Spill Kit Components for Halogenated Solids

ComponentPurposeRationale
Inert Absorbent (e.g., Vermiculite, Sand)Containment and absorptionNon-reactive and will not create a more hazardous situation.[6]
Chemical-Resistant Dustpan and BrushCollectionTo safely scoop up the absorbed material without direct contact.
Heavy-Duty Sealable Bags or ContainerWaste ContainmentFor secure disposal of all contaminated cleanup materials.[14]
Appropriate PPEPersonal ProtectionNitrile gloves, safety goggles, lab coat are mandatory.[15]
"Hazardous Waste" LabelsIdentificationTo properly label the sealed waste bag/container for disposal.

Spill Response Workflow

SpillResponse spill Spill Occurs alert Alert others in the lab. Evacuate immediate area if necessary. spill->alert ppe Don appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat alert->ppe contain Contain the spill. Cover solid with inert absorbent (e.g., sand, vermiculite). ppe->contain collect Carefully sweep/scoop contaminated absorbent into a sealable bag or container. contain->collect decontaminate Wipe spill area with a solvent-dampened towel (collect as waste), then clean with soap and water. collect->decontaminate dispose Seal and label waste container. Place in satellite accumulation area. Contact EHS. decontaminate->dispose

Caption: Step-by-step workflow for spill response.

Regulatory Compliance and Final Disposal

As the generator of the waste, you and your institution have "cradle-to-grave" responsibility for it under the Resource Conservation and Recovery Act (RCRA).[8] This means your legal responsibility does not end until the waste is properly and finally destroyed.

Waste containing this compound will likely be assigned a hazardous waste code by your EHS department. Halogenated organic compounds often fall under the "F-listed" wastes (from non-specific sources), such as F001 or F002, if they are part of a spent solvent mixture.[16][17] Even if not explicitly listed, the waste could be classified as "characteristically" hazardous due to toxicity (D-codes).[18]

The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][19] This process is necessary to completely destroy the complex organic molecule and scrub the resulting acidic halogen gases.

Always coordinate with your institution's EHS office for the final pickup and disposal of all hazardous waste containers. They are the experts in ensuring full compliance with all local, state, and federal regulations.[5][20]

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Bromo-2-fluoro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that novel compounds are the lifeblood of discovery. 6-Bromo-2-fluoro-3-iodobenzaldehyde is a key building block in the synthesis of complex molecules. However, its trifecta of halogen substituents (Bromo, Fluoro, Iodo) and the reactive aldehyde group necessitates a robust and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each critical step. Our goal is to empower you to handle this reagent with the confidence that comes from a deep understanding of its properties and the associated safety protocols.

Hazard Assessment: Understanding the Reactivity Profile

  • Skin Irritation: Halogenated aromatic compounds can cause significant skin irritation upon contact.[1]

  • Serious Eye Irritation: The aldehyde functional group, in particular, can be severely irritating to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of the dust or vapors may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with this class of compounds.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical splash goggles and a face shield.[3]Nitrile or neoprene gloves (double-gloving recommended).[3]Flame-resistant lab coat, fully buttoned.[3]Required if not performed in a certified chemical fume hood.[3]
Solution Preparation & Reaction Setup Chemical splash goggles.Nitrile or neoprene gloves.[3]Flame-resistant lab coat.[3]Work should be conducted in a chemical fume hood.[4]
Work-up and Purification Chemical splash goggles and a face shield.[3]Chemical-resistant gloves (consult manufacturer's guide for solvent compatibility).Flame-resistant lab coat.[3]All operations should be within a chemical fume hood.[4]
Waste Disposal Chemical splash goggles.Nitrile or neoprene gloves.Flame-resistant lab coat.Not typically required if handling sealed waste containers.

Note: Always inspect gloves for any signs of degradation or perforation before use.[3] Launder contaminated clothing separately from personal items.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled experimental environment. The following workflow, visualized in the diagram below, outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area in Fume Hood gather_ppe Gather and Inspect PPE prep_area->gather_ppe review_sds Review SDS of All Reagents gather_ppe->review_sds weigh Weigh Compound in Fume Hood review_sds->weigh Proceed to Handling dissolve Dissolve and React in Hood weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate Reaction Complete segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste via EHS segregate->dispose end end dispose->end End

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the procedure.[4]

    • Ensure all necessary equipment, including spill cleanup materials, is readily accessible.

    • Thoroughly review the Safety Data Sheets (SDS) for all chemicals to be used in the reaction.[6]

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[4]

    • Use appropriate tools like spatulas and powder funnels to avoid generating dust.

    • Keep containers of this compound securely sealed when not in use.[5][7]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8]

    • Ensure the container is clearly labeled according to OSHA's Hazard Communication Standard.[9]

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove contaminated clothing.[10] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][12] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill:

    • Minor Spill (in a fume hood): Alert others in the immediate area.[13] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[13] Collect the material in a sealed, labeled container for hazardous waste disposal.[13]

    • Major Spill: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately.[14]

Disposal Plan: Responsible Stewardship

Due to its halogenated nature, this compound and any associated waste must be treated as hazardous.

  • Waste Segregation: All materials contaminated with this compound, including glassware rinsates, must be collected in a designated "Halogenated Organic Waste" container.[4][15] Do not mix with non-halogenated waste.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[4] Incineration is a common and effective disposal method for halogenated organic compounds.[16]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information when available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.